1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-bromopyrazolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(5-14-15)4-8(12)6-13-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBWUSKWFSCYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=NC=C(C=C2C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679047 | |
| Record name | tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-55-8 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Structural Analysis of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine, a key intermediate in the synthesis of various biologically active compounds. This document outlines the core physicochemical properties, detailed structural data, and a proposed synthetic pathway. The information presented herein is intended to support researchers and professionals in drug discovery and development by providing a foundational understanding of this versatile heterocyclic compound.
Introduction
This compound, also known as tert-butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, is a protected derivative of 5-bromo-1H-pyrazolo[3,4-b]pyridine. The pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore due to its structural analogy to purine bases, rendering it a valuable building block in the development of kinase inhibitors and other therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen allows for selective functionalization at other positions of the heterocyclic core. This guide focuses on the detailed structural characterization of this important synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂BrN₃O₂ | [1][2] |
| Molecular Weight | 298.14 g/mol | [1][2] |
| CAS Number | 1299607-55-8 | [1] |
| Appearance | Solid (predicted) | [2] |
| InChI | 1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(5-14-15)4-8(12)6-13-9/h4-6H,1-3H3 | [1][2] |
| InChI Key | OJBWUSKWFSCYOG-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C)OC(=O)n1ncc2cc(Br)cnc12 | [2] |
Structural Analysis
The structural integrity of this compound is paramount for its use in multi-step syntheses. While specific experimental spectroscopic data for this compound is not widely published, the following sections detail the expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | d | 1H | H6 (Pyridine ring) |
| ~8.3 | d | 1H | H4 (Pyridine ring) |
| ~8.2 | s | 1H | H3 (Pyrazole ring) |
| ~1.7 | s | 9H | -C(CH₃)₃ (Boc group) |
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C=O (Boc group) |
| ~148 | C7a (bridgehead) |
| ~145 | C6 (Pyridine ring) |
| ~135 | C3 (Pyrazole ring) |
| ~120 | C5 (Pyridine ring) |
| ~115 | C4 (Pyridine ring) |
| ~110 | C3a (bridgehead) |
| ~85 | -C(CH₃)₃ (Boc group) |
| ~28 | -C(CH₃)₃ (Boc group) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2930 | Medium | C-H stretch (aliphatic, Boc group) |
| ~1730 | Strong | C=O stretch (Boc carbamate) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| ~1250, ~1150 | Strong | C-O stretch (Boc group) |
| ~1100-1000 | Medium | C-N stretch |
| ~800-700 | Medium-Strong | C-Br stretch |
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the title compound.
| m/z | Interpretation |
| 298/300 | [M]⁺/ [M+2]⁺ isotopic pattern for Bromine |
| 242/244 | [M - C₄H₈]⁺ (loss of isobutylene) |
| 197/199 | [M - Boc]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine
The parent compound can be synthesized via the reaction of 2-amino-5-bromopyridine with sodium nitrite and subsequent cyclization.
Boc-Protection of 5-bromo-1H-pyrazolo[3,4-b]pyridine
The protection of the pyrazole nitrogen is achieved using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
5-bromo-1H-pyrazolo[3,4-b]pyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine in anhydrous THF, add DMAP (catalytic amount).
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Logical Relationships and Workflows
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Synthetic pathway to this compound.
Caption: General experimental workflow for Boc-protection.
Applications in Drug Development
The this compound core is a versatile scaffold for the synthesis of a variety of kinase inhibitors. The bromine atom at the 5-position serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. The Boc-protecting group can be readily removed under acidic conditions to allow for further functionalization at the N1 position of the pyrazole ring. This strategic protection and functionalization make it a valuable intermediate in the synthesis of complex molecules targeting various signaling pathways implicated in cancer and other diseases. For instance, derivatives of pyrazolo[3,4-b]pyridine have been investigated as inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity signaling pathways.[3]
Conclusion
This technical guide has provided a detailed structural analysis of this compound, a compound of significant interest in medicinal chemistry. The presented data on its physicochemical properties, along with predicted spectroscopic characteristics and a reliable synthetic protocol, offer a solid foundation for its use in research and development. The strategic importance of this molecule as a building block for kinase inhibitors and other therapeutic agents underscores the value of this comprehensive structural overview for scientists in the field of drug discovery. Further experimental validation of the predicted spectroscopic data will be beneficial for the scientific community.
References
- 1. This compound | C11H12BrN3O2 | CID 50986454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl 5-bromopyrazolo[3,4-b]pyridine-1-carboxylate
This technical guide provides a comprehensive overview of tert-butyl 5-bromopyrazolo[3,4-b]pyridine-1-carboxylate, a key building block in the development of novel therapeutics. The document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.
Core Properties
Tert-butyl 5-bromopyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound featuring a pyrazolopyridine core. The presence of a bromine atom and a tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors.[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrN₃O₂ | [1] |
| Molecular Weight | 298.14 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |
Spectroscopic Data
Detailed experimental spectra for tert-butyl 5-bromopyrazolo[3,4-b]pyridine-1-carboxylate are not available in the reviewed literature. However, based on the analysis of related compounds, the following characteristic signals can be predicted:
-
¹H NMR: A singlet for the tert-butyl group protons around 1.6 ppm. Aromatic protons on the pyrazolopyridine ring are expected in the range of 7.5-9.0 ppm.
-
¹³C NMR: The tert-butyl carbons would appear around 28 ppm and 85 ppm. The carbonyl carbon of the Boc group is expected around 150 ppm. Aromatic carbons would be observed in the range of 110-160 ppm.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak corresponding to the compound's molecular weight.
Synthesis and Experimental Protocols
A plausible synthetic route to tert-butyl 5-bromopyrazolo[3,4-b]pyridine-1-carboxylate starts from the commercially available 5-bromopyrazolo[3,4-b]pyridine. The synthesis involves the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol
Materials:
-
5-bromopyrazolo[3,4-b]pyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 5-bromopyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) is added di-tert-butyl dicarbonate (1.2 eq) and 4-dimethylaminopyridine (0.1 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 5-bromopyrazolo[3,4-b]pyridine-1-carboxylate.
Applications in Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. The title compound, with its reactive bromine handle, is a valuable intermediate for the synthesis of libraries of compounds for drug screening.
Role as a Kinase Inhibitor Precursor
The pyrazolo[3,4-b]pyridine core is a key feature in numerous kinase inhibitors. The bromine atom at the 5-position of tert-butyl 5-bromopyrazolo[3,4-b]pyridine-1-carboxylate serves as a versatile site for modification through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl and heteroaryl groups, which can be crucial for binding to the target kinase.
Suzuki-Miyaura Cross-Coupling Reaction
References
Technical Guide: 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine (CAS 1299607-55-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine, with CAS number 1299607-55-8, is a pivotal heterocyclic building block in modern medicinal chemistry. Its pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold," appearing in numerous compounds with a wide range of biological activities. The presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, typically through cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen allows for regioselective reactions at other positions of the molecule. This guide provides an in-depth overview of its chemical properties, a detailed plausible synthesis protocol, and its application in the development of kinase inhibitors.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1299607-55-8 |
| Molecular Formula | C₁₁H₁₂BrN₃O₂ |
| Molecular Weight | 298.14 g/mol |
| IUPAC Name | tert-butyl 5-bromopyrazolo[3,4-b]pyridine-1-carboxylate |
| Appearance | Solid (likely off-white to yellow) |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate |
Synthesis and Experimental Protocols
This compound is typically synthesized in a two-step process starting from a suitable pyridine precursor. The first step involves the formation of the pyrazolo[3,4-b]pyridine core, followed by the protection of the pyrazole nitrogen with a Boc group.
Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine (Intermediate)
Reaction: 2-Amino-5-bromopyridine reacts with a suitable cyclizing agent to form the pyrazolo[3,4-b]pyridine ring system. A common method involves diazotization followed by intramolecular cyclization.
Experimental Protocol:
-
To a solution of 2-amino-5-bromopyridine (1 eq.) in a suitable acidic medium (e.g., aqueous HCl), sodium nitrite (1.1 eq.) is added portion-wise at 0-5 °C.
-
The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.
-
The reaction is then carefully neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to induce intramolecular cyclization.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine.
-
The product can be further purified by recrystallization or column chromatography.
N-Boc Protection
Reaction: The secondary amine on the pyrazole ring of 5-bromo-1H-pyrazolo[3,4-b]pyridine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol:
-
To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1 eq.) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable base, for example, triethylamine (TEA, 1.5 eq.) or 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford this compound as a solid.
Application in Drug Discovery: A Kinase Inhibitor Workflow
This compound is a key intermediate in the synthesis of potent and selective kinase inhibitors. The pyrazolo[3,4-b]pyridine scaffold serves as an excellent ATP-competitive hinge-binding motif. The bromo-substituent at the 5-position allows for the introduction of various diversity elements through cross-coupling reactions, which can be tailored to target the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity.
General Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery campaign.
Caption: Drug discovery workflow using the title compound.
Targeting the TRK Signaling Pathway
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been successfully developed as inhibitors of Tropomyosin Receptor Kinases (TRKs).[1][2] The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are key regulators of neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions can result in the expression of constitutively active TRK fusion proteins that act as oncogenic drivers in a variety of cancers.
The following diagram illustrates the TRK signaling pathway and the point of intervention for inhibitors derived from this compound.
Caption: TRK signaling pathway and inhibitor action.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of biologically active compounds, particularly kinase inhibitors for oncology and other therapeutic areas. Its straightforward, multi-step synthesis and the reactivity of the bromine substituent make it an ideal starting point for the generation of diverse chemical libraries. The pyrazolo[3,4-b]pyridine core provides a well-validated scaffold for interacting with the hinge region of kinases, and further derivatization allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational understanding of this important building block for researchers in the field of drug discovery and development.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
Synthesis of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine, a key intermediate in the development of various therapeutic agents. The synthesis is a two-step process involving the initial preparation of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group. This guide outlines two primary, well-documented methods for the synthesis of the precursor and a subsequent standard procedure for its Boc-protection.
I. Synthesis of the Precursor: 5-bromo-1H-pyrazolo[3,4-b]pyridine
Two principal synthetic routes for 5-bromo-1H-pyrazolo[3,4-b]pyridine are presented, starting from either 5-bromo-2-fluoro-3-formylpyridine or 5-bromo-2-hydrazinopyridine hydrochloride.
Method 1: From 5-bromo-2-fluoro-3-formylpyridine
This method involves the condensation and cyclization of 5-bromo-2-fluoro-3-formylpyridine with hydrazine.
| Parameter | Value | Reference |
| Starting Material | 5-bromo-2-fluoro-3-formylpyridine | [1] |
| Reagent | Anhydrous hydrazine | [1] |
| Solvent | Ethanol | [1] |
| Molar Ratio (Starting Material:Hydrazine) | 1 : 5.6 | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | Overnight | [1] |
| Product Yield | 46% | [1] |
A solution of 5-bromo-2-fluoro-3-formylpyridine (20 g, 0.1 mol) and anhydrous hydrazine (18 g, 0.56 mol) in ethanol is heated to reflux overnight. The reaction progress is monitored by thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate (2:1, v/v) eluent system to confirm the complete consumption of the starting material.[1] Upon completion, the reaction mixture is concentrated under reduced pressure to a volume of approximately 50 mL. This concentrated mixture is then poured into 500 mL of water, leading to the precipitation of the product. The resulting solid is collected by filtration. The filter cake is washed sequentially with water (3 x 50 mL) and ether (3 x 20 mL). Finally, the product is dried under vacuum to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine as a yellow solid (9.0 g, 46%).[1]
Method 2: Intramolecular Cyclization of 5-bromo-2-hydrazinopyridine hydrochloride
This approach utilizes the intramolecular cyclization of 5-bromo-2-hydrazinopyridine hydrochloride to form the pyrazolo[3,4-b]pyridine core.
| Parameter | Value | Reference |
| Starting Material | 5-bromo-2-hydrazinopyridine hydrochloride | [2] |
| Solvent | N,N-Dimethylformamide (DMF) | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | Overnight | [2] |
At room temperature, a specified amount of 5-bromo-2-hydrazinopyridine hydrochloride is added to a three-necked flask equipped with a thermometer, a condenser, and a magnetic stirrer. N,N-Dimethylformamide is added as the solvent. The reaction mixture is stirred for 1 hour at room temperature and then heated to reflux overnight.[2] The reaction is monitored by TLC. After the reaction is complete, the heating is stopped, and the system is cooled to room temperature. Purified water and dichloromethane are added for extraction. After phase separation, the organic phase is collected, and the aqueous phase is washed multiple times. The combined organic phases are dried with anhydrous sodium sulfate and then concentrated. The crude product is purified by silica gel column chromatography to obtain 5-bromo-1H-pyrazolo[3,4-b]pyridine.[2]
II. Boc Protection of 5-bromo-1H-pyrazolo[3,4-b]pyridine
The final step is the protection of the pyrazole nitrogen of 5-bromo-1H-pyrazolo[3,4-b]pyridine with a Boc group using di-tert-butyl dicarbonate. The following is a general and adaptable protocol based on the Boc protection of similar heterocyclic amines.
| Parameter | Value | Reference |
| Starting Material | 5-bromo-1H-pyrazolo[3,4-b]pyridine | |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [3] |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | [3] |
| Solvent | Dichloromethane (DCM) | [3] |
| Molar Ratio (Substrate:Boc₂O:DMAP) | 1 : 1 : 1 | [3] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 15 hours | [3] |
To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in dichloromethane, 4-dimethylaminopyridine (DMAP) (1.0 eq) is added. The reaction mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (1.0 eq) is added. The reaction mixture is then allowed to warm slowly to room temperature and is stirred for 15 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, using an appropriate eluent such as ethyl acetate in hexane) to afford this compound.[3]
Visualized Workflows
Caption: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine from 5-bromo-2-fluoro-3-formylpyridine.
Caption: Synthesis via intramolecular cyclization of 5-bromo-2-hydrazinopyridine hydrochloride.
Caption: Boc protection of 5-bromo-1H-pyrazolo[3,4-b]pyridine.
References
The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-b]pyridine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the pyrazolo[3,4-b]pyridine core as a pharmacophore, detailing its synthesis, diverse pharmacological applications, and the structure-activity relationships that govern its efficacy. Particular emphasis is placed on its role in the development of kinase inhibitors for oncology, as well as its potential in treating inflammatory, neurodegenerative, and infectious diseases. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this promising heterocyclic framework.
Introduction
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of pyrazole and pyridine rings.[1] This unique structural arrangement imparts favorable physicochemical properties and the ability to form key interactions with a variety of biological targets.[2] The core structure allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency and selectivity.[3] The diverse biological activities exhibited by pyrazolo[3,4-b]pyridine derivatives include anticancer, anti-inflammatory, neuroprotective, antiviral, antibacterial, and antifungal properties.[4] A significant area of research has focused on their utility as kinase inhibitors, targeting enzymes such as Tropomyosin receptor kinases (TRKs), Cyclin-dependent kinases (CDKs), Fibroblast growth factor receptors (FGFRs), and AMP-activated protein kinase (AMPK).[5][6][7][8]
Synthesis of the Pyrazolo[3,4-b]pyridine Core
The construction of the pyrazolo[3,4-b]pyridine scaffold can be achieved through several synthetic strategies. The most common approaches involve the formation of the pyridine ring onto a pre-existing pyrazole or the construction of the pyrazole ring on a pyridine template.[1]
A widely employed method involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. This reaction typically proceeds in the presence of an acid or base catalyst and can be facilitated by conventional heating or microwave irradiation.[1]
General Synthetic Scheme:
Caption: General synthesis of the pyrazolo[3,4-b]pyridine core.
Biological Activities and Structure-Activity Relationships
The pyrazolo[3,4-b]pyridine core has been successfully incorporated into a multitude of biologically active molecules. The following sections highlight its application in targeting various diseases, with a focus on kinase inhibition.
Anticancer Activity
The pyrazolo[3,4-b]pyridine scaffold is a prominent feature in the design of anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and survival.
TRK inhibitors have shown significant promise in treating cancers harboring NTRK gene fusions. Several pyrazolo[3,4-b]pyridine derivatives have been developed as potent TRK inhibitors.[3][9]
| Compound | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |
| C03 | 56 | - | - | Km-12 | 0.304 | [3] |
| Larotrectinib (Control) | 3.0 | 13 | 0.2 | - | - | [4] |
| Compound 3 | 1.6 | 2.9 | 2.0 | - | - | [4] |
| Compound 4 | 17 | 28 | 11 | - | - | [4] |
| Compound 5 | 12 | 22 | 15 | - | - | [4] |
Signaling Pathway:
Caption: Simplified TRK signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridines.
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis.[10][11]
| Compound | CDK2 IC₅₀ (µM) | CDK9 IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |
| 9a | 1.630 | 0.262 | HeLa | 2.59 | [10] |
| 14g | 0.460 | 0.801 | HCT-116 | 1.98 | [10] |
| 6b | 0.27 | - | HCT-116 | - | [11] |
| 8 | 0.65 | - | - | - | [6] |
| 11 | 0.50 | - | - | - | [6] |
| Ribociclib (Control) | 0.068 | 0.050 | - | - | [10] |
Signaling Pathway:
Caption: Role of CDK2 in cell cycle progression and its inhibition by pyrazolo[3,4-b]pyridines.
Aberrant FGFR signaling is implicated in various cancers. Pyrazolo[3,4-b]pyridine-based compounds have been identified as selective and potent FGFR inhibitors.[7]
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Reference |
| 7n | 0.3 | 0.7 | 2.0 | 52.7 | 422.7 | [7] |
| 4a | 0.3 | - | - | - | 365.9 | [7] |
| NVP-BGJ398 (Control) | 0.9 | 1.4 | 1.0 | 60 | 180 | [7] |
| AZD4547 (Control) | 0.2 | 2.5 | 1.8 | 165 | 24 | [7] |
Topoisomerase IIα is a crucial enzyme in DNA replication and chromosome segregation, making it an attractive target for cancer therapy. Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibition of this enzyme.[12][13]
| Compound | NCI-60 GI₅₀ MG-MID (µM) | Cell Line | IC₅₀ (µM) | Reference |
| 8c | 1.33 | K562 | 1.85 | [12][13] |
Metabolic Regulation
AMPK is a key energy sensor and regulator of metabolism. Its activation has therapeutic potential for metabolic diseases and cancer. Pyrazolo[3,4-b]pyridine derivatives have been identified as AMPK activators.[8][14]
| Compound | AMPKα1β1γ1 EC₅₀ (µM) | Efficacy (%) | Cell Line | IC₅₀ (µM) | Reference |
| 17f | 0.42 | 79 | NRK-49F | 0.78 | [8] |
| 9d | - | - | A549 | 3.06 | [14] |
| A-769662 (Control) | - | - | A549 | 45.29 | [14] |
Signaling Pathway:
Caption: AMPK signaling pathway and its activation by pyrazolo[3,4-b]pyridine derivatives.
Innate Immunity and Inflammation
TBK1 is a key kinase in innate immune signaling pathways. Its inhibition is a potential therapeutic strategy for autoimmune diseases and certain cancers. Pyrazolo[3,4-b]pyridines have emerged as potent TBK1 inhibitors.[15]
| Compound | TBK1 IC₅₀ (nM) | Reference |
| 15y | 0.2 | [15] |
| BX795 (Control) | 7.1 | [15] |
| MRT67307 (Control) | 28.7 | [15] |
Signaling Pathway:
Caption: Simplified TBK1 signaling pathway in innate immunity and its inhibition.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the characterization of pyrazolo[3,4-b]pyridine derivatives.
General Synthesis of 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines
Workflow:
Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridine derivatives.
A mixture of 5-amino-1-phenyl-3-(4-methoxyphenyl)pyrazole and the appropriate aryl-α,β-unsaturated ketone is refluxed in glacial acetic acid for 6-8 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from ethanol to afford the pure product.
In Vitro Kinase Inhibition Assays
The inhibitory activity against TRKA is determined using an HTRF assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. The reaction is typically carried out in a buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and ATP. The detection is performed using a europium-labeled anti-phospho-peptide antibody and streptavidin-XL665. The HTRF signal is read on a suitable plate reader.
The inhibitory activity against CDK2/cyclin A2 is measured using a standard kinase assay. The reaction mixture typically contains the enzyme, a specific substrate (e.g., histone H1), and ATP in a suitable buffer. The amount of phosphate incorporated into the substrate is quantified, often using a radiometric assay with [γ-³²P]ATP or a fluorescence-based method.
The inhibitory effect on Topoisomerase IIα is assessed by measuring the relaxation of supercoiled plasmid DNA. The reaction mixture contains supercoiled DNA, Topoisomerase IIα, and ATP in a specific assay buffer. The reaction is incubated and then stopped. The different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis and visualized by ethidium bromide staining.[16][17]
Cellular Assays
The antiproliferative activity of the compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). MTT solution is then added, and the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured at a specific wavelength, and the IC₅₀ values are calculated.
Cells are treated with the test compounds for a defined time, then harvested, washed, and fixed in cold ethanol. The fixed cells are then treated with RNase A and stained with a fluorescent DNA-intercalating dye such as propidium iodide (PI). The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
In Vivo Tumor Xenograft Model
The in vivo anticancer efficacy is evaluated using a tumor xenograft model. Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically implanted with human cancer cells. Once the tumors reach a certain size, the mice are treated with the test compound or vehicle control. Tumor volume and body weight are monitored throughout the study. At the end of the experiment, the tumors are excised and weighed.
Conclusion
The pyrazolo[3,4-b]pyridine core represents a highly versatile and valuable scaffold in drug discovery. Its synthetic accessibility and the ability to modulate its biological activity through substitution have led to the development of numerous potent and selective inhibitors of various therapeutic targets. The extensive research into its application as a kinase inhibitor has yielded promising candidates for the treatment of cancer and other diseases. The continued exploration of the chemical space around this privileged core is expected to lead to the discovery of novel and improved therapeutics in the future.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 5. researchgate.net [researchgate.net]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inspiralis.com [inspiralis.com]
- 17. DNA relaxation assay kit [profoldin.com]
The Diverse Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have garnered significant attention for their potential as therapeutic agents in various disease areas, including oncology, infectious diseases, and inflammatory disorders. This technical guide provides an in-depth overview of the core biological activities of pyrazolo[3,4-b]pyridine derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Anticancer Activity
Pyrazolo[3,4-b]pyridine derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][2][3][4] Key kinase targets include Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Pim-1 kinase.[1][5][6][7]
Mechanism of Action: Kinase Inhibition
-
FGFR Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives have been designed as potent and selective inhibitors of FGFRs, which are often dysregulated in various cancers. By blocking FGFR signaling, these compounds can impede tumor growth and angiogenesis.[5]
-
CDK Inhibition: As inhibitors of CDKs, these derivatives can halt the cell cycle progression in cancer cells, leading to apoptosis.[1][6][8] They often target CDK1 and CDK2, which are key regulators of the cell cycle.[6][8]
-
TRK Inhibition: Several pyrazolo[3,4-b]pyridine derivatives have been synthesized as inhibitors of TRK kinases, which are implicated in the growth and proliferation of various tumor types.[7]
-
PIM-1 Kinase Inhibition: PIM-1 kinase is another important target for the anticancer activity of this class of compounds. Inhibition of PIM-1 can disrupt cell survival and proliferation pathways.[1]
Quantitative Anticancer Activity Data
The anticancer efficacy of various pyrazolo[3,4-b]pyridine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the mean graph midpoint (GI50) across different cancer cell lines. A selection of this data is presented below.
| Compound ID | Target | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 8b | Not Specified | A-549 (Lung) | 2.9 | [9] |
| HEPG2 (Liver) | 2.6 | [9] | ||
| HCT-116 (Colon) | 2.3 | [9] | ||
| Compound 8c | Topoisomerase IIα | NCI 60 Cell Panel | 1.33 (GI50 MG-MID) | [10][11] |
| Compound 7n | FGFR1 | H1581 (Lung) | In vivo activity shown | [5] |
| SQ-67563 | CDK1/CDK2 | Various | Potent in vitro | [6] |
| C03 | TRKA | Km-12 (Colon) | 0.304 | [12] |
| 2g | Not Specified | HepG2 (Liver) | 0.01 | [13] |
Antimicrobial Activity
Pyrazolo[3,4-b]pyridine derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3][14][15][16][17]
Quantitative Antimicrobial Activity Data
The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 7b | Fusarium oxysporum | 0.98 | [3] |
| Various Derivatives | Staphylococcus aureus | 0.25 | [17] |
| Klebsiella pneumoniae | 0.25 | [17] | |
| Compound 2g | Methicillin-resistant S. aureus | 2 | [13] |
| Vancomycin-resistant Enterococci | 8 | [13] | |
| Piperacillin-resistant P. aeruginosa | 4 | [13] | |
| ESBL-producing E. coli | 4 | [13] | |
| Compound 2l | ESBL-producing K. pneumoniae | 8 | [13] |
Anti-inflammatory Activity
Several pyrazolo[3,4-b]pyridine derivatives have been investigated for their anti-inflammatory properties.[17][18][19] Their mechanism of action in this context is often linked to the inhibition of inflammatory mediators.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory potential is often evaluated in vivo using models like the carrageenan-induced paw edema assay.
| Compound ID | Assay | Activity | Reference |
| LASSBio341 | Arachidonic acid-induced platelet aggregation | IC50 = 0.14 µM | [19] |
| LTD4-induced guinea pig tracheal strip contraction | IC50 = 43.7 µM | [19] | |
| Compound 15 | Carrageenan-induced paw edema | Comparable to indomethacin | [18] |
| Compound 29 | Carrageanan-induced paw edema | Remarkable activity | [18] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activities of pyrazolo[3,4-b]pyridine derivatives. Below are representative protocols for key assays.
In Vitro Anticancer Activity: MTT Assay
This protocol is adapted from studies evaluating the cytotoxicity of novel compounds against cancer cell lines.[20][21][22]
Objective: To determine the cytotoxic effects of pyrazolo[3,4-b]pyridine derivatives on cancer cells and to calculate their IC50 values.
Materials:
-
Cancer cell lines (e.g., A549, HEPG2, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Pyrazolo[3,4-b]pyridine derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivatives in complete medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3]
Objective: To determine the MIC of pyrazolo[3,4-b]pyridine derivatives against various microbial strains.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Pyrazolo[3,4-b]pyridine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrazolo[3,4-b]pyridine derivatives in the appropriate broth directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[23][24][25][26]
Objective: To assess the in vivo anti-inflammatory effect of pyrazolo[3,4-b]pyridine derivatives.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Pyrazolo[3,4-b]pyridine derivatives formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups (n=6 per group): a control group (vehicle), a standard drug group, and test groups receiving different doses of the pyrazolo[3,4-b]pyridine derivatives.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Visualizations
The biological activities of pyrazolo[3,4-b]pyridine derivatives are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, activate downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis.[8][15][18][27][28] Pyrazolo[3,4-b]pyridine inhibitors block the ATP-binding site of FGFR, thereby inhibiting its kinase activity and downstream signaling.
FGFR Signaling Pathway Inhibition
CDK Signaling Pathway in Cancer
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle.[14][19][29][30][31] In cancer, the CDK pathway is often hyperactivated, leading to uncontrolled cell proliferation. Pyrazolo[3,4-b]pyridine derivatives can inhibit CDKs, leading to cell cycle arrest and apoptosis.
CDK-Mediated Cell Cycle Control
TRK Signaling Pathway in Cancer
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][5][6][32][33] In cancer, chromosomal rearrangements can lead to the formation of TRK fusion proteins, which are constitutively active and drive tumor growth. Pyrazolo[3,4-b]pyridine derivatives can inhibit these oncogenic TRK fusion proteins.
TRK Signaling Pathway Inhibition
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that is often overexpressed in various cancers and is involved in promoting cell survival and proliferation by phosphorylating a number of downstream targets.[2][3][34][35][36]
PIM-1 Kinase Signaling Inhibition
Conclusion
Pyrazolo[3,4-b]pyridine derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory effects, coupled with well-defined mechanisms of action, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field, facilitating the continued exploration and optimization of these remarkable molecules for therapeutic applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trk receptor tyrosine kinases: a bridge between cancer and neural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4- b ]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
- 17. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. targetedonc.com [targetedonc.com]
- 34. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 35. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Synthetic Overview of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl 5-bromopyrazolo[3,4-b]pyridine-1-carboxylate | [1] |
| CAS Number | 1299607-55-8 | [1] |
| Molecular Formula | C₁₁H₁₂BrN₃O₂ | [1] |
| Molecular Weight | 298.14 g/mol | [1] |
| Canonical SMILES | C1(=CC(=CN=C1C2=NN=C(C2)C(=O)OC(C)(C)C)Br) | |
| InChI Key | OJBWUSKWFSCYOG-UHFFFAOYSA-N |
Spectroscopic Data
Detailed, experimentally verified spectroscopic data for 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine are not available in the public domain based on a comprehensive search of the scientific literature. For research purposes, it is recommended that this data be generated upon synthesis and purification of the compound.
For reference, predicted ¹H-NMR data for the parent compound, 5-bromo-1H-pyrazolo[3,4-b]pyridine, is as follows: (500 MHz, d6-DMSO) δ 13.91 (s, 1H), 8.60 (d, 1H), 8.54 (d, 1H), 8.16 (s, br, 1H)[2]. The addition of the Boc protecting group would be expected to shift the proton signals, particularly the N-H proton, and introduce a characteristic singlet for the tert-butyl group around 1.6 ppm.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general synthesis can be proposed based on the known reactivity of the parent heterocycle, 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is commercially available. The synthesis would involve the protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group.
General Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine
The precursor, 5-bromo-1H-pyrazolo[3,4-b]pyridine, can be synthesized via several reported methods. One common approach involves the reaction of 5-bromo-2-fluoro-3-formylpyridine with hydrazine in ethanol, heated to reflux overnight[3]. After reaction completion, the mixture is concentrated and poured into water, with the resulting precipitate being filtered, washed, and dried to yield the product[3].
Boc Protection of 5-bromo-1H-pyrazolo[3,4-b]pyridine (Proposed)
The protection of the pyrazole nitrogen of 5-bromo-1H-pyrazolo[3,4-b]pyridine with a Boc group can be achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A general procedure is outlined below. It is important to note that this is a generalized protocol and would require optimization.
Materials:
-
5-bromo-1H-pyrazolo[3,4-b]pyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine in the chosen anhydrous solvent.
-
Add a catalytic amount of DMAP to the solution.
-
Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis of this compound.
References
Navigating the Spectroscopic Landscape of a Key Pharmaceutical Building Block: A Technical Guide to the 1H and 13C NMR of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of key intermediates is paramount. This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine, a crucial building block in the synthesis of various pharmaceutically active compounds.
This guide presents a summary of the NMR data in clearly structured tables, outlines a general experimental protocol for acquiring such data, and includes a visual representation of the molecule's structure with standardized atom numbering to facilitate unambiguous signal assignment.
Chemical Structure and Atom Numbering
To ensure clarity in the assignment of NMR signals, the standard IUPAC numbering for the pyrazolo[3,4-b]pyridine ring system is utilized. The tert-butoxycarbonyl (Boc) protecting group is attached to the N1 position of the pyrazole ring.
Figure 1. Structure and IUPAC numbering of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the heterocyclic core and the protons of the Boc protecting group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the pyridine nitrogen, as well as the electronic properties of the pyrazole ring.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 | ~8.2 - 8.4 | s | - | 1H |
| H4 | ~7.8 - 8.0 | d | ~8.0 - 9.0 | 1H |
| H6 | ~8.6 - 8.8 | d | ~1.5 - 2.5 | 1H |
| -C(CH₃)₃ (Boc) | ~1.7 | s | - | 9H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazolo[3,4-b]pyridine ring are sensitive to the presence of the bromine substituent and the nitrogen heteroatoms.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C3 | ~135 - 137 |
| C3a | ~130 - 132 |
| C4 | ~120 - 122 |
| C5 | ~115 - 117 |
| C6 | ~150 - 152 |
| C7a | ~148 - 150 |
| Boc Group | |
| C=O | ~149 - 151 |
| -C(CH₃)₃ | ~85 - 87 |
| -C(CH₃)₃ | ~28 - 29 |
Note: The chemical shifts are approximate and can be influenced by the experimental setup.
Experimental Protocol
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer:
-
Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for optimal signal dispersion.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, or more, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
Logical Workflow for NMR Analysis
The process of analyzing the NMR data for this compound follows a logical progression from sample preparation to final data interpretation.
Figure 2. General workflow for the NMR analysis of this compound.
This comprehensive guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. The presented data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the accurate identification and characterization of this important synthetic intermediate.
Navigating the Stability Landscape: A Technical Guide to the Chemical Stability and Storage of Boc-Protected Bromopyrazolopyridine
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the chemical stability and storage of Boc-protected bromopyrazolopyridine, a critical intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.
The stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, directly impacting safety, efficacy, and shelf-life.[] Boc-protected bromopyrazolopyridines are a class of heterocyclic compounds widely utilized as building blocks in the synthesis of complex drug molecules. Understanding their stability profile is paramount for ensuring the integrity of synthetic routes and the quality of the final drug substance.
Physicochemical Properties and Structural Features
Boc-protected bromopyrazolopyridine is characterized by a pyrazolopyridine core, a bromine substituent, and a tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen. The Boc group is known for its stability in basic and nucleophilic conditions, but it is susceptible to cleavage under acidic and thermal stress.[2] The brominated heterocyclic ring system may be prone to photolytic and oxidative degradation.
Potential Degradation Pathways
Forced degradation studies are essential for identifying potential degradation products and pathways.[3] These studies involve subjecting the compound to stress conditions such as heat, light, humidity, acid, base, and oxidation to accelerate decomposition.[] Based on the structure of Boc-protected bromopyrazolopyridine, several degradation pathways can be postulated.
2.1. Acid-Catalyzed Deprotection: The Boc group is readily cleaved under acidic conditions, leading to the formation of the unprotected bromopyrazolopyridine, isobutylene, and carbon dioxide. This is a primary and well-documented degradation pathway for Boc-protected amines.[2]
2.2. Thermal Degradation: At elevated temperatures, the Boc group can be thermally cleaved.[4] The specific temperature at which this occurs can vary depending on the molecular structure and the presence of other functional groups.
2.3. Hydrolytic Degradation: While generally stable to neutral and basic hydrolysis, prolonged exposure to strong basic conditions at elevated temperatures could potentially lead to hydrolysis of the carbamate.
2.4. Oxidative Degradation: The pyrazolopyridine ring system may be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxygenated derivatives. The presence of an amine group in the unprotected form makes it particularly vulnerable to oxidative degradation.[5]
2.5. Photodegradation: Brominated aromatic compounds can be sensitive to light, particularly UV radiation.[6] Photolytic degradation may involve cleavage of the carbon-bromine bond or other photochemical reactions.
The following diagram illustrates the potential degradation pathways of Boc-protected bromopyrazolopyridine.
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity of Boc-protected bromopyrazolopyridine. Based on the safety data sheets of structurally related compounds, the following recommendations are provided:
-
Temperature: Store in a cool, well-ventilated area. Refrigeration (2-8 °C) is often recommended for long-term storage.
-
Light: The compound may be light-sensitive. Store in a light-resistant container and avoid exposure to direct sunlight.[7]
-
Atmosphere: To prevent oxidative and moisture-mediated degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[7]
-
Container: Use a tightly sealed container to protect from moisture and air.[7]
-
Handling: Avoid direct contact with the substance. Use appropriate personal protective equipment, including gloves, lab coat, and eye protection. Handle in a well-ventilated area or a fume hood.[7]
Quantitative Stability Data
| Condition | Time Point | Appearance | Purity (%) by HPLC | Major Degradant (%) | Total Degradants (%) |
| Long-Term | |||||
| 25°C / 60% RH | 0 months | White to off-white solid | 99.5 | Not Detected | <0.1 |
| 3 months | No change | 99.4 | Unprotected (0.1) | 0.2 | |
| 6 months | No change | 99.2 | Unprotected (0.2) | 0.3 | |
| 12 months | No change | 99.0 | Unprotected (0.3) | 0.4 | |
| Accelerated | |||||
| 40°C / 75% RH | 0 months | White to off-white solid | 99.5 | Not Detected | <0.1 |
| 1 month | No change | 98.8 | Unprotected (0.5) | 0.6 | |
| 3 months | Slight discoloration | 98.0 | Unprotected (1.0) | 1.2 | |
| 6 months | Yellowish solid | 96.5 | Unprotected (2.0) | 2.5 |
Experimental Protocols
Detailed methodologies are critical for reproducible stability studies. The following are generalized protocols for forced degradation and stability-indicating HPLC method development, which should be optimized for the specific Boc-protected bromopyrazolopyridine derivative.
5.1. Forced Degradation Studies
The goal of forced degradation is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is stability-indicating.
-
Acid Hydrolysis:
-
Dissolve 10 mg of the compound in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol).
-
Add 10 mL of 0.1 N HCl.
-
Heat the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve 10 mg of the compound in 10 mL of a suitable organic solvent.
-
Add 10 mL of 0.1 N NaOH.
-
Heat the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of the compound in 10 mL of a suitable organic solvent.
-
Add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place approximately 10 mg of the solid compound in a vial.
-
Heat the vial in an oven at a temperature above the accelerated stability condition (e.g., 80°C or 105°C) for a specified period.
-
At appropriate time points, cool the sample, dissolve a known amount in the mobile phase, and analyze by HPLC.
-
-
Photostability Testing:
-
Expose a thin layer of the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[4][6][8][9][10]
-
The overall illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
At the end of the exposure period, analyze both the exposed and dark control samples by HPLC.
-
The following diagram outlines a general workflow for conducting forced degradation studies.
5.2. Stability-Indicating HPLC Method
A validated stability-indicating analytical method is required to separate the parent compound from its degradation products.[11]
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point. The gradient should be optimized to achieve separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by a UV scan).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][5][12]
Logical Approach to Stability Assessment
The following diagram provides a logical decision-making process for the stability assessment of Boc-protected bromopyrazolopyridine.
Conclusion
The chemical stability of Boc-protected bromopyrazolopyridine is a critical parameter that must be thoroughly understood and controlled. While specific data for this class of compounds is limited, a robust stability program can be designed based on the known reactivity of the Boc protecting group and the brominated heterocyclic core. By implementing comprehensive forced degradation studies, developing and validating a stability-indicating analytical method, and conducting long-term and accelerated stability studies, researchers can ensure the quality and reliability of this important pharmaceutical intermediate. The protocols and logical frameworks provided in this guide serve as a foundation for establishing a scientifically sound stability assessment program.
References
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. qlaboratories.com [qlaboratories.com]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. cn.canbipharm.com [cn.canbipharm.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. youtube.com [youtube.com]
- 10. fda.gov [fda.gov]
- 11. ijsdr.org [ijsdr.org]
- 12. ema.europa.eu [ema.europa.eu]
The Pyrazolopyridine Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold, a fused heterocyclic system comprising a pyrazole and a pyridine ring, has emerged as a privileged structure in medicinal chemistry. Its inherent structural features, including its ability to act as a bioisostere of purines, have positioned it as a versatile core for the design and development of novel therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive overview of the pyrazolopyridine scaffold, detailing its synthesis, biological activities, and the intricate signaling pathways it modulates.
Synthesis of Pyrazolopyridine Scaffolds
The synthesis of pyrazolopyridine derivatives can be broadly categorized based on the specific isomer being targeted. Common strategies involve the construction of the pyridine ring onto a pre-existing pyrazole core or vice versa.
Synthesis of Pyrazolo[3,4-b]pyridines
A prevalent method for the synthesis of the pyrazolo[3,4-b]pyridine core involves a multi-component reaction. A general protocol is outlined below.
Experimental Protocol: One-Pot, Three-Component Synthesis of Pyrazolo[3,4-b]pyridines
-
Materials:
-
Appropriate aromatic or aliphatic aldehyde
-
Substituted 3-oxo-3-arylpropanenitrile
-
Substituted 1-phenyl-1H-pyrazol-5-amine
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (catalyst)
-
-
Procedure:
-
To a solution of the aldehyde (1.0 eq) in absolute ethanol, add the 3-oxo-3-arylpropanenitrile (1.0 eq) and the 1-phenyl-1H-pyrazol-5-amine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the desired pyrazolo[3,4-b]pyridine derivative.
-
Synthesis of Pyrazolo[1,5-a]pyridines
The synthesis of pyrazolo[1,5-a]pyridines can be achieved through various routes, including the reaction of 3-amino-1H-pyrazoles with β-dicarbonyl compounds.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines
-
Materials:
-
5-Amino-3-methylpyrazole
-
Diethyl malonate
-
Sodium ethanolate
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. React 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate. Reflux the mixture in ethanol for 12-16 hours. After cooling, the product precipitates and is collected by filtration.
-
Step 2: Chlorination. The diol from the previous step is subjected to a chlorination reaction with phosphorus oxychloride at 80°C for 5 hours to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
-
The resulting dichloro derivative serves as a versatile intermediate for further functionalization via nucleophilic substitution reactions to introduce various substituents at the 5 and 7 positions.
-
Synthesis of Pyrazolo[3,4-c]pyridines
The synthesis of this isomer can be accomplished through intramolecular cyclization reactions.
Experimental Protocol: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine
-
Materials:
-
3-Amino-4-cyanopyridine
-
Sodium nitrite (NaNO₂)
-
Acetic anhydride (Ac₂O)
-
1,2-Dichloroethane (DCE)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
-
Procedure:
-
To a solution of 3-amino-4-cyanopyridine in 1,2-dichloroethane, add acetic anhydride followed by the portion-wise addition of sodium nitrite at room temperature.
-
Heat the reaction mixture to 90°C and stir for 20 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is then treated with a solution of sodium methoxide in methanol at room temperature for 1 hour.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification by column chromatography on silica gel affords the pure 5-chloro-1H-pyrazolo[3,4-c]pyridine.[1]
-
Biological Activities and Quantitative Data
Pyrazolopyridine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects. The following tables summarize some of the reported quantitative data for various pyrazolopyridine compounds.
Table 1: Anticancer Activity of Pyrazolopyridine Derivatives
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| 5a | HepG-2 | 3.42 ± 1.31 | [2] |
| 5b | HepG-2 | 3.56 ± 1.5 | [2] |
| 10b | MCF-7 | 8.13 ± 0.4 | [2] |
| 10b | HCT-116 | 9.36 ± 0.45 | [2] |
| 10a | HepG-2 | 10.23 ± 0.15 | [2] |
| 10a | MCF-7 | 13.65 ± 0.7 | [2] |
| 10a | HCT-116 | 17.16 ± 0.37 | [2] |
| Compound 9d | A549 | 3.06 ± 0.05 | [3] |
| A-769662 | A549 | 45.29 ± 2.14 | [3] |
Table 2: Kinase Inhibitory Activity of Pyrazolopyridine Derivatives
| Compound ID | Kinase Target | IC₅₀ (nM) | Reference |
| 5a | c-Met | 4.27 ± 0.31 | [2] |
| 5b | c-Met | 7.95 ± 0.17 | [2] |
| Cabozantinib | c-Met | 5.38 ± 0.35 | [2] |
| Compound 13 | MET D1228N | 23 | [4] |
Table 3: Antileishmanial Activity of 1H-Pyrazolo[3,4-b]pyridine Phosphoramidates
| Compound ID | Target | IC₅₀ (µM) | Reference |
| 14a | L. amazonensis promastigotes | 25.3 ± 1.2 | [5] |
| 14b | L. amazonensis promastigotes | 22.1 ± 1.5 | [5] |
| 15a | L. amazonensis promastigotes | 18.9 ± 0.9 | [5] |
| 15c | L. amazonensis promastigotes | 15.4 ± 1.1 | [5] |
| 16b | L. amazonensis promastigotes | 12.8 ± 0.7 | [5] |
Key Signaling Pathways Modulated by Pyrazolopyridines
Pyrazolopyridine derivatives exert their biological effects by modulating various intracellular signaling pathways critical for cell growth, proliferation, and survival.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a key energy sensor that plays a crucial role in regulating cellular metabolism. Activation of AMPK promotes catabolic pathways to generate ATP while inhibiting anabolic pathways. Several pyrazolopyridine derivatives have been identified as AMPK activators.[3][6]
Caption: AMPK Signaling Pathway and its modulation by pyrazolopyridine activators.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met pathway is implicated in various cancers. Pyrazolopyridine derivatives have been developed as potent c-Met inhibitors.[2][7]
Caption: c-Met Signaling Pathway and its inhibition by pyrazolopyridine derivatives.
Phosphodiesterase 11A4 (PDE11A4) Signaling Pathway
PDE11A4 is a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its expression is largely restricted to the hippocampus, making it a target for cognitive and mood disorders. Pyrazolopyridine-based compounds have been investigated as PDE11A4 inhibitors.[8][9]
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 3. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel substituted pyrazolone derivatives as AMP-activated protein kinase activators to inhibit lipid synthesis and reduce lipid accumulation in ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies | Semantic Scholar [semanticscholar.org]
- 8. First Demonstration of In Vivo PDE11A4 Target Engagement for Potential Treatment of Age-Related Memory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of PDE11A4 in Social Isolation-Induced Changes in Intracellular Signaling and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Reactivity of the Bromine Atom in 5-bromo-1H-pyrazolo[3,4-b]pyridine: A Technical Guide for Drug Discovery
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Chemical Reactivity of 5-bromo-1H-pyrazolo[3,4-b]pyridine, a Key Building Block in Modern Medicinal Chemistry.
The fused heterocyclic scaffold, 1H-pyrazolo[3,4-b]pyridine, is a cornerstone in the development of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic placement of a bromine atom at the 5-position of this scaffold provides a versatile chemical handle for a variety of synthetic transformations, enabling the construction of diverse molecular libraries for drug discovery programs. This technical guide delves into the reactivity of the bromine atom in 5-bromo-1H-pyrazolo[3,4-b]pyridine, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Introduction to the 1H-Pyrazolo[3,4-b]pyridine Core
The 1H-pyrazolo[3,4-b]pyridine ring system is a bioisostere of indole and purine, granting it privileged access to biological targets. Its derivatives have demonstrated a wide range of pharmacological activities, including potent inhibition of various kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The bromine atom at the C5 position of the pyrazolo[3,4-b]pyridine core is an essential feature for medicinal chemists, serving as a key point for diversification and the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties of drug candidates.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of 1H-pyrazolo[3,4-b]pyridine is highly amenable to a range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the pyrazolo[3,4-b]pyridine core and various aryl or heteroaryl moieties. This reaction typically employs a palladium catalyst, a base, and an organoboron reagent.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-bromo-1H-pyrazolo[3,4-b]pyridine Derivatives
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Arylboronic Acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | Good to Excellent (inferred)[1] |
| Arylboronic Acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | 2-12 | Good (inferred)[2] |
| Benzylboronic Ester | CataCXium A Pd G3 (10) | - | K₃PO₄ | 2-MeTHF/H₂O | 100 | 18 | 91 (on a similar substrate) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position. This reaction is crucial for synthesizing compounds with improved solubility and hydrogen-bonding capabilities, which are often desirable in drug candidates.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 5-bromo-1H-pyrazolo[3,4-b]pyridine Derivatives
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2.5) | XPhos (5) | NaOtBu | Toluene | 100 | 16 | 95 (on a similar substrate) | |
| Aniline | Pd₂(dba)₃ (2-4) | BINAP (3-6) | NaOtBu | Toluene | 100-110 | 12-24 | Good (inferred)[3] | |
| 3-(morpholin-4-yl)aniline | Pd₂(dba)₃ (10) | RuPhos (20) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 80 (on a derivative) |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP or XPhos), and the base (e.g., NaOtBu).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq.), the amine (1.2 eq.), and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
Purification of the product is achieved by column chromatography.
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to introduce alkyne functionalities, which are versatile handles for further transformations such as click chemistry or as structural elements in their own right. This reaction involves the coupling of the bromo-scaffold with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
Table 3: Representative Conditions for Sonogashira Coupling of 5-bromo-1H-pyrazolo[3,4-b]pyridine Derivatives
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4-6 | 93 (on a similar substrate)[4] |
| Terminal Alkyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | rt | 16 | Good (inferred)[5] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a degassed solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄) and the copper(I) co-catalyst (e.g., CuI).
-
The terminal alkyne (1.1 eq.) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or heated as required, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Nucleophilic Aromatic Substitution (SNA r)
While palladium-catalyzed reactions are predominant, the bromine atom on the electron-deficient pyrazolo[3,4-b]pyridine ring system can also undergo nucleophilic aromatic substitution (SNA r), particularly with strong nucleophiles. The pyridine part of the fused ring system enhances the electrophilicity of the carbon bearing the bromine, making it susceptible to nucleophilic attack.
Table 4: Plausible Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent | Solvent | Conditions | Expected Product |
| Methoxide | NaOMe | MeOH | Reflux | 5-methoxy-1H-pyrazolo[3,4-b]pyridine |
| Thiophenoxide | PhSNa | DMF | Heat | 5-(phenylthio)-1H-pyrazolo[3,4-b]pyridine |
| Amine | R₂NH | High Temp. | High Temp. | 5-(dialkylamino)-1H-pyrazolo[3,4-b]pyridine |
Note: Specific experimental data for SNAr reactions on 5-bromo-1H-pyrazolo[3,4-b]pyridine is limited in the searched literature. The conditions are based on general principles of SNAr on halogenated pyridines.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine in a suitable polar aprotic solvent (e.g., DMF, DMSO), the nucleophile (e.g., sodium methoxide or a secondary amine) is added.
-
The reaction mixture is heated to an elevated temperature, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled and quenched with water.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is performed by column chromatography or recrystallization.
Application in Drug Discovery: TRK Inhibitors and Signaling Pathways
Derivatives of 5-bromo-1H-pyrazolo[3,4-b]pyridine have been successfully utilized in the synthesis of potent Tropomyosin receptor kinase (TRK) inhibitors.[1][4][6][7] TRKs are a family of receptor tyrosine kinases that, when constitutively activated through genetic alterations, can act as oncogenic drivers in a variety of tumors. The synthesis of these inhibitors often involves a key Buchwald-Hartwig amination step to install a crucial side chain that interacts with the kinase active site.
The TRK signaling pathway plays a critical role in cell proliferation, differentiation, and survival. Upon activation by neurotrophins, TRK receptors dimerize and autophosphorylate, leading to the activation of several downstream signaling cascades, including the Ras/ERK, PLC-γ, and PI3K/Akt pathways.[5][6][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
The Strategic Application of the Boc Protecting Group in the Synthesis of Pyrazolopyridine Cores for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The synthesis of complex, substituted pyrazolopyridines frequently necessitates the use of protecting groups to achieve desired regioselectivity and prevent unwanted side reactions. Among these, the tert-butyloxycarbonyl (Boc) group plays a pivotal role due to its stability under various conditions and its facile, often high-yielding, removal. This technical guide provides a comprehensive overview of the strategic use of the Boc protecting group in pyrazolopyridine synthesis, detailing experimental protocols, summarizing quantitative data, and visualizing key workflows and signaling pathways.
The Indispensable Role of the Boc Group in Pyrazolopyridine Functionalization
The Boc group is extensively employed in heterocyclic synthesis to temporarily mask reactive amine functionalities.[1][2] In the context of pyrazolopyridine synthesis, its application is critical for several reasons:
-
Regioselective Functionalization: By protecting endocyclic pyrazole nitrogens or exocyclic amino groups, the Boc group directs subsequent reactions, such as acylation or alkylation, to other positions on the heterocyclic core.[3] This control is paramount in building the specific molecular architecture required for targeted biological activity.
-
Compatibility with Key Reactions: The Boc group is stable under the conditions of many essential synthetic transformations, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5] This allows for the introduction of diverse substituents onto the pyrazolopyridine scaffold, a crucial step in structure-activity relationship (SAR) studies.
-
Facilitating Multi-Step Syntheses: The predictable and clean removal of the Boc group under acidic or thermal conditions allows for the sequential deprotection and functionalization of different sites in a complex molecule, enabling the efficient construction of intricate drug candidates.[6][7]
Experimental Protocols
Detailed methodologies for the Boc protection of an aminopyrazolopyridine and its subsequent deprotection are provided below. These protocols are representative of common procedures found in the literature.
Boc Protection of an Aminopyrazolopyridine
This procedure outlines the protection of a primary or secondary amine on the pyrazolopyridine ring system using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Aminopyrazolopyridine substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the aminopyrazolopyridine substrate in anhydrous DCM or DMF (approximately 0.1-0.5 M concentration).
-
To the stirred solution, add triethylamine or DIPEA (1.1-1.5 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.5 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Trifluoroacetic Acid (TFA) Mediated Deprotection of a Boc-Pyrazolopyridine
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid, a common and efficient method.
Materials:
-
Boc-protected pyrazolopyridine substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base for neutralization
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected pyrazolopyridine in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.[7]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically 20-50% v/v, or in a 1:1 ratio with DCM).[7]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is no longer observed.[7]
-
Once the reaction is complete, carefully remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
For work-up, dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until gas evolution ceases and the aqueous layer is basic.
-
Separate the layers and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected aminopyrazolopyridine. The product may be obtained as a free base or a salt, depending on the work-up procedure.[8]
Quantitative Data Presentation
The following tables summarize quantitative data for Boc protection and deprotection reactions in the context of pyrazole and pyrazolopyridine synthesis, as reported in the literature.
Table 1: Boc Protection of Pyrazole Derivatives
| Substrate | Reagents and Conditions | Solvent | Time (h) | Yield (%) | Reference |
| 3,5-Diamino-4-((4-hydroxyphenyl)diazenyl)-1H-pyrazole | (Boc)₂O (1.1 equiv) | DMF | 18 | 99 | [4] |
| 3,5-Diamino-4-((4-hydroxyphenyl)diazenyl)-1H-pyrazole | (Boc)₂O (2 equiv), Pyridine | Pyridine | 18 | 94 (di-Boc) | [4] |
| Substituted Pyrazole | (Boc)₂O (1.4 mmol), PEG-400 (1.0 ml) | PEG-400 | 2.5 | 98 | [9] |
| Substituted Pyrazole | (Boc)₂O (1 mmol), DIPEA (1 mmol), DMAP (cat.) | Dichloromethane | 2 | 95 | [9] |
Table 2: Deprotection of Boc-Protected Pyrazoles/Pyrazolopyridines
| Substrate | Reagents and Conditions | Solvent | Time (h) | Yield (%) | Reference |
| N-Boc-Benzimidazole | NaBH₄ (1.5 equiv) | Ethanol | 1 | 98 | [8] |
| N-Boc-Pyrazole | NaBH₄ (1.5 equiv) | Ethanol | 1 | 95 | [8] |
| Boc-protected pyrazole | 10% TFA in DCM | Dichloromethane | 1.5 | 81 | [4] |
| Boc-protected aminopyrazole derivative | HCl in dioxane | Dioxane | - | ~100 |
Visualizing Synthetic and Signaling Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway involving pyrazolopyridine-based inhibitors.
Synthetic Workflows
Caption: General workflow for the Boc protection and subsequent deprotection of an aminopyrazolopyridine.
Caption: Experimental workflow for the synthesis of an arylated pyrazolopyridine using Boc protection and Suzuki-Miyaura coupling.
Signaling Pathway Inhibition
Pyrazolopyridines are potent inhibitors of various protein kinases. The following diagram illustrates the inhibition of the Pim-1 kinase signaling pathway, which is involved in cell survival and proliferation, by a pyrazolo[1,5-a]pyrimidine inhibitor.
Caption: Inhibition of the Pim-1 signaling pathway by a pyrazolopyridine-based kinase inhibitor.
Conclusion
The Boc protecting group is a versatile and indispensable tool in the synthesis of pyrazolopyridine-based compounds for drug discovery and development. Its strategic use enables chemists to perform regioselective functionalization and construct complex molecular architectures with high precision. The robust nature of the Boc group, coupled with the variety of mild and efficient deprotection methods, ensures its continued prominence in the field. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively leverage Boc protection strategies in the design and synthesis of novel pyrazolopyridine therapeutics.
References
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine with various aryl- and heteroarylboronic acids. The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic core in medicinal chemistry, and the ability to functionalize it at the 5-position via C-C bond formation is crucial for the rapid generation of diverse compound libraries for drug discovery.[1][2][3] This protocol outlines optimized reaction conditions, reagent selection, and purification methods to achieve high yields of the desired 5-aryl- or 5-heteroaryl-1-Boc-1H-pyrazolo[3,4-b]pyridines.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[4][5] Its widespread application in pharmaceutical and materials science is due to the mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of organoboron reagents.[4][6]
The 1H-pyrazolo[3,4-b]pyridine core is a key pharmacophore found in numerous biologically active molecules, including inhibitors of kinases such as GSK-3.[1][7] The functionalization of this scaffold is of significant interest in drug development. The protocol described herein focuses on the Suzuki coupling of the 5-bromo derivative, providing a reliable method for introducing molecular diversity at this position. Challenges in the Suzuki coupling of nitrogen-containing heterocycles, such as potential catalyst inhibition by the pyridine nitrogen, are addressed through the selection of appropriate ligands and reaction conditions.[8][9][10]
Experimental Protocol
This protocol is a generalized procedure based on established methods for Suzuki coupling of similar heteroaromatic bromides.[1][6][11] Optimization may be necessary for specific boronic acids.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or toluene/water mixture)
-
Schlenk flask or microwave vial
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the starting bromide.
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the required time (2-16 hours). Reaction progress can be monitored by TLC or LC-MS.[11] For microwave-assisted reactions, heating to temperatures up to 135 °C for shorter durations (20-60 minutes) can be effective.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 1-Boc-5-aryl-1H-pyrazolo[3,4-b]pyridine.
Data Presentation
The following table summarizes typical yields obtained for the Suzuki coupling of this compound with various boronic acids under optimized conditions.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 14 | 78 |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (2) | Toluene | 100 | 8 | 88 |
| 5 | 2-Pyridylboronic acid | XPhos Pd G2 (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 16 | 65 |
Yields are representative and may vary depending on the specific reaction scale and purity of reagents.
Mandatory Visualizations
Experimental Workflow
Caption: A schematic overview of the experimental procedure for the Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
Caption: The key steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
References
- 1. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines from aryl halides.[4] The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in many biologically active molecules, including kinase inhibitors and anticancer agents.[5] The functionalization of this core structure is of significant interest in drug discovery. This document provides detailed protocols for the Buchwald-Hartwig amination of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine with various amines, a key intermediate for the synthesis of diverse compound libraries.
The general transformation is depicted below:
Figure 1: General scheme for the Buchwald-Hartwig amination of this compound.
Data Presentation:
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of various aryl bromides, including heteroaromatic systems, which can serve as a guide for optimizing the reaction of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Amine | Yield (%) | Reference |
| Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 18 | Aniline | ~90 | [6] |
| Pd₂(dba)₃ (2.5) | XantPhos (5) | DBU (2) | Toluene/DMF | 100 | 18 | Benzamide | Good | [7] |
| BrettPhos Pd G4 (5) | BrettPhos (5) | K₃PO₄ (1.4) | t-BuOH | 100 | 72 | Various Amines | High | [8] |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Toluene | 100 | 16 | Aniline | High | [8] |
| Pd(OAc)₂ (5) | BINAP (7.5) | NaOt-Bu (1.4) | Toluene | 100 | 18 | Aniline | ~85 | [6] |
Experimental Protocols:
Below are two detailed protocols for the Buchwald-Hartwig amination of this compound using different catalyst/ligand systems. These protocols are based on established methods for similar heteroaromatic substrates.
Protocol 1: General Procedure using a Biarylphosphine Ligand (e.g., XPhos)
This protocol is recommended for a broad range of primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and XPhos (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the amine (1.2 equiv) and sodium tert-butoxide (1.4 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the starting bromide.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired aminated product.
Protocol 2: Procedure for More Challenging Couplings using a Pre-catalyst (e.g., BrettPhos Pd G4)
This protocol is suitable for less reactive amines or when milder basic conditions are preferred.
Materials:
-
This compound
-
Amine
-
BrettPhos Pd G4 precatalyst
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous tert-butanol (t-BuOH)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 equiv), the amine (1.5 equiv), BrettPhos Pd G4 precatalyst (0.05 equiv), and potassium phosphate tribasic (1.4 equiv) to a vial.
-
Solvent Addition: Add anhydrous tert-butanol (t-BuOH) to the vial.
-
Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a preheated heating block at 100 °C. Stir the mixture for 18-48 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup:
-
After cooling to room temperature, partition the reaction mixture between dichloromethane (DCM) and water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization:
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine. This versatile building block is a valuable substrate for the synthesis of a wide array of functionalized pyrazolo[3,4-b]pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The protocols provided herein are based on established methodologies for similar heterocyclic systems and serve as a robust starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions have revolutionized the construction of complex molecular architectures, offering high functional group tolerance and generally mild reaction conditions. For this compound, the bromine atom at the 5-position serves as a versatile handle for the introduction of various substituents through reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen enhances the stability and solubility of the substrate, while also influencing its reactivity.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for various palladium-catalyzed cross-coupling reactions with aryl bromides, providing a starting point for the functionalization of this compound. Note that optimal conditions may vary depending on the specific coupling partner.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | 12-24 | 70-95 |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12-18 | 75-98 |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ (5) | - | Et₃N (2.0) | THF/Et₃N | 25-80 | 12-16 | 65-90 |
| Sonogashira (Cu-free) | Terminal alkyne | PdCl₂(CH₃CN)₂ (15) | sXPhos (18) | Cs₂CO₃ (6.2) | Acetonitrile/H₂O | 65 | 2 | 60-85 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ (2-5) | XPhos (4-10) | NaOtBu or Cs₂CO₃ (1.2-2.0) | Toluene or Dioxane | 80-110 | 12-24 | 60-90 |
| Heck | Alkene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N or K₂CO₃ (1.5-2.0) | DMF or Acetonitrile | 80-120 | 12-24 | 50-85 |
| Stille | Organostannane | Pd(PPh₃)₄ (2-5) | - | - | Toluene or Dioxane | 90-110 | 12-16 | 60-90 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound. These should be considered as starting points, and optimization of the reaction conditions is recommended for each specific substrate.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
This protocol outlines the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Triethylamine (Et₃N) (2 mL)
-
Tetrahydrofuran (THF) (4 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and Et₃N to the flask.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat to 50-80 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol details the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol, 6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general workflow and key relationships in palladium-catalyzed cross-coupling reactions.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Key components in a palladium-catalyzed cross-coupling reaction.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors utilizing the versatile building block, 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine. This scaffold is a key component in the development of potent and selective inhibitors for various kinases, including Tropomyosin Receptor Kinase (TRK), TANK-Binding Kinase 1 (TBK1), and Fibroblast Growth Factor Receptor (FGFR), which are implicated in numerous cancers and inflammatory diseases.
Introduction
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently employed in the design of kinase inhibitors. Its structure allows for strategic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The bromine atom at the 5-position serves as a versatile handle for introducing diverse functionalities through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen facilitates controlled synthesis and can be readily removed in the final step.
Data Presentation
The following tables summarize the inhibitory activities of various kinase inhibitors synthesized from pyrazolo[3,4-b]pyridine precursors.
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TRK Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| C03 | TRKA | 56 | [1] |
| Larotrectinib (1) | TRKA | 3.0 | [1] |
| Larotrectinib (1) | TRKB | 13 | [1] |
| Larotrectinib (1) | TRKC | 0.2 | [1] |
| Compound 3 | TRKA | 1.6 | [1] |
| Compound 3 | TRKB | 2.9 | [1] |
| Compound 3 | TRKC | 2.0 | [1] |
| Compound 4 | TRKA | 17 | [1] |
| Compound 4 | TRKB | 28 | [1] |
| Compound 4 | TRKC | 11 | [1] |
| Compound 5 | TRKA | 12 | [1] |
| Compound 5 | TRKB | 22 | [1] |
| Compound 5 | TRKC | 15 | [1] |
Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TBK1 Kinase
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 15y | TBK1 | 0.2 | [2][3][4] |
| 15i | TBK1 | 8.5 | [2] |
| 15t | TBK1 | 0.8 | [2] |
| BX795 | TBK1 | 7.1 | [2] |
| MRT67307 | TBK1 | 28.7 | [2] |
| Compound 1 (from another study) | TBK1 | 1.0 | [2] |
Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against FGFR Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 7n | FGFR1 | - | [5] |
| 7n | FGFR2 | 0.7 | [5] |
| 7n | FGFR3 | 2.0 | [5] |
| 7n | FGFR4 | 52.7 | [5] |
| NVP-BGJ398 | FGFR1 | 0.9 | [5] |
| NVP-BGJ398 | FGFR2 | 1.4 | [5] |
| NVP-BGJ398 | FGFR3 | 1.0 | [5] |
| NVP-BGJ398 | FGFR4 | 60 | [5] |
| AZD4547 | FGFR1 | 0.2 | [5] |
| AZD4547 | FGFR2 | 2.5 | [5] |
| AZD4547 | FGFR3 | 1.8 | [5] |
| AZD4547 | FGFR4 | 165 | [5] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the synthesized kinase inhibitors.
Experimental Workflow
The general workflow for the synthesis of kinase inhibitors from this compound is depicted below.
Experimental Protocols
The following protocols are generalized procedures for the key synthetic steps. Researchers should optimize conditions for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the coupling of an aryl or heteroaryl boronic acid/ester with the bromo-pyrazolo[3,4-b]pyridine core.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, DME)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the palladium catalyst.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol details the C-N bond formation between the bromo-pyrazolo[3,4-b]pyridine and a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-6 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.
-
Add this compound and the anhydrous solvent.
-
Add the amine via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.
Protocol 3: Boc-Deprotection of the Pyrazolo[3,4-b]pyridine Core
This final step removes the Boc protecting group to yield the active kinase inhibitor.
Materials:
-
Boc-protected intermediate (1.0 equiv)
-
Acidic solution (e.g., 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), or 4M HCl in 1,4-dioxane)
-
Anhydrous solvents (DCM or 1,4-dioxane)
Procedure:
-
Dissolve the Boc-protected intermediate in the anhydrous solvent (DCM or 1,4-dioxane).
-
Add the acidic solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
If necessary, neutralize the residue with a saturated solution of NaHCO₃ and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product by chromatography, recrystallization, or precipitation to obtain the desired kinase inhibitor.[6][7]
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
Application Note: Deprotection of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides detailed protocols for the deprotection of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine to yield the free amine, 5-bromo-1H-pyrazolo[3,4-b]pyridine. The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis due to its stability and ease of removal under acidic conditions.[1][2] The pyrazolo[3,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including potential therapeutic effects in oncology and neurology.[3][4] Therefore, the efficient removal of the Boc group from intermediates like this compound is a critical step in the synthesis of novel drug candidates. This document outlines two common and effective methods for this transformation: using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in 1,4-dioxane.
Deprotection Methodologies
The removal of the Boc protecting group is typically achieved through acidolysis.[2] Strong acids protonate the carbamate, leading to the cleavage of the tert-butyl group as a stable cation, which subsequently forms isobutylene and carbon dioxide, releasing the free amine.[5][6] The choice of acid and solvent system is crucial for achieving high yields and purity while avoiding unwanted side reactions.
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): This is one of the most common methods for Boc deprotection.[5][7] TFA is a strong acid that effectively cleaves the Boc group, and its volatility, along with that of the DCM solvent, simplifies the work-up process, as they can be readily removed in vacuo.[5][8]
-
Hydrogen Chloride (HCl) in 1,4-Dioxane: A solution of 4M HCl in 1,4-dioxane is another widely used reagent for Boc cleavage.[2][9] This method is an excellent alternative to TFA, particularly if the substrate contains acid-sensitive functional groups that might be affected by TFA.[2] The product is typically isolated as the hydrochloride salt, which can be advantageous for purification and stability.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the two primary deprotection methods.
| Parameter | Method A: TFA/DCM | Method B: 4M HCl in 1,4-Dioxane |
| Acid Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrogen Chloride (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Work-up | Evaporation, Neutralization (aq. NaHCO₃) | Evaporation or Precipitation |
| Product Form | Free Amine | Hydrochloride Salt |
| Typical Yield | > 90% | > 90% |
| Notes | TFA is highly corrosive and requires careful handling. The work-up often involves a basic wash to neutralize residual acid.[8][10] | Provides the product as a salt, which may precipitate directly from the reaction mixture, simplifying isolation.[9] |
Experimental Workflow
The general workflow for the deprotection of this compound is illustrated below.
Caption: General experimental workflow for Boc deprotection.
Experimental Protocols
Safety Precautions: Both TFA and concentrated HCl are highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol 1: Deprotection using TFA in DCM
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[8]
-
Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Repeat until gas evolution (CO₂) ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 5-bromo-1H-pyrazolo[3,4-b]pyridine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using HCl in 1,4-Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (10-20 eq) at room temperature.[9]
-
Stir the reaction mixture for 1-4 hours. A precipitate of the hydrochloride salt may form.[9]
-
Monitor the reaction progress by TLC or LC-MS until completion.
-
Upon completion, remove the solvent under reduced pressure. If a precipitate has formed, it can be collected by filtration.
-
Wash the collected solid with a non-polar solvent like diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain 5-bromo-1H-pyrazolo[3,4-b]pyridine as its hydrochloride salt.
-
If the free amine is required, the hydrochloride salt can be neutralized by dissolving it in a suitable solvent and treating it with a base (e.g., saturated aq. NaHCO₃), followed by extraction.
Chemical Reaction Diagram
The following diagram illustrates the chemical transformation during the deprotection process.
References
- 1. BOC deprotection [fr.bzchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
The Versatile Building Block: 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine in Drug Discovery
For Immediate Release
Woodinville, WA – December 29, 2025 – In the intricate world of medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. One such scaffold that has garnered significant attention is 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine. Its unique structural features and chemical handles make it an invaluable starting point for the synthesis of a diverse array of potent and selective kinase inhibitors. These inhibitors target key signaling pathways implicated in cancer and other diseases, underscoring the importance of this building block in modern drug discovery pipelines.
The 1H-pyrazolo[3,4-b]pyridine core is a recognized "hinge-binding" motif, capable of forming crucial hydrogen bond interactions with the hinge region of kinase active sites, a common feature of many kinase inhibitors. The tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen allows for controlled and regioselective functionalization, while the bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions enable the introduction of a wide range of aryl and heteroaryl substituents, facilitating the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways such as Fibroblast Growth Factor Receptor (FGFR), Anaplastic Lymphoma Kinase (ALK), and Tropomyosin Receptor Kinase (TRK).
Application in Kinase Inhibitor Synthesis
Derivatives of this compound have demonstrated significant potential as inhibitors of several important kinase targets. The strategic modification of this scaffold has led to the discovery of compounds with nanomolar potency and high selectivity.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is a known driver in various cancers. The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent and selective FGFR inhibitors. By utilizing the bromine handle for Suzuki coupling, various substituted aryl groups can be introduced at the 5-position to interact with specific pockets in the FGFR active site.
Anaplastic Lymphoma Kinase (ALK) Inhibitors
ALK gene rearrangements are oncogenic drivers in several cancers, including non-small cell lung cancer. The pyrazolo[3,4-b]pyridine core has been a fruitful starting point for the development of potent ALK inhibitors, including those active against resistance mutants.
Tropomyosin Receptor Kinase (TRK) Inhibitors
TRK fusions are oncogenic drivers in a wide range of tumors. The versatility of the this compound building block has been leveraged to create potent pan-TRK inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative compounds synthesized using the 1H-pyrazolo[3,4-b]pyridine scaffold.
| Table 1: Inhibitory Activity of FGFR Inhibitors | ||||
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712[1] |
| 7n | 0.3 | 0.7 | 2.0 | 52.7[2] |
| 19 | 27 | 1.8 | 2.0 | 157[3] |
| Table 2: Inhibitory Activity of ALK Inhibitors | ||
| Compound ID | ALK (wild-type) IC50 (nM) | ALK (L1196M) IC50 (nM) |
| 10g | <0.5 | <0.5[4] |
| 22l | 2.1 | 3.8[5] |
| Alectinib | 1.9 | - |
| Lorlatinib | - | 80 |
Experimental Protocols
Detailed methodologies for key transformations involving this compound are provided below.
Protocol 1: Boc Protection of 5-bromo-1H-pyrazolo[3,4-b]pyridine
This protocol describes the protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
5-bromo-1H-pyrazolo[3,4-b]pyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.) in anhydrous DCM or MeCN.
-
Add DMAP (0.1 equiv.).[6]
-
Add di-tert-butyl dicarbonate (1.1 equiv.) to the solution.[6]
-
Stir the mixture at room temperature for several hours and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.[6]
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 2.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture or dimethoxyethane)[7]
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of this compound with an amine.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 1-5 mol%)
-
Base (e.g., sodium tert-butoxide, 1.5 - 2.0 equiv.)
-
Anhydrous toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst, and the phosphine ligand.
-
Add the base and the amine.
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture through several vacuum/inert gas cycles.
-
Heat the mixture to 100-110 °C with vigorous stirring.[8]
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Visualizing the Molecular Landscape
To better understand the biological context of the inhibitors synthesized from this compound, the following diagrams illustrate the key signaling pathways they target.
Caption: FGFR Signaling Pathway and Inhibition.
Caption: ALK Signaling Pathway and Inhibition.
Caption: TRK Signaling Pathway and Inhibition.
Caption: General Experimental Workflow.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Reaction with Bromopyrazolopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This methodology is of particular importance in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. Pyrazolopyridines, bicyclic heteroaromatic compounds containing both pyrazole and pyridine rings, are privileged scaffolds in drug discovery due to their diverse biological activities. The functionalization of bromopyrazolopyridines via Suzuki coupling provides rapid access to a wide array of derivatives for screening and lead optimization.
The application of microwave irradiation has revolutionized the Suzuki-Miyaura reaction, dramatically reducing reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles.[1] This is particularly advantageous for heteroaromatic substrates, which can be prone to side reactions under prolonged heating. These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of bromopyrazolopyridines with various boronic acids, intended to guide researchers in the efficient synthesis of compound libraries for drug development programs.
Data Presentation
The following tables summarize typical reaction conditions and yields for the microwave-assisted Suzuki coupling of bromopyrazolopyridines with various aryl and heteroaryl boronic acids. The data has been compiled from literature reports on structurally related compounds to provide a representative overview.[2][3]
Table 1: Optimization of Reaction Conditions for Microwave-Assisted Suzuki Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 135 | 40 | Low |
| 2 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 135 | 40 | Moderate |
| 3 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 135 | 40 | High |
| 4 | Pd₂(dba)₃ (5) | XPhos (10) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 135 | 40 | Moderate |
Data adapted from studies on structurally similar bromo-azolopyrimidines.[2]
Table 2: Substrate Scope for Microwave-Assisted Suzuki Coupling of a Bromopyrazolopyridine Derivative
| Entry | Bromopyrazolopyridine | Boronic Acid | Product | Yield (%) |
| 1 | 3-Bromo-1H-pyrazolo[3,4-b]pyridine | Phenylboronic acid | 3-Phenyl-1H-pyrazolo[3,4-b]pyridine | 92 |
| 2 | 3-Bromo-1H-pyrazolo[3,4-b]pyridine | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine | 88 |
| 3 | 3-Bromo-1H-pyrazolo[3,4-b]pyridine | 4-Acetylphenylboronic acid | 3-(4-Acetylphenyl)-1H-pyrazolo[3,4-b]pyridine | 87 |
| 4 | 3-Bromo-1H-pyrazolo[3,4-b]pyridine | Thiophen-2-ylboronic acid | 3-(Thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine | 75 |
| 5 | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | Phenylboronic acid | 5-Phenyl-1H-pyrazolo[3,4-c]pyridine | 90 |
| 6 | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | 3-Fluorophenylboronic acid | 5-(3-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine | 85 |
Yields are representative and may vary based on the specific isomer and reaction conditions.
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted Suzuki coupling of a generic bromopyrazolopyridine with an arylboronic acid.
Materials:
-
Bromopyrazolopyridine (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhosPdG2, 2.5 mol%)
-
Ligand (e.g., XPhos, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Ethanol/Water, 4:1 mixture)
-
Microwave synthesis vial (10 mL)
-
Magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the bromopyrazolopyridine (e.g., 0.2 mmol, 1.0 equiv), the arylboronic acid (e.g., 0.3 mmol, 1.5 equiv), and potassium carbonate (e.g., 0.4 mmol, 2.0 equiv).
-
Add the palladium catalyst (XPhosPdG2, 0.005 mmol, 2.5 mol%) and the ligand (XPhos, 0.01 mmol, 5 mol%) to the vial.
-
Add the solvent system, for instance, 4 mL of an ethanol and water mixture (4:1 v/v).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature of 135 °C for 40 minutes.[2] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-substituted pyrazolopyridine.
Visualizations
The following diagrams illustrate the generalized experimental workflow for the microwave-assisted Suzuki reaction and the catalytic cycle.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand Selection in Buchwald-Hartwig Amination of Heterocyclic Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation is particularly crucial in medicinal chemistry and materials science, where the arylamine moiety is a prevalent structural motif. The reaction's scope has been significantly expanded through the development of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands that facilitate the coupling of a wide array of (hetero)aryl halides with various amines under increasingly mild conditions.[1][2]
The choice of ligand is critical for a successful Buchwald-Hartwig amination, especially when dealing with the diverse electronic and steric properties of heterocyclic halides.[3][4] This document provides a comprehensive guide to ligand selection for the amination of various heterocyclic halides, complete with quantitative data, detailed experimental protocols, and visual aids to streamline decision-making and experimental setup.
The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the heteroaryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-heteroaryl amine and regenerate the active Pd(0) catalyst. The ligand plays a crucial role in promoting each of these steps, particularly the rate-limiting oxidative addition and the desired reductive elimination pathway.[5]
Figure 1. General catalytic cycle of the Buchwald-Hartwig amination.
Ligand Selection Guide
Choosing the optimal ligand is paramount for achieving high yields and broad substrate scope. The following decision tree provides a general guideline for ligand selection based on the electronic and steric properties of the heterocyclic halide and the amine coupling partner. This guide is based on established trends and should be used as a starting point for reaction optimization.[3][4][6]
Figure 2. A decision tree for initial ligand selection in Buchwald-Hartwig amination of heterocyclic halides.
Data Presentation: Ligand Performance in Heterocyclic Halide Amination
The following tables summarize the performance of various phosphine ligands in the Buchwald-Hartwig amination of representative heterocyclic halides. These data are intended to provide a comparative overview to guide ligand selection and reaction optimization.
Table 1: Amination of Pyridyl and Pyrimidyl Halides
| Heterocyclic Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 | [7] |
| 3-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | 83 | [8] |
| 2-Bromopyridine | Piperidine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 80 | 18 | 92 | [9] |
| 5-Bromopyrimidine | Aniline | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (1.4) | Toluene | 100 | 18 | 92 | [10] |
| 4-Chloropyrimidine | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 85 | [11] |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 91 (at C2) | [8] |
Table 2: Amination of Indazoles and Quinolines
| Heterocyclic Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindazole | Morpholine | Pd G3 BrettPhos (2) | - | LiHMDS (2.2) | THF | 65 | 18 | 88 | [12] |
| 3-Iodo-1H-indazole | Aniline | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 110 | 12 | 85 | [13] |
| 2-Chloroquinoline | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.4) | Toluene | 110 | 24 | 82 | [14] |
| 6-Bromoquinoline | Piperidine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.4) | Toluene | 100 | 12 | 93 | [15] |
| 4-Chloro-7-azaindole | Cyclohexylamine | Pd G3 BrettPhos (2) | - | LiHMDS (2.2) | THF | 65 | 18 | 91 | [12] |
Table 3: Amination of Five-Membered Heterocyclic Halides
| Heterocyclic Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromofuran | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 16 | 88 | [16] |
| 3-Bromothiophene | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.4) | Toluene | 80 | 12 | 95 | [16] |
| 2-Chlorobenzothiazole | Primary Amine | Pd G3 BrettPhos (1) | - | LiHMDS (2.2) | THF | 65 | 18 | 90 | [16] |
Experimental Protocols
The following protocols are representative examples for the Buchwald-Hartwig amination of different classes of heterocyclic halides. These should serve as a starting point, and optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: General Procedure for the Amination of a Heteroaryl Chloride using XPhos
This protocol is adapted from a procedure for the amination of 4-chlorotoluene with morpholine.[5]
-
Materials:
-
Heteroaryl chloride (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (2.0 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene and stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the heteroaryl chloride and the amine to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for the Amination of a Heteroaryl Bromide using RuPhos
This protocol is based on the amination of 3-bromopyridine with morpholine.[8]
-
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (8 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv, 1.0 M solution in THF)
-
Anhydrous THF
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and RuPhos.
-
Add anhydrous THF, followed by the heteroaryl bromide and the amine.
-
Add the LiHMDS solution dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: General Procedure for the Amination of a Bromo-Indazole using a BrettPhos Precatalyst
This protocol is adapted from a procedure for the amination of bromoindazoles.[12]
-
Materials:
-
Bromo-indazole (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd G3 BrettPhos (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 equiv, 1.0 M solution in THF)
-
Anhydrous THF
-
-
Procedure:
-
In a glovebox, charge a vial with the bromo-indazole, the primary amine, and the Pd G3 BrettPhos precatalyst.
-
Add anhydrous THF to the vial.
-
Add the LiHMDS solution and seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and heat the reaction mixture to 65 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Conclusion
The successful application of the Buchwald-Hartwig amination to heterocyclic halides is highly dependent on the judicious selection of the ligand. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos have demonstrated broad utility, enabling the coupling of a wide range of heterocyclic substrates with various amines. By considering the electronic and steric properties of the coupling partners, researchers can make an informed initial choice of ligand, which can then be further optimized to achieve high yields and clean conversions. The provided data tables and detailed protocols offer a practical resource for chemists engaged in the synthesis of N-heteroaryl compounds for pharmaceutical and materials science applications.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. XPhos - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1-Boc-5-aryl-1H-pyrazolo[3,4-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a core component in numerous kinase inhibitors. These compounds are bioisosteres of purines and have demonstrated significant therapeutic potential by targeting a range of kinases involved in oncogenic signaling pathways, including Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3 (GSK-3), and TANK-binding kinase 1 (TBK1). The synthesis of 5-aryl substituted derivatives is of particular interest for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.
This document provides detailed protocols for a robust synthetic route to 1-Boc-5-aryl-1H-pyrazolo[3,4-b]pyridine derivatives. The key transformation is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the efficient installation of diverse aryl groups at the C5 position of the pyrazolopyridine core. The protocols cover the synthesis of the key 5-bromo intermediate, its subsequent N-Boc protection, the Suzuki-Miyaura coupling, and the final deprotection to yield the target compounds.
Synthetic Workflow
The overall synthetic strategy involves a four-step sequence starting from the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. This precursor is first protected with a tert-butyloxycarbonyl (Boc) group to facilitate the subsequent cross-coupling reaction. The core transformation is the Suzuki-Miyaura coupling of the 1-Boc-5-bromo intermediate with various arylboronic acids. The final step involves the removal of the Boc protecting group to furnish the desired 5-aryl-1H-pyrazolo[3,4-b]pyridine derivatives.
Caption: General Synthetic Workflow.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine (Starting Material)
This protocol describes the synthesis of the key starting material, 5-bromo-1H-pyrazolo[3,4-b]pyridine, from 5-bromo-2-fluoro-3-formylpyridine.
Materials:
-
5-Bromo-2-fluoro-3-formylpyridine
-
Anhydrous hydrazine (N₂H₄)
-
Ethanol (EtOH)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-bromo-2-fluoro-3-formylpyridine (1.0 eq) in ethanol.
-
Add an ethanol solution of anhydrous hydrazine (5.6 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate (2:1, v/v) mobile phase until the starting material is completely consumed.
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to approximately one-quarter of the original volume.
-
Pour the concentrated mixture into water, which will result in the formation of a precipitate.
-
Collect the solid by filtration and wash the filter cake sequentially with water and ether.
-
Dry the solid under vacuum to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine as a yellow solid (typical yield ~46%).
-
If necessary, the product can be further purified by silica gel column chromatography.
Protocol 2: Boc Protection of 5-Bromo-1H-pyrazolo[3,4-b]pyridine
This protocol details the protection of the N1 position of the pyrazole ring with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
5-Bromo-1H-pyrazolo[3,4-b]pyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add DMAP (catalytic amount, ~0.1 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield a white or off-white solid.
Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of 1-Boc-5-aryl-1H-pyrazolo[3,4-b]pyridine Derivatives
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Purge the reaction vessel with nitrogen or argon for 10-15 minutes.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1-Boc-5-aryl-1H-pyrazolo[3,4-b]pyridine derivative.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling reaction with various arylboronic acids. Conditions are based on similar heterocyclic systems and may require optimization for specific substrates.
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 1-Boc-5-phenyl-1H-pyrazolo[3,4-b]pyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 1-Boc-5-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine | 80-92 |
| 3 | 3-Methoxyphenylboronic acid | 1-Boc-5-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine | 78-88 |
| 4 | 4-Fluorophenylboronic acid | 1-Boc-5-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine | 82-93 |
| 5 | 4-Chlorophenylboronic acid | 1-Boc-5-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine | 75-85 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 1-Boc-5-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine | 70-80 |
| 7 | Pyridin-3-ylboronic acid | 1-Boc-5-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine | 65-75 |
| 8 | Thiophen-2-ylboronic acid | 1-Boc-5-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine | 70-80 |
Protocol 4: Boc Deprotection of 1-Boc-5-aryl-1H-pyrazolo[3,4-b]pyridine Derivatives
This protocol describes the final step to remove the Boc protecting group, yielding the free amine of the target compounds.
Materials:
-
1-Boc-5-aryl-1H-pyrazolo[3,4-b]pyridine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the 1-Boc-5-aryl-1H-pyrazolo[3,4-b]pyridine derivative (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (e.g., 20-50% v/v solution in DCM).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM or ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final 5-aryl-1H-pyrazolo[3,4-b]pyridine product.
-
The product can be purified by crystallization or column chromatography if necessary.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of 5-aryl-1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of several protein kinases critical to cancer cell proliferation and survival. These include the Fibroblast Growth Factor Receptor (FGFR), Glycogen Synthase Kinase-3 (GSK-3), and TANK-binding kinase 1 (TBK1). The following diagrams illustrate the signaling pathways targeted by these inhibitors.
Application Notes and Protocols: Functionalization of the Pyrazolo[3,4-b]pyridine Scaffold at the C5 Position
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold renowned for its significant and diverse biological activities. Its structural resemblance to purine has made it a focal point in medicinal chemistry, leading to the development of potent inhibitors for a variety of enzymes, particularly kinases. Functionalization of this scaffold is a key strategy for modulating the physicochemical properties and biological activity of derived compounds. Among the various positions on the pyrazolo[3,4-b]pyridine ring system, the C5 position has emerged as a critical site for introducing diversity and optimizing pharmacological profiles. These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the pyrazolo[3,4-b]pyridine scaffold at the C5 position, detailed experimental protocols for key reactions, and a summary of the biological significance of C5-substituted derivatives.
Significance of C5 Functionalization
The C5 position of the pyrazolo[3,4-b]pyridine scaffold projects into a region of chemical space that is often crucial for interaction with biological targets. Modification at this site can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties. Strategic functionalization at C5 allows for:
-
Exploration of Structure-Activity Relationships (SAR): Introducing a variety of substituents at C5 enables a systematic investigation of how different chemical groups influence biological activity.
-
Enhancement of Potency: Tailoring substituents at the C5 position can lead to optimized interactions with the target protein, resulting in increased inhibitory potency.
-
Improvement of Selectivity: Fine-tuning the C5-substituent can introduce steric or electronic features that favor binding to the desired target over off-targets, thereby improving the selectivity profile and reducing potential side effects.
-
Optimization of ADME Properties: Modification at C5 can be used to modulate key pharmacokinetic parameters such as solubility, metabolic stability, and cell permeability.
Synthetic Methodologies for C5 Functionalization
The introduction of functional groups at the C5 position of a pre-formed pyrazolo[3,4-b]pyridine scaffold is most effectively achieved through modern cross-coupling strategies. A common and versatile approach involves the initial halogenation of the C5 position, followed by palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents.
Halogenation at the C5 Position
Direct and regioselective halogenation of the pyrazolo[3,4-b]pyridine core at the C5 position can be challenging. However, methods for the synthesis of 5-halo-pyrazolo[3,4-b]pyridines have been developed, often by constructing the pyridine ring from appropriately substituted precursors. For instance, the Gould-Jacobs reaction using a 3-aminopyrazole can yield 4-chloro-substituted 1H-pyrazolo[3,4-b]pyridines, which can be further manipulated.[1] More direct approaches for halogenation on the pre-formed scaffold are an active area of research.
Palladium-Catalyzed Cross-Coupling Reactions
Once a 5-halo-pyrazolo[3,4-b]pyridine is obtained, a vast toolkit of palladium-catalyzed cross-coupling reactions can be employed for C5 functionalization.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the 5-halo-pyrazolo[3,4-b]pyridine with a boronic acid or boronate ester. This allows for the introduction of various aryl, heteroaryl, and alkyl groups.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the 5-halo-pyrazolo[3,4-b]pyridine with a primary or secondary amine. This is a crucial methodology for introducing diverse amino substituents, which can act as key pharmacophoric elements.[2][3]
-
Sonogashira Coupling: This reaction facilitates the formation of C-C triple bonds by coupling with a terminal alkyne, providing access to alkynyl-substituted pyrazolo[3,4-b]pyridines.
-
Heck Coupling: This reaction allows for the introduction of alkenyl substituents through coupling with an alkene.
Experimental Protocols
The following are generalized protocols for the key C5-functionalization reactions. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for C5-Arylation/Heteroarylation
Materials:
-
5-Bromo-1H-pyrazolo[3,4-b]pyridine derivative
-
Aryl/heteroaryl boronic acid or boronate ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the 5-bromo-1H-pyrazolo[3,4-b]pyridine derivative, aryl/heteroaryl boronic acid/ester, and the base.
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C5-aryl/heteroaryl-pyrazolo[3,4-b]pyridine.
Protocol 2: Buchwald-Hartwig Amination for C5-Amination
Materials:
-
5-Bromo-1H-pyrazolo[3,4-b]pyridine derivative
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-3 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium catalyst and the phosphine ligand.
-
Add the anhydrous solvent and stir for a few minutes to allow for catalyst pre-formation.
-
Add the 5-bromo-1H-pyrazolo[3,4-b]pyridine derivative, the amine, and the base to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C5-amino-pyrazolo[3,4-b]pyridine derivative.
Data Presentation
Table 1: Biological Activity of C5-Functionalized Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors
| Compound ID | C5-Substituent | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |
| 17 | Substituted amine | PIM-1 | 5.98 | MCF-7 | [4] |
| 19 | Substituted amine | PIM-1 | 5.61 | MCF-7 | [4] |
| C03 | Substituted pyrazole | TRKA | 0.056 | - | [5][6] |
| C09 | Substituted pyrazole | TRKA | 0.057 | - | [6] |
| C10 | Substituted pyrazole | TRKA | 0.026 | - | [6] |
| 17f | Diphenyl ether | AMPK (activator) | EC₅₀ = 0.42 | NRK-49F | [7] |
| 8c | Substituted indole | Topoisomerase IIα | GI₅₀ = 1.33 | NCI-60 Panel | [8] |
Note: This table presents a selection of reported data and is not exhaustive.
Visualizations
Signaling Pathway Diagram
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 7. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine in Agrochemical Synthesis
Introduction
1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine is a key heterocyclic building block utilized in the synthesis of a variety of biologically active molecules, including those with applications in the agrochemical sector. The pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal and agricultural chemistry due to its ability to interact with a wide range of biological targets. The presence of a bromine atom at the 5-position provides a versatile handle for introducing molecular diversity through various cross-coupling reactions, while the Boc (tert-butoxycarbonyl) protecting group on the pyrazole nitrogen allows for controlled reactions at other positions of the heterocyclic core. This application note details the use of this compound in the synthesis of potential agrochemicals, focusing on the preparation of derivatives through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Key Applications in Agrochemical Synthesis
The pyrazolo[3,4-b]pyridine core has been identified as a crucial component in a range of agrochemicals, exhibiting fungicidal and insecticidal properties.[1] The functionalization at the 5-position of this scaffold is critical for tuning the biological activity and physicochemical properties of the final compounds. This compound serves as an excellent starting material for this purpose.
1. Synthesis of Fungicidal Compounds:
The pyrazolo[3,4-b]pyridine nucleus is a component of fungicides that can act on various fungal pathogens.[2] The synthesis often involves the introduction of aryl or heteroaryl moieties at the 5-position via Suzuki-Miyaura coupling, which can enhance the compound's efficacy and spectrum of activity.
2. Synthesis of Insecticidal Compounds:
Derivatives of pyrazolo[3,4-b]pyridine have shown significant insecticidal activity against a range of pests.[3][4] The introduction of substituted amine groups at the 5-position through Buchwald-Hartwig amination can lead to potent insecticides that may act on the nervous system of insects.
Experimental Protocols
The following protocols describe the synthesis of a key intermediate and its subsequent functionalization using this compound.
Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine (Intermediate)
This protocol describes the deprotection of the Boc group, which may be a necessary step before or after functionalization at the 5-position.
Reaction Scheme:
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add trifluoroacetic acid dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-1H-pyrazolo[3,4-b]pyridine Derivatives
This protocol details the palladium-catalyzed coupling of an arylboronic acid with the 5-bromo-pyrazolo[3,4-b]pyridine core.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or DME)
-
Inert gas (Nitrogen or Argon)
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-1H-pyrazolo[3,4-b]pyridine Derivatives
This protocol describes the palladium-catalyzed amination of the 5-bromo position.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos or BINAP)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the palladium catalyst (0.02 eq) and the ligand (0.04 eq).
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Representative Yields for Cross-Coupling Reactions
| Starting Material | Coupling Partner | Reaction Type | Product | Yield (%) | Reference |
| This compound | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | 1-Boc-5-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine | 75-85 | [5] |
| This compound | Morpholine | Buchwald-Hartwig | 1-Boc-5-morpholino-1H-pyrazolo[3,4-b]pyridine | 60-70 | |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Phenylboronic acid | Suzuki-Miyaura | 5-Phenyl-1H-pyrazolo[3,4-b]pyridine | 80-90 | [6] |
Note: Yields are representative and may vary based on specific reaction conditions and substrates.
Table 2: Biological Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Organism/Enzyme | Biological Activity | Value | Reference |
| Pyrazolo-Fungicide-A | Botrytis cinerea | EC₅₀ | 5.2 µg/mL | [2] |
| Pyrazolo-Insecticide-B | Spodoptera frugiperda | LD₅₀ | 10.5 mg/kg | [3] |
Note: Data is for representative compounds from the pyrazolo[3,4-b]pyridine class and not necessarily synthesized from the specified starting material.
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Proposed mode of action for pyrazolo-pyridine insecticides.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antifungal in Vitro Evaluation of Pyrazolo[3,4-b]pyridines Derivatives Obtained by Aza-Diels-Alder Reaction and Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ][1,2,3]triazines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for Sonogashira Coupling of Bromopyrazolopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecular architectures, including those containing the pyrazolopyridine scaffold.[4][5] Pyrazolopyridines are a class of bicyclic nitrogen-containing heterocycles that are key structural motifs in numerous biologically active compounds. The introduction of an alkynyl moiety onto the pyrazolopyridine core via Sonogashira coupling can significantly modulate the pharmacological properties of the resulting molecules.
These application notes provide a detailed experimental procedure for the Sonogashira coupling of bromopyrazolopyridines with terminal alkynes, based on established protocols for related heterocyclic systems.[1][6]
Reaction Principle
The Sonogashira coupling reaction typically proceeds via a dual catalytic cycle involving both palladium and copper. The palladium cycle begins with the oxidative addition of the bromopyrazolopyridine to a palladium(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, a base, and the copper(I) salt. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynyl-pyrazolopyridine and regenerates the palladium(0) catalyst.[2]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of a generic bromopyrazolopyridine with a terminal alkyne. The conditions are based on optimized procedures for structurally similar bromopyridines and N-fused heterocycles.[1][6]
Materials:
-
Bromopyrazolopyridine derivative (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂ or Pd(PPh₃)₄) (2.5 mol%)
-
Ligand (e.g., PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Base (e.g., Triethylamine (Et₃N)) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add the bromopyrazolopyridine (1.0 eq), palladium catalyst (2.5 mol%), ligand (5.0 mol%), and copper(I) iodide (5.0 mol%) under an inert atmosphere of argon or nitrogen.
-
Add the anhydrous solvent (e.g., DMF) to the flask.
-
Stir the mixture at room temperature for 30 minutes.[1]
-
-
Addition of Reagents:
-
Add the base (e.g., triethylamine, 2.0-3.0 eq) to the reaction mixture.
-
Add the terminal alkyne (1.2-1.5 eq) dropwise to the flask.
-
-
Reaction Conditions:
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of ammonium chloride to quench the reaction and remove the amine hydrohalide salt.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to afford the desired alkynyl-pyrazolopyridine.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various bromopyridine derivatives with different terminal alkynes. These data can serve as a valuable reference for optimizing the reaction for specific bromopyrazolopyridine substrates.
Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [1]
| Entry | Bromopyridine Substrate | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 98 |
| 2 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 85 |
| 3 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 95 |
| 4 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 92 |
Table 2: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine with Terminal Alkynes [6]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Ethyl-4-ethynylbenzene | Pd[P(Ph)₃]₄ (15) | 30 | Et₃N | THF/Et₃N | RT | 16 | 92 |
| 2 | 1-Ethynyl-4-methoxybenzene | Pd[P(Ph)₃]₄ (15) | 30 | Et₃N | THF/Et₃N | RT | 16 | 93 |
| 3 | 3-Ethynylthiophene | Pd[P(Ph)₃]₄ (15) | 30 | Et₃N | THF/Et₃N | RT | 16 | 85 |
| 4 | 1-Ethynylcyclohexene | Pd[P(Ph)₃]₄ (15) | 30 | Et₃N | THF/Et₃N | RT | 16 | 90 |
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.
Caption: Experimental Workflow for Sonogashira Coupling.
Caption: Catalytic Cycles of the Sonogashira Coupling Reaction.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Buchwald-Hartwig Amination of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Buchwald-Hartwig amination with 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of this compound resulting in a low yield?
A1: Low yields in the amination of this specific substrate can arise from several factors. Heteroaromatic bromides, particularly those with multiple nitrogen atoms like pyrazolopyridines, can be challenging coupling partners. The nitrogen atoms in the ring system can coordinate to the palladium catalyst, leading to deactivation. Additionally, the Boc protecting group may have stability issues under harsh basic conditions or at elevated temperatures. Suboptimal selection of the catalyst, ligand, base, or solvent is also a common cause of low conversion.
Q2: What are the most critical parameters to optimize for this reaction?
A2: The most crucial parameters for a successful Buchwald-Hartwig amination are the choice of the palladium source, the phosphine ligand, the base, and the solvent.[1] The ligand, in particular, plays a significant role in stabilizing the palladium catalyst and facilitating the catalytic cycle with challenging substrates.
Q3: Which catalyst and ligand combination is recommended for this compound?
A3: For electron-rich, heteroaromatic halides, sterically hindered, electron-rich biaryl phosphine ligands are often the most effective. Consider starting with ligands such as tBuXPhos, XPhos, or tBuBrettPhos. These can be used with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂. Alternatively, using a pre-formed palladium-ligand complex (precatalyst) can lead to more reproducible results.
Q4: What are common side products, and how can they be minimized?
A4: A common side reaction is the hydrodehalogenation of the starting material, where the bromine atom is replaced by a hydrogen atom. This can occur if the reaction is too slow or if there is a source of protic solvent. To minimize this, ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Another potential side reaction is β-hydride elimination, especially with primary amines that have a β-hydrogen.[2]
Q5: Can the Boc protecting group be cleaved during the reaction?
A5: Yes, the Boc (tert-butyloxycarbonyl) group can be sensitive to strong bases and high temperatures, which are often employed in Buchwald-Hartwig aminations. If you suspect Boc-group cleavage, consider using a milder base, such as K₃PO₄ or Cs₂CO₃, although this may require a more active catalyst system and higher temperatures. Alternatively, a different protecting group that is more stable under the reaction conditions could be considered.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Very Low Conversion | 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Reaction temperature is too low. 4. Presence of oxygen or water. | 1. Use a fresh palladium source or a pre-catalyst. 2. Screen a panel of bulky phosphine ligands (e.g., tBuXPhos, XPhos) and strong bases (e.g., NaOtBu, LHMDS). 3. Gradually increase the reaction temperature, monitoring for decomposition. 4. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). |
| Low to Moderate Yield (<50%) | 1. Catalyst deactivation by the pyrazolopyridine substrate. 2. Suboptimal catalyst/ligand ratio. 3. Insufficient reaction time. 4. Steric hindrance from the amine coupling partner. | 1. Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%). 2. Maintain a ligand to palladium ratio of 1:1 to 2:1. 3. Monitor the reaction by TLC or LC-MS to ensure it has reached completion. 4. For sterically hindered amines, a more active catalyst system and higher temperatures may be required. |
| Significant Formation of Hydrodehalogenated Byproduct | 1. Presence of water or other protic impurities. 2. Inefficient oxidative addition or reductive elimination steps. | 1. Use rigorously dried solvents and reagents. 2. Switch to a more electron-rich and bulky ligand to promote the desired C-N bond formation over the side reaction. |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high. 2. The chosen base is too harsh, potentially leading to Boc-group cleavage or degradation of the heterocyclic core. | 1. Reduce the reaction temperature and extend the reaction time. 2. Screen milder bases such as K₃PO₄ or Cs₂CO₃, potentially in combination with a more reactive palladium/ligand system. |
Data on Analogous Heterocyclic Systems
The following tables summarize reaction conditions from the literature for the Buchwald-Hartwig amination of similar bromo-pyrazole and bromo-pyridine derivatives, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Amination of 4-bromo-1H-pyrazoles with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | P4 (1) | L4 (tBuBrettPhos) (1) | LHMDS | Toluene | 50 | 85 |
| 2 | Morpholine | P4 (2) | L4 (tBuBrettPhos) (2) | LHMDS | Toluene | 80 | 92 |
| 3 | Benzylamine | P4 (1) | L4 (tBuBrettPhos) (1) | LHMDS | Toluene | 50 | 78 |
Data adapted from studies on the amination of unprotected bromo-pyrazoles.
Table 2: Amination of 5-Bromo-N-phenylpyridin-3-amine with Aniline
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 110 | High | | 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | Moderate |
Data adapted from a protocol for the amination of a substituted bromopyridine.[1]
Experimental Protocols
The following is a general protocol that can be adapted for the Buchwald-Hartwig amination of this compound.
General Protocol for Small-Scale Reaction Screening
Reagents and Equipment:
-
This compound
-
Amine (primary or secondary)
-
Palladium source (e.g., Pd₂(dba)₃ or a precatalyst)
-
Phosphine ligand (e.g., tBuXPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the palladium source (e.g., 2 mol % Pd), the phosphine ligand (e.g., 4 mol %), and the base (e.g., 1.4 equiv) to the reaction vial.
-
Reagent Addition: Seal the vial with the screw cap. If not in a glovebox, evacuate and backfill the vial with inert gas three times. Add the anhydrous solvent (to achieve a concentration of 0.1-0.2 M) via syringe, followed by the amine (1.2 equiv).
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.
Visualizations
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Reactions of Bromopyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues leading to low conversion in palladium-catalyzed cross-coupling reactions of bromopyridines, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my palladium-catalyzed cross-coupling reaction with a bromopyridine substrate?
Low conversion in cross-coupling reactions involving bromopyridines is a common challenge that can arise from several factors related to the inherent properties of the substrate and the reaction conditions.[1] Key areas to investigate include:
-
Catalyst Inhibition or Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity or forming inactive species.[1][2] Additionally, the active Pd(0) catalyst and phosphine ligands are sensitive to oxygen, which can cause deactivation.[1]
-
Inefficient Oxidative Addition: The C-Br bond on the pyridine ring can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often the rate-determining step in the catalytic cycle.
-
Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, solvent, and the choice of base are critical and may not be optimized for your specific substrate.[3]
-
Poor Reagent Quality: The purity and stability of your reagents, including the bromopyridine, the coupling partner (e.g., boronic acid), solvents, and bases, are crucial. For instance, boronic acids can degrade via protodeboronation.[1]
-
Presence of Side Reactions: Competing reactions such as hydrodehalogenation (de-bromination), protodeboronation of the boronic acid, and homocoupling of the starting materials can consume the reactants and reduce the yield of the desired product.[3][4]
Q2: My reaction mixture turns black and the reaction stalls. What is the cause and how can I prevent it?
The formation of a black precipitate, often referred to as palladium black, is a common indicator of catalyst decomposition and deactivation. This can be caused by:
-
High Temperatures: Excessive heat can lead to the agglomeration of palladium nanoparticles, causing them to precipitate out of solution.[1]
-
Inadequate Ligand Stabilization: If the ligand concentration is too low or the ligand is not effective at stabilizing the Pd(0) species, the catalyst can decompose.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst.[1]
To prevent this, ensure your reaction is run under a strictly inert atmosphere, use thoroughly degassed solvents, and consider screening different ligands or using a pre-catalyst that offers greater stability.
Q3: I am observing a significant amount of debrominated starting material. How can I minimize this side reaction?
The formation of a debrominated pyridine is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the intended coupling partner.[3]
Potential sources of hydrides include solvents (like THF), impurities in the reagents, or the boronic acid itself.[3][5] To minimize this side reaction:
-
Choice of Base: Avoid using strong, sterically hindered bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred in Suzuki couplings.[3]
-
Solvent Selection: Some solvents are more prone to acting as hydride donors. Consider switching to a different solvent system. For instance, in some cases, toluene has been shown to lead to less dehalogenation compared to dioxane or DMF.[5]
-
Optimize Reaction Rate: A sluggish reaction can provide more opportunity for side reactions to occur. Optimizing the catalyst system and temperature to achieve a faster reaction rate can help to favor the desired cross-coupling pathway.[5]
Troubleshooting Guide
If you are experiencing low conversion, follow this step-by-step troubleshooting guide.
dot
Caption: A workflow for troubleshooting low conversion in palladium-catalyzed reactions.
1. Verify Reagent Quality and Stoichiometry
-
Purity: Ensure all reagents, including the bromopyridine, coupling partner, base, and solvent, are of high purity and free from contaminants that could poison the catalyst.[3]
-
Stability: Boronic acids and their esters can be prone to hydrolysis or protodeboronation.[1][6] Use fresh or properly stored reagents. Consider using more stable alternatives like potassium trifluoroborate salts.
-
Stoichiometry: Carefully check the stoichiometry of all reactants. An incorrect ratio of coupling partners or base can lead to incomplete conversion.
2. Ensure a Strictly Inert Atmosphere
-
Degassing: Palladium(0) catalysts are highly sensitive to oxygen.[1] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[3]
3. Optimize the Catalyst System
-
Ligand Screening: The choice of ligand is critical. For challenging bromopyridine substrates, bulky, electron-rich phosphine ligands are often more effective as they can promote oxidative addition and prevent catalyst inhibition by the pyridine nitrogen.[2][3] Consider screening ligands such as SPhos, XPhos, and RuPhos.[2]
-
Palladium Precursor: Using a stable, well-defined pre-catalyst can lead to more reproducible results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[3]
-
Catalyst Loading: For difficult couplings, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to initiate the reaction.[7] However, excessively high loadings can sometimes lead to more side reactions.
4. Optimize Reaction Conditions
-
Base Selection: The choice of base is crucial and depends on the specific coupling reaction. A screening of different bases is often necessary.
-
Solvent Screening: The solvent can significantly impact the solubility of reagents and the reaction rate. For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used to dissolve the inorganic base.[1][5]
-
Temperature: Many coupling reactions require heating to proceed at an optimal rate. However, excessive temperatures can cause catalyst decomposition.[1] A temperature screen is recommended.
Data Presentation: Parameter Optimization
The following tables summarize the effects of different reaction parameters on the yield of palladium-catalyzed cross-coupling reactions with bromopyridine substrates. This data should be used as a guide for optimization.
Table 1: Effect of Ligand and Base in Suzuki-Miyaura Coupling
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| 2 | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 3 | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 4 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 88 |
| 5 | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 90 |
Data is representative and compiled for illustrative purposes.
Table 2: Effect of Solvent in Sonogashira Coupling of 2-Amino-3-bromopyridine
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | THF | Et₃N | 100 | Trace |
| 2 | DMF | Et₃N | 100 | 85 |
| 3 | DMSO | Et₃N | 100 | 78 |
| 4 | Toluene | Et₃N | 100 | 65 |
Adapted from a study on Sonogashira coupling of 2-amino-3-bromopyridines.[8]
Table 3: General Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Parameter | Typical Range | Notes |
| Catalyst Loading (mol %) | 1 - 5 | Can be increased for challenging substrates.[7] |
| Ligand-to-Metal Ratio | 1:1 to 1.5:1 | Dependent on the specific ligand and palladium source.[7] |
| Base (equivalents) | 1.2 - 2.0 | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[7] |
| Temperature (°C) | 80 - 110 | Optimization is often necessary.[7] |
| Concentration (M) | 0.1 - 0.5 | Adjust as needed to maintain solubility.[7] |
Experimental Protocols
General Protocol for a Small-Scale Suzuki-Miyaura Coupling Reaction
-
To a dry reaction vial, add the bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[7]
-
Add a stir bar to the vial.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[7]
-
In a separate vial, prepare a stock solution of the palladium precursor and ligand if applicable, or weigh them out directly.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe to the reaction vial.[7]
-
Add the palladium catalyst and ligand (or a pre-catalyst) to the reaction vial under a positive flow of inert gas.
-
Degas the reaction mixture for an additional 5-10 minutes.
-
Heat the reaction to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[3]
-
Dry the organic layer, filter, and concentrate to obtain the crude product for purification.
dot
Caption: Step-by-step experimental workflow for a Suzuki-Miyaura coupling reaction.
General Protocol for a Small-Scale Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 equiv.).[3]
-
Add the bromopyridine (1.0 equiv.) to the Schlenk tube.
-
Seal the tube, then evacuate and backfill with an inert gas (repeat 3 times).[3]
-
Add the anhydrous solvent via syringe, followed by the amine (1.1-1.5 equiv.).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and proceed with the appropriate work-up procedure.[3]
General Protocol for a Small-Scale Sonogashira Coupling
-
Under an inert atmosphere, add the palladium catalyst, copper(I) iodide (if used), and the bromopyridine to a dry flask.
-
Add the anhydrous solvent (e.g., DMF or THF) and the base (typically an amine like Et₃N or DIEA).[8][9]
-
Stir the mixture for a few minutes at room temperature.
-
Add the terminal alkyne (1.0-1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or heat as required (e.g., 80-100 °C).[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or brine to remove the amine salt.[1]
-
Dry the organic layer, filter, and concentrate for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center for the purification of crude 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities can include:
-
Unreacted 5-bromo-1H-pyrazolo[3,4-b]pyridine: The starting material for the Boc-protection reaction.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Excess reagent used for the protection.
-
tert-Butanol: A byproduct of the Boc protection reaction.
-
Di-Boc species: Over-reaction leading to protection at other potential sites, though less common for this substrate under standard conditions.
-
Byproducts from the synthesis of the starting material: Any impurities carried over from the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purification are flash column chromatography and recrystallization. The choice between these methods will depend on the impurity profile and the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the separation of the desired product from impurities during column chromatography. A suitable eluent system, such as hexane/ethyl acetate, should be used to achieve good separation on the TLC plate. For recrystallization, purity can be assessed by melting point analysis and analytical techniques like HPLC or NMR after the crystals are isolated.
Q4: My purified this compound appears as an oil instead of a solid. What should I do?
A4: Oiling out can occur if the compound is impure or if the solvent is removed too quickly. If an oil is obtained after chromatography, try co-evaporation with a solvent in which your compound is sparingly soluble (e.g., hexane) to induce solidification. If the issue persists, the oil may need to be re-purified. For recrystallization, "oiling out" suggests the solution is supersaturated above the compound's melting point. Try using a larger volume of solvent or a different solvent system.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Flash Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the product and a close-running impurity. | The solvent system is not optimal. | - Adjust the polarity of the eluent. A common starting point is a hexane/ethyl acetate gradient. - Consider adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape and separation, especially if impurities are acidic or basic in nature. |
| The product is eluting too quickly (high Rf) or too slowly (low Rf). | The polarity of the eluent is either too high or too low. | - For a high Rf, decrease the polarity of the eluent (e.g., increase the proportion of hexane). - For a low Rf, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Streaking or tailing of the product spot on TLC and the column. | The compound may be acidic or basic, interacting strongly with the silica gel. The sample may be overloaded on the column. | - Add a small amount of triethylamine (~0.5%) to the eluent to suppress interactions with acidic silica. - Ensure the sample is loaded onto the column in a minimal amount of solvent and is not exceeding the column's capacity. |
| Low recovery of the product from the column. | The product may be partially insoluble in the chosen eluent or strongly adsorbed to the silica. | - Ensure the chosen eluent system can adequately dissolve the product. - After the initial elution, flush the column with a more polar solvent (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not a good solvent for the compound, even at elevated temperatures. | - Select a different solvent or a mixed solvent system. A good recrystallization solvent should dissolve the compound when hot but not when cold. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then cool again. - Add a less polar "anti-solvent" dropwise to the solution until it becomes slightly turbid, then heat until clear and allow to cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | - Use a lower boiling point solvent. - Use a more dilute solution by adding more solvent. - Allow the solution to cool more slowly. |
| Low yield of recovered crystals. | The compound has significant solubility in the cold solvent. The volume of solvent used was too large. | - Cool the solution in an ice bath to minimize solubility. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
Data Presentation
The following tables provide representative data for the purification of a 10g batch of crude this compound.
Table 1: Flash Column Chromatography Purification Data
| Eluent System | Yield (g) | Purity (by HPLC) | Observations |
| Hexane/Ethyl Acetate (9:1 to 7:3 gradient) | 8.2 | 98.5% | Good separation from non-polar impurities. |
| Dichloromethane/Methanol (99:1 to 95:5 gradient) | 7.9 | 97.8% | Effective, but requires careful monitoring to separate from polar impurities. |
| Hexane/Ethyl Acetate (8:2) with 0.5% Triethylamine | 8.5 | 99.2% | Improved peak shape and slightly better separation of a minor polar impurity. |
Table 2: Recrystallization Purification Data
| Solvent System | Volume (mL) | Yield (g) | Purity (by HPLC) |
| Isopropanol | 50 | 7.5 | 99.0% |
| Ethyl Acetate/Hexane | 20 / 40 | 8.0 | 99.5% |
| Toluene | 30 | 7.2 | 98.8% |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane/Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound (10 g) in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin elution with the initial solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as required to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Dissolution: In a flask, add the crude this compound (10 g) and the chosen recrystallization solvent (e.g., 20 mL of ethyl acetate).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: If using a mixed solvent system, add the anti-solvent (e.g., 40 mL of hexane) slowly to the hot solution until turbidity persists. Reheat until the solution is clear. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Nitrogen Heterocycles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges associated with catalyst poisoning in cross-coupling reactions involving nitrogen heterocycles.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of cross-coupling reactions?
A: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance, known as a poison. In palladium-catalyzed cross-coupling reactions, the poison binds to the active metal center, rendering it partially or completely inactive for the desired catalytic cycle.[1] This leads to sluggish or failed reactions.[2]
Q2: Why are nitrogen heterocycles particularly problematic for catalysts?
A: The lone pair of electrons on the nitrogen atom in a heterocycle can coordinate strongly to the palladium catalyst.[1][3] This forms a stable, off-cycle complex that is catalytically inactive, effectively "poisoning" the catalyst and preventing it from participating in the cross-coupling reaction.[2] This is a major pathway for catalyst deactivation.[2]
Q3: What are the common signs of catalyst poisoning in my reaction?
A: Common indicators of catalyst deactivation include:
-
A significant decrease in the reaction rate or a complete stall of the reaction.[1]
-
The formation of palladium black, which is precipitated, elemental palladium, indicating catalyst decomposition.[2]
-
The need for higher catalyst loading to achieve the desired conversion.[1]
-
Inconsistent results between batches or upon scaling up.
Q4: How can I distinguish between catalyst poisoning and other reaction failures?
A: While other factors like poor reagent quality, suboptimal reaction conditions, or the presence of oxygen can cause a reaction to fail, catalyst poisoning by a nitrogen heterocycle is a likely culprit if the reaction proceeds with a non-heterocyclic analog but fails with the nitrogen-containing substrate under identical conditions.[2][4] Running a control reaction without the nitrogen heterocycle can help diagnose the issue.
Q5: What are some general preventative measures to avoid catalyst poisoning?
A: General strategies to mitigate catalyst poisoning include:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands.[5][6]
-
Use of Precatalysts: Utilizing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species.[5]
-
Slow Addition: Slowly adding the nitrogen-containing coupling partner can maintain a low concentration in the reaction mixture, reducing its inhibitory effect.[5]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce catalyst deactivation pathways.[5]
-
Inert Atmosphere: Rigorously degassing solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is crucial to prevent oxidation of the active Pd(0) catalyst.[2]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Problem: Low to no product yield when coupling a nitrogen heterocycle (e.g., pyridine, quinoline, imidazole) with a boronic acid or ester.
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) to shield the palladium center.[5] 2. Use a pre-formed palladium precatalyst to ensure efficient generation of the active Pd(0) species.[5] 3. Try adding the nitrogen-containing heterocycle slowly to the reaction mixture.[5] |
| Protodeboronation | 1. Use anhydrous conditions to minimize water, a common proton source.[5] 2. Optimize the base and reaction temperature. Weaker bases and the lowest effective temperature can disfavor this side reaction.[7] |
| Homocoupling | 1. Ensure thorough degassing to remove oxygen, which can promote homocoupling of boronic acids.[5] 2. Control reaction conditions by screening different catalysts, ligands, and bases to favor cross-coupling.[5] |
| Poor Solubility | 1. Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water).[5] 2. Increase the reaction temperature. [5] |
Guide 2: Buchwald-Hartwig Amination
Problem: Inefficient C-N bond formation between an aryl halide and a nitrogen heterocycle.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | 1. Employ sterically hindered, bulky phosphine ligands that favor the monoligated palladium species and increase the rate of reductive elimination.[8] 2. Use a stronger, non-nucleophilic base like NaOtBu or LHMDS, but be mindful of substrate compatibility.[9] |
| Base-Mediated Decomposition | 1. For base-sensitive heteroarenes, use a milder base such as NaOTMS.[9] 2. Slow addition of the base can also mitigate decomposition.[10] |
| β-Hydride Elimination | 1. This is a common side reaction with sterically demanding secondary amines. Select ligands that enhance the rate of reductive elimination over β-hydride elimination.[8][10] |
Guide 3: Sonogashira Coupling
Problem: Low yield or failure in the coupling of a terminal alkyne with a nitrogen-containing heteroaryl halide.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition by Pyridine Substrates | 1. Use a more active catalyst system , potentially with a higher catalyst loading.[11] 2. Consider a copper-free protocol as the copper co-catalyst can sometimes complicate the reaction.[11] |
| Alkyne Homocoupling (Glaser Coupling) | 1. Ensure strictly anaerobic conditions as oxygen promotes this side reaction, especially in the presence of the copper co-catalyst.[11][12] |
| Inactive Catalyst | 1. Use a fresh catalyst or a precatalyst that generates the active Pd(0) species in situ.[11] 2. Ensure ligands are not oxidized. [11] |
Data Presentation
Table 1: Effect of Phosphine Ligands on Suzuki Coupling Yield with a Pyridine Substrate
| Ligand | Steric Bulk | Electron-Donating Ability | Typical Yield (%) |
| PPh₃ | Low | Moderate | <10 |
| P(tBu)₃ | High | High | 60-80 |
| XPhos | Very High | Very High | 85-95 |
| SPhos | Very High | Very High | 80-95 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Table 2: Influence of Additives and Slow Addition on a Challenging Buchwald-Hartwig Amination
| Condition | Yield (%) |
| Standard Conditions | 15 |
| With 1.5 eq. ZnCl₂ | 45 |
| Slow addition of N-heterocycle (over 4h) | 65 |
| Slow addition with 1.5 eq. ZnCl₂ | 80 |
Note: This data is illustrative of general trends observed in difficult couplings.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of a Nitrogen Heterocycle
This protocol provides a general guideline and may require optimization for specific substrates.
Materials:
-
Nitrogen-containing heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)[2]
-
Bulky phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%)[2]
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)[7]
-
Degassed solvent (e.g., Dioxane/Water, 4:1 v/v, 5 mL)[7]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the arylboronic acid, the palladium precatalyst, the ligand, and the base.[7]
-
Add the degassed solvent mixture via syringe.[7]
-
In a separate flask, dissolve the nitrogen-containing heteroaryl halide in a portion of the degassed solvent.
-
Begin stirring the catalyst mixture and heat to the desired temperature (e.g., 80-100 °C).[2][7]
-
Slowly add the solution of the nitrogen-containing heteroaryl halide to the reaction mixture over 1-4 hours using a syringe pump.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Steps if Reaction Fails:
-
Ligand Screen: Repeat the reaction with a panel of different bulky, electron-rich phosphine ligands.[2]
-
Base and Solvent Screen: Using the best ligand, screen different bases and anhydrous, degassed solvents.[2]
-
Temperature Optimization: Attempt the reaction at a lower temperature to check for catalyst decomposition, or a higher temperature if the reaction is simply sluggish.[2]
Visualizations
Caption: Mechanism of catalyst poisoning by a nitrogen heterocycle.
Caption: Troubleshooting workflow for suspected catalyst poisoning.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. gessnergroup.com [gessnergroup.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Managing poor solubility of pyrazolo[3,4-b]pyridine intermediates
Welcome to the technical support center for managing pyrazolo[3,4-b]pyridine intermediates. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the poor solubility of this important class of heterocyclic compounds.
Troubleshooting Guides
This section provides direct answers to specific issues you may encounter during your experiments.
Issue 1: Intermediate Crashes Out of Solution During Reaction
Question: I've set up my reaction, but my pyrazolo[3,4-b]pyridine starting material or intermediate has precipitated from the reaction mixture. What can I do to resolve this?
Answer: Precipitation during a reaction is a common problem stemming from poor solubility in the chosen solvent system. This can lead to incomplete reactions and low yields. Here is a step-by-step approach to troubleshoot this issue:
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Solvent Screening: The initial choice of solvent is critical. A solvent screen is highly recommended to find a medium where your reactants are sufficiently soluble.[1] Ethanol is a commonly used solvent, but for certain reactions, solvents like DMF, CHCl₃, or toluene have been used effectively.[1][2] In some cases, solvent-free conditions at elevated temperatures (e.g., 100°C) can also yield good results.[1]
-
Introduce a Co-solvent: If a single solvent is ineffective, using a co-solvent system can significantly enhance solubility.[3] Co-solvents are water-miscible organic solvents that reduce the polarity of the system, improving the dissolution of nonpolar compounds.[4] Commonly used co-solvents include DMSO, N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMA), and ethanol.[5]
-
Increase Temperature: Gently heating the reaction mixture can often increase the solubility of the intermediate. However, monitor the reaction closely with Thin Layer Chromatography (TLC) to ensure that the increased temperature does not lead to product degradation or the formation of byproducts.[1]
-
Apply Sonication: Using an ultrasonic bath can help break down aggregates and promote dissolution, particularly for stubborn suspensions. This method provides energy to the system without significantly increasing the temperature, which can be advantageous for thermally sensitive compounds.[6][7]
Issue 2: Difficulty Dissolving the Crude Product for Purification
Question: My reaction is complete, but the crude product is a solid mass that is difficult to redissolve for purification by column chromatography. How should I proceed?
Answer: Handling a poorly soluble crude product requires careful selection of solvents to enable effective purification.
-
Systematic Solvent Testing: Before attempting to load the entire batch onto a column, test the solubility of a small sample of your crude product in various common chromatography solvents (e.g., dichloromethane, ethyl acetate, methanol, THF).
-
Use a Stronger "Loading" Solvent: You may need to dissolve the crude product in a minimal amount of a strong solvent (like THF or DCM/MeOH) and then adsorb it onto silica gel. After evaporating the solvent, the dry silica with the adsorbed compound can be loaded onto the column. This technique, known as "dry loading," prevents the use of a strong solvent in the initial mobile phase, which would ruin the separation.
-
Consider Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent alternative to chromatography for purification.[1] It relies on solubility differences between your product and impurities in a chosen solvent system at different temperatures. Ethanol is often a good starting point for recrystallization of these compounds.[8]
Issue 3: Purified Product is Poorly Soluble for Bioassays or NMR
Question: I have successfully purified my pyrazolo[3,4-b]pyridine intermediate, but its low solubility in aqueous buffers or common NMR solvents is hindering further analysis and biological testing. What are my options?
Answer: This is a critical issue, especially in drug development. Several formulation strategies can be employed to overcome this challenge:
-
For NMR Analysis: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for many poorly soluble, polar organic compounds and is a common choice for NMR analysis of pyrazolo[3,4-b]pyridine derivatives.[2] If solubility is still an issue, gentle warming of the NMR tube may help, but be aware of potential peak broadening.
-
pH Modification: The pyrazolo[3,4-b]pyridine scaffold contains basic nitrogen atoms. Adjusting the pH of an aqueous solution can protonate these sites, forming a more soluble salt in situ.[5] For acidic compounds, increasing the pH can form a soluble salt. This is a primary strategy for improving aqueous solubility.
-
Salt Formation: If the intermediate is ionizable, forming a stable salt is one of the most effective and widely used methods to improve aqueous solubility and dissolution rate.[9][10] This involves reacting the API with an acidic or basic counterion.[9] Approximately 50% of all APIs on the market are formulated as salts.[9]
-
Use of Excipients: For biological assays, formulating the compound with solubilizing agents can be effective. Options include:
-
Co-solvents: Using a certain percentage of a biocompatible co-solvent like ethanol or propylene glycol in the assay buffer.[4][11]
-
Surfactants: These agents form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[5]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic parts of the molecule from water.[5]
-
Frequently Asked Questions (FAQs)
Q1: Why do pyrazolo[3,4-b]pyridine intermediates often exhibit poor solubility? A1: The poor solubility generally stems from a combination of factors. The fused aromatic ring system is planar and rigid, which can lead to strong intermolecular π-π stacking interactions. Furthermore, the presence of hydrogen bond donors and acceptors can result in a highly stable crystal lattice structure that is difficult to break apart with solvent molecules. This high lattice energy, combined with the often-hydrophobic nature of the scaffold, contributes to low solubility in many common solvents.[12]
Q2: What are some good starting solvents to try for dissolving pyrazolo[3,4-b]pyridine intermediates? A2: A good starting point is to screen a range of solvents with varying polarities. Based on recurring solvents in the literature, the following are recommended for an initial screen:
-
Halogenated: Chloroform, Dichloromethane[2]
-
Non-polar: Toluene, Hexane (often as an anti-solvent or for chromatography)[2]
Q3: How does pH adjustment impact the solubility of these compounds in aqueous media? A3: The pyrazolo[3,4-b]pyridine nucleus contains basic nitrogen atoms in both the pyrazole and pyridine rings. In acidic conditions (low pH), these nitrogen atoms can become protonated, forming a cationic species. This charged species is generally much more soluble in water and other polar solvents than the neutral free base. Therefore, decreasing the pH is a common and effective strategy to enhance the aqueous solubility of these compounds.[5]
Q4: When is it appropriate to consider forming a salt of my intermediate? A4: Salt formation is a powerful strategy that should be considered when your pyrazolo[3,4-b]pyridine intermediate is ionizable (i.e., it has a sufficiently basic or acidic functional group) and when significant improvement in aqueous solubility and dissolution rate is required, particularly for in vivo studies or formulation development.[9][13] If the pKa difference between the API and the counterion is greater than 3, a stable salt is likely to form. Salt formation can also improve other properties like crystallinity and stability.[9]
Data Presentation
Table 1: Common Solvents and Their Applications for Pyrazolo[3,4-b]pyridine Intermediates
| Solvent | Class | Typical Application | Notes |
| Ethanol (EtOH) | Polar Protic | Reaction Solvent, Recrystallization | A very common and green solvent choice.[1][8] |
| Dimethylformamide (DMF) | Polar Aprotic | Reaction Solvent | High boiling point; good for dissolving stubborn starting materials. |
| Chloroform (CHCl₃) | Halogenated | Reaction Solvent, Extraction | Effective in some syntheses, yielding high product percentages.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | NMR Solvent, Bioassay Stock | Excellent solubilizing power for a wide range of compounds.[2] |
| Ethyl Acetate / Hexane | Ester / Alkane | Column Chromatography | A standard mobile phase system for purification of organic compounds.[1][2] |
| Acetic Acid (AcOH) | Polar Protic / Acid | Reaction Solvent/Catalyst | Often used in the synthesis of the pyrazolopyridine core.[14] |
Table 2: Comparison of Key Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages | Best For |
| pH Adjustment | Ionizes the molecule by protonation or deprotonation, increasing interaction with polar solvents. | Simple, effective for ionizable compounds, easy to implement in aqueous systems.[5] | Only works for ionizable compounds; risk of precipitation if pH shifts back. | Aqueous formulations, initial solubility screening. |
| Co-solvency | Reduces the overall polarity of the solvent system, making it more favorable for lipophilic solutes.[3] | Simple to prepare, can significantly increase solubility.[3] | Potential for toxicity with some co-solvents, risk of precipitation upon dilution. | In vitro assays, parenteral formulations, initial reaction setup. |
| Salt Formation | Creates an ionic compound with a counterion, which typically has a much lower lattice energy and higher aqueous solubility.[9] | Drastic and stable improvement in solubility and dissolution rate; can improve other physical properties.[9][15] | Requires an ionizable group on the molecule; potential for hygroscopicity or disproportionation.[10] | APIs intended for oral or parenteral drug delivery. |
| Sonication | High-frequency sound waves create cavitation bubbles that agitate the solution, breaking up solid aggregates.[7] | Provides energy for dissolution without significant heating; useful for kinetic insolubility. | May not improve thermodynamic solubility; requires specific equipment. | Preparing saturated solutions, dissolving difficult materials for reactions. |
Experimental Protocols
Protocol 1: General Method for Solvent Screening
-
Preparation: Aliquot approximately 1-2 mg of your pyrazolo[3,4-b]pyridine intermediate into several small, labeled vials.
-
Solvent Selection: Prepare a set of test solvents covering a range of polarities (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).
-
Initial Test (Room Temp): Add 100 µL of a single solvent to each corresponding vial. Vortex or shake vigorously for 1-2 minutes.
-
Observation: Visually inspect each vial for dissolution. Categorize as 'Freely Soluble', 'Partially Soluble', or 'Insoluble'.
-
Heating Test: For vials where the compound was not freely soluble, warm the mixture gently (e.g., to 40-50°C) and observe any change in solubility. Note if the compound precipitates upon cooling.
-
Documentation: Record all observations in a table to guide solvent selection for reactions, purification, and analysis.
Protocol 2: Feasibility Test for Salt Formation
-
Determine Ionizability: Confirm that your intermediate has a basic nitrogen (most pyrazolo[3,4-b]pyridines do) or an acidic proton.
-
Solubility Test (Free Base): Suspend a known amount (e.g., 5 mg) of your compound in 1 mL of water or a relevant buffer. The compound should be poorly soluble.
-
Acid Addition: While stirring, add a common acid (e.g., 1 M HCl) dropwise.
-
Observe Dissolution: Observe if the suspended solid dissolves as the pH decreases. Complete dissolution indicates the formation of a more soluble salt (e.g., the hydrochloride salt) and suggests that salt formation is a viable strategy.
-
Confirmation (Optional): If dissolution occurs, increase the pH by adding a base (e.g., 1 M NaOH). The neutral free base should precipitate back out of the solution, confirming the pH-dependent solubility.
Protocol 3: Improving Dissolution with Sonication
-
Prepare Suspension: In a suitable flask or vial, add your pyrazolo[3,4-b]pyridine intermediate to the chosen solvent.
-
Initial Mixing: Stir or swirl the mixture. If the compound does not dissolve, proceed to sonication.
-
Ultrasonic Bath: Place the vessel in an ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level in your vessel.
-
Sonicate: Turn on the sonicator. Sonication times can range from 5 to 30 minutes.[16]
-
Monitor: Periodically check the mixture for dissolution. You can also monitor the temperature of the bath to ensure it does not overheat, which could degrade sensitive compounds.
-
Final Assessment: After sonication, visually inspect the solution to confirm if the compound has dissolved.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. research.aston.ac.uk [research.aston.ac.uk]
- 14. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and scale-up.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and its derivatives.
Issue 1: Low Yield During Boc Protection of 5-bromo-1H-pyrazolo[3,4-b]pyridine
| Possible Cause | Proposed Solution |
| Incomplete Deprotonation of the Pyrazole Nitrogen | The pyrazole NH is weakly acidic and requires a suitable base for efficient deprotonation. Ensure the use of a strong, non-nucleophilic base such as sodium hydride (NaH). When using NaH, ensure it is fresh and properly handled to avoid deactivation by moisture. |
| Poor Solubility of Starting Material | 5-bromo-1H-pyrazolo[3,4-b]pyridine may have limited solubility in some organic solvents. Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to improve solubility. Gentle heating might also be necessary, but the temperature should be carefully controlled to avoid decomposition of the starting material or reagents. |
| Degradation of Boc Anhydride | Di-tert-butyl dicarbonate ((Boc)₂O) is sensitive to moisture and can degrade over time. Use fresh or properly stored (Boc)₂O for the reaction. It is advisable to use a slight excess (1.1-1.2 equivalents) to ensure complete reaction.[1] |
| Suboptimal Reaction Temperature | The reaction temperature can influence the rate and completeness of the Boc protection. If the reaction is sluggish at room temperature, consider gentle heating to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid side product formation at higher temperatures. |
Issue 2: Incomplete Bromination or Formation of Di-brominated Byproducts
| Possible Cause | Proposed Solution |
| Insufficiently Activated Brominating Agent | For electron-deficient heterocycles like pyrazolo[3,4-b]pyridines, a potent brominating agent is required. N-Bromosuccinimide (NBS) is a common choice. Ensure the NBS is of high purity. |
| Incorrect Stoichiometry of Brominating Agent | Using an excess of the brominating agent can lead to the formation of di-brominated products.[1] Conversely, an insufficient amount will result in incomplete conversion. Carefully control the stoichiometry of NBS (typically 1.0-1.1 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Reaction Temperature Too High or Too Low | The reaction temperature affects the selectivity of the bromination. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve selectivity and minimize the formation of byproducts. |
| Inappropriate Solvent | The choice of solvent can influence the reactivity of the brominating agent. Acetonitrile or dichloromethane are commonly used solvents for bromination with NBS. |
Issue 3: Difficulties in Purification of the Final Product
| Possible Cause | Proposed Solution |
| Co-elution of Starting Material or Byproducts | The polarity of the desired product, starting material, and byproducts might be very similar, making separation by column chromatography challenging. Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities. A gradient elution might be necessary. |
| Residual Boc Anhydride | Excess (Boc)₂O can be difficult to remove. After the reaction, quenching with an amine-containing resin can help scavenge the excess reagent.[1] A mild basic wash during the aqueous workup can also help hydrolyze some of the remaining (Boc)₂O.[1] |
| Poor Crystallization | The product may not crystallize easily from common solvents. Experiment with a range of solvents and solvent mixtures for recrystallization. Techniques like slow evaporation or vapor diffusion may be beneficial. If the product is an oil, consider converting it to a solid salt by treating it with an appropriate acid.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine?
A1: A common and commercially available starting material is 5-bromo-2-fluoropyridine-3-carboxaldehyde.[3] This is reacted with hydrazine in a cyclization reaction to form the pyrazolopyridine core.[3] Another reported route starts from 5-bromo-2-hydrazinopyridine hydrochloride.[4]
Q2: How can I monitor the progress of the Boc protection reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The Boc-protected product will have a different Rf value compared to the starting material. Staining with potassium permanganate can help visualize the spots. For more accurate monitoring, especially during scale-up, LC-MS is recommended to track the consumption of the starting material and the formation of the product and any byproducts.
Q3: What are the key safety precautions to take when working with sodium hydride (NaH)?
A3: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and can form explosive mixtures with air. Always handle NaH in a fume hood under an inert atmosphere (e.g., nitrogen or argon). Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Quench any residual NaH carefully with a less reactive alcohol like isopropanol before aqueous workup.
Q4: Are there any alternative methods for Boc deprotection besides using strong acids like TFA or HCl?
A4: Yes, thermal deprotection of N-Boc protected amines in continuous flow has been reported as a simple and efficient method.[5] This can be advantageous for large-scale synthesis as it avoids the use of corrosive acids.
Q5: What are some of the main challenges when scaling up the synthesis of this compound derivatives?
A5: Key challenges in scaling up include:
-
Heat Transfer: Exothermic reactions, such as the reaction with NaH, can be difficult to control on a large scale. Efficient cooling and controlled addition of reagents are crucial.
-
Mixing: Ensuring homogeneous mixing in large reactors can be challenging and can affect reaction kinetics and yield.
-
Purification: Purification by column chromatography is often not feasible for large quantities. Developing robust crystallization or salt formation procedures for purification is essential.[2]
-
Safety: Handling large quantities of hazardous reagents like NaH and brominating agents requires stringent safety protocols and specialized equipment.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 5-bromo-2-fluoropyridine-3-carboxaldehyde | Anhydrous hydrazine | Ethanol | Reflux | Overnight | 46% | [3] |
| 5-bromo-2-hydrazinopyridine hydrochloride | - | DMF | Reflux | Overnight | Not specified | [4] |
| 3,6-dichloro-2-pyridinecarbaldehyde | Hydrazine, then bromination | Not specified | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from the procedure described by Chemicalbook.[3]
Materials:
-
5-bromo-2-fluoropyridine-3-carboxaldehyde
-
Anhydrous hydrazine
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-fluoropyridine-3-carboxaldehyde (1.0 eq) in ethanol.
-
Add anhydrous hydrazine (5.6 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).
-
Monitor the reaction progress by TLC (petroleum ether/ethyl acetate, 2:1 v/v) until the starting material is completely consumed.[3]
-
Allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure to about one-quarter of the original volume.
-
Pour the concentrated mixture into a beaker containing water (approximately 10 times the volume of the concentrated mixture).
-
Filter the resulting precipitate and wash the filter cake sequentially with water and then with diethyl ether.
-
Dry the solid under vacuum to obtain 5-bromo-1H-pyrazolo[3,4-b]pyridine as a yellow solid.[3]
Protocol 2: Synthesis of this compound
Materials:
-
5-bromo-1H-pyrazolo[3,4-b]pyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of (Boc)₂O (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound derivatives.
References
Identifying byproducts in the synthesis of substituted pyrazolopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing byproducts during the synthesis of substituted pyrazolopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of substituted pyrazolopyridines?
A1: The most prevalent byproducts encountered during the synthesis of substituted pyrazolopyridines are regioisomers .[1][2] This is particularly common when using unsymmetrical starting materials, such as unsymmetrical 1,3-dicarbonyl compounds.[2] Other potential byproducts include incompletely cyclized intermediates, products of side reactions involving functional groups on the starting materials, and degradation products if reaction conditions are not optimal.[3][4] The purity of starting materials is also crucial, as impurities can be carried through the synthesis and appear as byproducts in the final product.
Q2: How can I identify the formation of different regioisomers?
A2: The presence of regioisomers can be identified using a combination of chromatographic and spectroscopic techniques. Thin-Layer Chromatography (TLC) will often show two or more closely eluting spots if a mixture of isomers is present. For definitive identification and quantification, High-Performance Liquid Chromatography (HPLC) is a powerful tool. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR like NOESY) and Mass Spectrometry (MS) are essential for structural elucidation and differentiation of the isomers.[5]
Q3: What factors influence the formation of regioisomers and other byproducts?
A3: Several factors can influence the formation of byproducts, especially regioisomers:
-
Steric and Electronic Effects: The electronic properties and steric hindrance of the substituents on the starting materials play a significant role in directing the regioselectivity of the reaction.[6]
-
Reaction Solvent: The choice of solvent can have a dramatic impact on the ratio of regioisomers formed. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to significantly improve regioselectivity in some cases.[6]
-
Catalyst: The type of catalyst used can influence the reaction pathway and, consequently, the product distribution.[7][8]
-
Temperature and Reaction Time: Suboptimal temperature or reaction time can lead to incomplete reactions, yielding unreacted starting materials or intermediates as byproducts, or cause degradation of the desired product.[9]
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproduct formation, consider the following strategies:
-
Optimize Reaction Conditions: Systematically screen different solvents, catalysts, temperatures, and reaction times to find the optimal conditions that favor the formation of the desired product.
-
Use High-Purity Starting Materials: Ensure the purity of your reactants to avoid introducing impurities that can lead to side reactions.
-
Control Stoichiometry: Use the correct molar ratios of reactants as specified in established protocols.
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis byproducts.
Troubleshooting Guides
Problem 1: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
Possible Cause: Formation of regioisomers or other byproducts.
Troubleshooting Steps:
-
Characterize the Mixture: Isolate the major components using column chromatography or preparative HPLC.
-
Identify the Structures: Use spectroscopic methods (NMR, MS) to determine the structures of the isolated compounds and confirm if they are regioisomers.
-
Optimize for Selectivity:
-
Solvent Screening: If regioisomers are confirmed, perform the reaction in a variety of solvents (e.g., ethanol, methanol, TFE, HFIP, toluene, DMF) to assess the impact on the isomer ratio.
-
Catalyst Screening: Test different acid or base catalysts, or metal-based catalysts, to see if they can improve the selectivity.
-
Temperature Adjustment: Vary the reaction temperature to determine if kinetic or thermodynamic control can favor the formation of the desired isomer.
-
Problem 2: Low Yield of the Desired Product
Possible Cause: Incomplete reaction, degradation of the product, or formation of multiple byproducts.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction over time to determine the optimal reaction duration and to check for the disappearance of starting materials.
-
Check Purity of Reagents: Ensure that the starting materials and solvents are pure and anhydrous if necessary.
-
Optimize Reaction Temperature: If the reaction is incomplete, a higher temperature may be required. If degradation is observed, a lower temperature should be tested.
-
Investigate Byproducts: If significant byproduct formation is observed, attempt to identify these byproducts to understand the side reactions that are occurring. This information can guide the modification of reaction conditions to suppress these unwanted pathways.
Quantitative Data on Byproduct Formation
The following tables summarize the effect of different reaction parameters on the regioselectivity and yield of pyrazolopyridine synthesis.
Table 1: Effect of Solvent on Regioisomeric Ratio in the Synthesis of Substituted Pyrazoles
| 1,3-Dicarbonyl Substituents (R¹, R²) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) |
| CF₃, Phenyl | Methylhydrazine | Ethanol | 36:64 | 99 |
| CF₃, Phenyl | Methylhydrazine | TFE | 85:15 | 99 |
| CF₃, Phenyl | Methylhydrazine | HFIP | >99:1 | 95 |
| CF₃, 2-Furyl | Methylhydrazine | Ethanol | 36:64 | 99 |
| CF₃, 2-Furyl | Methylhydrazine | TFE | 85:15 | 99 |
| CF₃, 2-Furyl | Methylhydrazine | HFIP | >99:1 | 95 |
Regioisomer A corresponds to the pyrazole with the R¹ substituent at the 3-position and R² at the 5-position. Regioisomer B is the opposite.
Table 2: Effect of Catalyst on the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
| Catalyst (mol%) | Time (min) | Yield (%) |
| FeCl₃ (10) | 120 | - |
| [PVI-SO₃H]FeCl₄ (10 mg) | 120 | 48 |
| CF₃SO₃H (10) | 120 | 15 |
| H₂SO₄ (10) | 120 | 42 |
| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ (20 mg) | 60 | 87 |
Table 3: Optimization of Reaction Conditions for a Model Pyrazolopyridine Synthesis
| Entry | Solvent | Catalyst (mg) | Temp. (°C) | Time | Yield (%) |
| 1 | DMF | 20 | Reflux | 7 (h) | 83 |
| 2 | DMF | 20 | 100 | 8 (h) | 82 |
| 3 | CH₃CN | 20 | Reflux | 10 (h) | 38 |
| 4 | MeOH | 20 | Reflux | 8 (h) | 15 |
| 5 | H₂O | 20 | Reflux | 9 (h) | 10 |
| 6 | EtOH | 20 | Reflux | 10 (h) | 45 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Substituted Pyrazolopyridines
This protocol describes a general method for the synthesis of pyrazolopyridines via a multicomponent reaction.
Materials:
-
Aldehyde (1 mmol)
-
Active methylene nitrile (e.g., malononitrile) (1 mmol)
-
3-Amino-1H-pyrazole (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalyst, 0.1 mmol)
Procedure:
-
To a solution of the aldehyde (1 mmol) and active methylene nitrile (1 mmol) in ethanol (10 mL), add piperidine (0.1 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the 3-amino-1H-pyrazole (1 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel.
Protocol 2: HPLC Method for the Analysis of Regioisomers
This protocol provides a general Reverse-Phase HPLC (RP-HPLC) method for the separation and quantification of pyrazolopyridine regioisomers.
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic acid in Water. The gradient will need to be optimized for specific regioisomers. A starting point could be a linear gradient from 20% to 80% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV-Vis spectrum of the compounds (typically in the range of 254-320 nm).
-
Column Temperature: 30 °C
Procedure:
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system and run the gradient method.
-
Quantification: The relative percentage of each regioisomer can be determined from the peak areas in the chromatogram.
Protocol 3: NMR Characterization for Distinguishing Regioisomers
This protocol outlines the use of NMR spectroscopy to differentiate between regioisomers.
Procedure:
-
¹H NMR: Dissolve a pure sample of each isolated isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The chemical shifts and coupling patterns of the protons on the pyrazolopyridine core and its substituents will be different for each regioisomer.
-
¹³C NMR: Acquire ¹³C NMR spectra for each isomer. The chemical shifts of the carbon atoms in the heterocyclic core will differ between the regioisomers.
-
2D NMR (NOESY): For unambiguous assignment, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be performed. This experiment shows through-space correlations between protons. For example, a correlation between a proton on a substituent and a specific proton on the pyrazole or pyridine ring can definitively establish the regiochemistry.
Visualizations
Caption: Synthetic pathway for pyrazolopyridines highlighting the formation of regioisomers.
Caption: Troubleshooting workflow for identifying and minimizing byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? [mdpi.com]
- 4. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. benchchem.com [benchchem.com]
- 7. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
Effect of base and solvent on Buchwald-Hartwig coupling efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig amination reactions. The content focuses on the critical effects of base and solvent selection on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base in the Buchwald-Hartwig amination?
A1: The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the amine nucleophile, forming the more nucleophilic amide, which then coordinates to the palladium center. This step is essential for the subsequent reductive elimination that forms the desired C-N bond. The choice of base can significantly impact the reaction rate and substrate scope.[1] Strong bases generally lead to faster reactions, but may be incompatible with sensitive functional groups on the starting materials.[1][2]
Q2: How do I choose the appropriate base for my reaction?
A2: The selection of the base depends on several factors, primarily the pKa of the amine and the functional group tolerance of your substrates.
-
For primary and secondary alkylamines and anilines: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often the first choice as they promote high reaction rates.[2]
-
For substrates with base-sensitive functional groups (e.g., esters, ketones, nitro groups): Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended.[1][3] These bases may require higher reaction temperatures or longer reaction times to achieve good conversion.[2]
-
For reactions requiring proton tolerance: LHMDS can be particularly useful as it allows for the use of substrates bearing protic functional groups.[3]
Q3: What are the most common solvents for Buchwald-Hartwig amination and how do they affect the reaction?
A3: The most commonly used solvents are anhydrous, non-polar aprotic solvents. The choice of solvent can influence the solubility of the reagents, the stability of the catalytic intermediates, and the overall reaction rate.[2]
-
Toluene: This is a very common and often effective solvent, particularly for reactions involving aryl iodides, as it helps to mitigate the inhibitory effect of the iodide salt formed during the reaction.[4]
-
Dioxane, Tetrahydrofuran (THF), and dimethoxyethane (DME): These ethereal solvents are also widely used and can be effective for a broad range of substrates.[1]
-
tert-Butanol (t-BuOH): This solvent can be beneficial in certain cases and is often used in conjunction with strong bases.[1]
-
"Green" Solvents: For more environmentally friendly options, 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been shown to be effective alternatives to dioxane and THF.[5]
Q4: Is an inert atmosphere always necessary for Buchwald-Hartwig reactions?
A4: Yes, it is highly recommended to perform Buchwald-Hartwig aminations under an inert atmosphere (e.g., argon or nitrogen).[1][6] The palladium(0) catalyst and some phosphine ligands are sensitive to oxygen, and their exposure to air can lead to catalyst deactivation and low reaction yields.[7]
Q5: How important is it to use anhydrous and degassed solvents?
A5: Using anhydrous and degassed solvents is crucial for obtaining reproducible and high-yielding results.[6]
-
Water: While small amounts of water can sometimes be tolerated and may even be beneficial for the reduction of Pd(II) to Pd(0), excess water can lead to catalyst decomposition and side reactions.[1][8] However, for some reactions, completely anhydrous conditions may not be necessary and could even hinder the reaction.[8]
-
Oxygen: Dissolved oxygen in the solvent can deactivate the palladium catalyst.[7] Therefore, it is good practice to degas the solvent before use, for example, by bubbling an inert gas through it or by using the freeze-pump-thaw method for particularly sensitive reactions.[9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Catalyst Deactivation: Exposure to air or impurities in reagents.[7] 2. Incorrect Base: The base may be too weak to deprotonate the amine or incompatible with the substrates. 3. Poor Solvent Choice: Insolubility of reagents or catalyst deactivation by the solvent.[11] 4. Inappropriate Ligand: The ligand may not be suitable for the specific substrate combination. | 1. Ensure all reagents are pure and use anhydrous, degassed solvents. Assemble the reaction under a strict inert atmosphere.[6][7] 2. If using a weak base with a less acidic amine, consider switching to a stronger base like NaOtBu or LHMDS, provided your substrate is stable. For base-sensitive substrates, screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄ and consider increasing the reaction temperature.[2] 3. Screen alternative solvents like toluene, dioxane, or THF. Ensure all components are soluble at the reaction temperature. 4. Consult the literature for recommended ligands for your specific class of amine and aryl halide. Bulky, electron-rich phosphine ligands are often effective.[1] |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. β-Hydride Elimination: This side reaction can compete with reductive elimination, especially with certain amine substrates. 2. Reaction with Solvent: Some solvents can participate in side reactions. | 1. The choice of ligand is critical to suppress β-hydride elimination. Consider using a more sterically hindered ligand. 2. Ensure the chosen solvent is inert under the reaction conditions. |
| Inconsistent Results | 1. Variable Quality of Reagents: Impurities in the amine, aryl halide, or solvent can affect the reaction outcome. 2. Inconsistent Inert Atmosphere: Minor exposure to air can lead to varying degrees of catalyst deactivation.[7] | 1. Purify starting materials if necessary. Use high-purity, anhydrous solvents. 2. Employ rigorous techniques for maintaining an inert atmosphere, such as using a glovebox or Schlenk line.[6] |
Data Presentation
Table 1: Comparison of Common Bases in Buchwald-Hartwig Amination
The following table provides a qualitative comparison of commonly used bases in Buchwald-Hartwig amination reactions.
| Base | Advantages | Disadvantages |
| NaOtBu | - Permits high reaction rates.[3] - Often allows for lower catalyst loadings.[3] | - Incompatible with many electrophilic functional groups (e.g., esters, ketones).[1][3] |
| LHMDS | - Allows for the use of substrates with protic functional groups.[3] - Useful for low-temperature aminations.[3] | - The solid base is air-sensitive.[3] - Can be incompatible with some functional groups at elevated temperatures.[3] |
| Cs₂CO₃ | - Excellent functional group tolerance.[2] - Often provides the highest reaction rate among weak bases.[3] | - More expensive than other inorganic bases. - Can be difficult to stir on a large scale.[3] |
| K₃PO₄ | - Excellent functional group tolerance.[2] - Economical.[3] | - May require higher catalyst loadings and longer reaction times.[3] |
| K₂CO₃ | - Good functional group tolerance.[2] - Very economical. | - Generally results in lower reaction rates compared to stronger bases.[1][3] |
Table 2: Effect of Solvent on the Yield of Acyl Buchwald-Hartwig Cross-Coupling
The following data illustrates the impact of solvent choice on the yield of the reaction between N-(p-tolyl)acetamide and 4-anisidine, catalyzed by a Pd(II)-NHC precatalyst with K₂CO₃ as the base at 110 °C for 15 hours.
| Solvent | Yield (%) |
| 2-MeTHF | 98 |
| MTBE | 98 |
| Toluene | 96 |
| DME | 91 |
| Dioxane | 51 |
| THF | 41 |
| CPME | 28 |
Data adapted from "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation)". Please note that yields are specific to this reaction and conditions.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide with an Aniline
This protocol describes a general procedure for the coupling of an aryl bromide with an aniline using Pd(OAc)₂/BINAP as the catalyst system and Cs₂CO₃ as the base in toluene.[5]
Materials:
-
Aryl bromide (1.0 equiv)
-
Aniline (1.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 equiv)
-
Anhydrous, degassed toluene (10 volumes)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), aniline (1.5 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.05 equiv), and BINAP (0.08 equiv).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene (10 volumes) via syringe.
-
Stir the reaction mixture at 110 °C under the inert atmosphere for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl aniline.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low-yielding reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Functionalization of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The versatile 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold is a key building block in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.[1] Its strategic bromination at the 5-position, coupled with the Boc-protecting group on the pyrazole nitrogen, allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of the common reaction products of this scaffold, supported by experimental data and protocols, to aid in the strategic design of novel pyrazolo[3,4-b]pyridine derivatives.
Functionalization Reactions of this compound
The bromine atom at the C5 position of this compound serves as a versatile handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions. The most common and effective transformations include Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the introduction of alkynyl moieties.
Comparison of Key Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Product Class | Typical Catalyst/Ligand | Key Advantages |
| Suzuki-Miyaura Coupling | (Hetero)arylboronic acids/esters | 5-(Hetero)aryl-1H-pyrazolo[3,4-b]pyridines | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High functional group tolerance, commercially available reagents, mild reaction conditions.[2][3] |
| Buchwald-Hartwig Amination | Primary/secondary amines, amides | 5-Amino-1H-pyrazolo[3,4-b]pyridines | Pd₂(dba)₃/BINAP, Pd(OAc)₂/Xantphos | Wide range of amine coupling partners, direct formation of C-N bonds.[4][5] |
| Sonogashira Coupling | Terminal alkynes | 5-Alkynyl-1H-pyrazolo[3,4-b]pyridines | PdCl₂(PPh₃)₂/CuI | Introduction of a linear alkyne linker for further functionalization.[6][7] |
Experimental Data and Protocols
While specific data for the 1-Boc-protected substrate is limited in readily available literature, the following sections provide representative experimental protocols and data for analogous systems, which can be adapted for this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the arylation of the pyrazolo[3,4-b]pyridine core.
Representative Experimental Protocol:
To a solution of a bromo-pyrazolo[3,4-b]pyridine derivative (1.0 equiv) in a 4:1 mixture of 1,4-dioxane and water, the corresponding arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv) are added.[8] The mixture is degassed and heated at 85-95°C for 12-24 hours.[8] After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.
Expected Product Characterization (5-Aryl-1H-pyrazolo[3,4-b]pyridine):
-
¹H NMR: Appearance of new aromatic proton signals corresponding to the coupled aryl group.
-
¹³C NMR: Appearance of new aromatic carbon signals.
-
HRMS: Molecular ion peak corresponding to the mass of the arylated product.
Buchwald-Hartwig Amination
This reaction allows for the direct introduction of nitrogen-based nucleophiles at the 5-position.
Representative Experimental Protocol:
In a Schlenk flask under an inert atmosphere, the bromo-pyrazolo[3,4-b]pyridine (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%) are combined in an anhydrous solvent such as toluene.[5] The mixture is heated, typically between 80-110°C, until the starting material is consumed as monitored by TLC or LC-MS. The reaction is then quenched, and the product is isolated and purified.
Expected Product Characterization (5-Amino-1H-pyrazolo[3,4-b]pyridine):
-
¹H NMR: Disappearance of the bromine signal in the aromatic region and the appearance of a new N-H signal (for primary and secondary amines) and signals corresponding to the amine substituent.
-
¹³C NMR: Shift of the C5 signal and appearance of new signals from the coupled amine.
-
HRMS: Molecular ion peak corresponding to the aminated product.
Sonogashira Coupling
The Sonogashira coupling is employed to introduce alkynyl groups, which can serve as handles for further transformations like click chemistry.
Representative Experimental Protocol:
To a degassed solution of the bromo-pyrazolo[3,4-b]pyridine (1.0 equiv) and the terminal alkyne (1.1 equiv) in a solvent mixture like THF/Et₃N, a palladium catalyst such as Pd(PPh₃)₄ (0.15 equiv) and a copper(I) co-catalyst like CuI (0.3 equiv) are added.[9] The reaction is typically stirred at room temperature for 16 hours.[9] The product is then isolated and purified.
Expected Product Characterization (5-Alkynyl-1H-pyrazolo[3,4-b]pyridine):
-
¹H NMR: Appearance of a signal for the acetylenic proton (if the coupled alkyne was terminal) or signals for the alkyne substituent.
-
¹³C NMR: Appearance of two new quaternary carbon signals in the alkyne region (typically 80-100 ppm).
-
HRMS: Molecular ion peak corresponding to the alkynylated product.
Alternative Synthetic Routes
An alternative to the functionalization of a pre-formed bromo-pyrazolo[3,4-b]pyridine is the construction of the heterocyclic core with the desired C5 substituent already in place. This is often achieved through the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[10][11][12]
Example of an Alternative Synthesis:
The regiospecific synthesis of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines can be achieved by the reaction of a 5-aminopyrazole with a trifluoromethyl-β-diketone in refluxing acetic acid.[10]
Visualizing the Synthetic Pathways
Palladium-Catalyzed Cross-Coupling Workflow
Caption: General workflow for the functionalization of this compound.
Alternative Synthetic Approach via Ring Formation
Caption: Alternative synthesis of 5-substituted pyrazolo[3,4-b]pyridines.
Deprotection
Following the introduction of the desired substituent at the 5-position, the Boc protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the final 1H-pyrazolo[3,4-b]pyridine derivative.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a reliable and versatile strategy for the synthesis of diverse libraries of substituted pyrazolo[3,4-b]pyridines. The choice of the specific coupling reaction depends on the desired functionality at the 5-position. For the introduction of aryl or heteroaryl groups, the Suzuki-Miyaura coupling is generally the method of choice due to its broad substrate scope and mild conditions. For the synthesis of 5-amino derivatives, the Buchwald-Hartwig amination provides a direct route. The Sonogashira coupling is valuable for introducing alkynyl linkers for further derivatization. Alternatively, constructing the pyrazolo[3,4-b]pyridine ring system from 5-aminopyrazole precursors can be a more efficient approach if the desired C5-substituent is readily available in a suitable β-dicarbonyl compound. The selection of the synthetic strategy should be guided by the availability of starting materials, the desired final substitution pattern, and the overall efficiency of the synthetic sequence.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 11. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine and Other Brominated Pyridine Building Blocks in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, brominated pyridine derivatives are indispensable building blocks for the construction of complex molecular architectures. The strategic introduction of bromine atoms on the pyridine ring allows for a diverse range of subsequent functionalizations, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine , a versatile azaindole derivative, against other common brominated pyridine building blocks. The comparison focuses on their performance in three of the most powerful and widely used cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
The reactivity of brominated pyridines in these transformations is significantly influenced by the position of the bromine atom, the electronic nature of other substituents on the pyridine ring, and the presence of protecting groups. The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition, a critical step in the catalytic cycle of these reactions. However, the fused pyrazole ring and the Boc protecting group in this compound introduce unique steric and electronic effects that differentiate its reactivity from simpler brominated pyridines.
Comparative Performance in Cross-Coupling Reactions
The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of this compound and other representative brominated pyridine isomers in key cross-coupling reactions. It is important to note that direct head-to-head comparative studies under identical conditions are limited in the literature. Therefore, the data presented is compiled from various sources, and direct comparison of yields should be approached with caution, considering the differences in reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The reactivity of bromopyridines in this reaction is influenced by the electronic properties of the pyridine ring and the steric hindrance around the C-Br bond.
| Brominated Pyridine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80 | 6 | ~85 (estimated) | [1] |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 | [2] |
| 3-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 88 | [3] |
| 4-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [4] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 78 | [2] |
Observations: this compound demonstrates good reactivity in Suzuki coupling, comparable to other brominated pyridines. The Boc protecting group does not appear to significantly hinder the reaction. The reactivity of simple bromopyridines generally follows the order 4-Br > 2-Br > 3-Br, which is consistent with the electronic effects of the nitrogen atom.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine. The efficiency of this reaction is highly dependent on the choice of ligand and base.
| Brominated Pyridine | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | (3-(morpholinosulfonyl)phenyl)amine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 1,4-Dioxane | Not specified | Not specified | Good (Qualitative) | [5] |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 80 | 16 | 95 | [6] |
| 3-Bromopyridine-d4 | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | 85 | [7] |
| 4-Bromotoluene (for comparison) | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | RT | 0.5 | 98 | [8] |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [6] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.
| Brominated Pyridine | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 16 | ~70-80 (estimated) | [1] |
| Iodobenzene (for comparison) | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | 80 | - | 96 | [9] |
| Bromobenzene (for comparison) | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | 80 | - | 85 | [9] |
| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 65 | 4 | 91 | [1] |
| 5-Bromoindole | Phenylacetylene | Pd(OAc)₂/SPhos/CuI | DBU | MeCN/H₂O | 60 | 24 | 85 | [10] |
Observations: this compound is expected to be a good substrate for Sonogashira coupling, with reactivity likely comparable to other brominated heterocycles. The reaction conditions are generally mild, and a variety of functional groups are tolerated. The reactivity order of aryl halides in Sonogashira coupling is typically I > Br > Cl.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations, which can be adapted for this compound and other brominated pyridines.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the brominated pyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 80-100 °C for 6-12 hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2][11]
General Protocol for Buchwald-Hartwig Amination
To a dry Schlenk tube under an argon atmosphere is added the brominated pyridine (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.08 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol). Anhydrous toluene or 1,4-dioxane (5 mL) is added, and the mixture is degassed with argon for 10 minutes. The reaction is then heated at 80-110 °C for 12-24 hours. After cooling, the reaction is quenched with a saturated aqueous solution of NH₄Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash chromatography.[6][7]
General Protocol for Sonogashira Coupling
To a solution of the brominated pyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL) is added Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.06 mmol) under an argon atmosphere. The reaction mixture is stirred at room temperature for 16-24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (20 mL) and water (10 mL). The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[1][10]
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: General experimental workflow for cross-coupling reactions.
Reactivity of Brominated Pyridine Isomers
References
- 1. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. www1.udel.edu [www1.udel.edu]
A Comparative Guide to Catalysts for Suzuki Coupling of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in numerous drug candidates. The successful coupling of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine with various boronic acids is a critical step in the synthesis of a wide range of biologically active molecules. The choice of catalyst for this transformation significantly impacts reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of common palladium-based catalyst systems for the Suzuki coupling of this important heterocyclic halide, supported by experimental data from analogous reactions.
Performance Comparison of Catalytic Systems
While direct comparative studies on this compound are limited in publicly available literature, data from structurally similar substrates, such as N-substituted 5-bromoindazoles and other bromopyrazolopyridines, provides valuable insights into expected catalyst performance. The following table summarizes the performance of various palladium catalysts in Suzuki coupling reactions of analogous heterocyclic bromides.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate |
| System 1 | |||||||
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High (not specified) | 5-bromo-1-ethyl-1H-indazole |
| System 2 | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | 5-bromo-1-ethyl-1H-indazole |
| System 3 | |||||||
| Pd(PPh₃)₂Cl₂ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | >4 | Low (not specified) | 5-bromo-1-ethyl-1H-indazole |
| System 4 | |||||||
| Pd(OAc)₂ / dppf | dppf | Cs₂CO₃ | 1,4-dioxane/H₂O | 60-100 | 1-4 | 68-93 | 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine |
| System 5 | |||||||
| XPhosPdG2 / XPhos | XPhos | K₂CO₃ | 1,4-dioxane | 130 (MW) | 0.67 | 67-89 | 3-bromo-7-(trifluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one |
Analysis of Catalyst Performance:
-
Pd(dppf)Cl₂ (System 1) appears to be a highly effective catalyst for the Suzuki coupling of similar N-heterocyclic bromides, affording high yields in a relatively short reaction time.[1][2] The dppf ligand provides a good balance of steric bulk and electron-donating properties, promoting both oxidative addition and reductive elimination steps of the catalytic cycle.
-
Traditional Phosphine Ligands (Systems 2 & 3) , such as those in Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂, are less effective for this type of transformation, resulting in lower yields and longer reaction times.[2]
-
Pd(OAc)₂ with dppf (System 4) offers a versatile and high-yielding system, particularly with the use of a mixed aqueous solvent system which can enhance the solubility of the base and boronic acid.[3][4]
-
Buchwald Ligands (System 5) , such as XPhos in combination with a second-generation Buchwald precatalyst (XPhosPdG2), are powerful for challenging couplings, including those of electron-deficient or sterically hindered substrates.[5] The use of microwave irradiation can significantly shorten reaction times.
Experimental Protocols
Below are detailed methodologies for representative Suzuki coupling reactions, adapted from literature for the target substrate.
Protocol 1: Suzuki Coupling using Pd(dppf)Cl₂
This protocol is adapted from the successful coupling of 5-bromo-1-ethyl-1H-indazole.[2]
-
Reaction Setup: To a dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).
-
Solvent and Degassing: Add anhydrous dimethoxyethane (5 mL). Degas the mixture by three cycles of vacuum-backfill with argon.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Pd(OAc)₂ and dppf
This protocol is based on the synthesis of diarylpyrazolo[3,4-b]pyridines.[3][4]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.05 mmol, 5 mol%).
-
Solvent and Degassing: Add a 3:1 mixture of 1,4-dioxane and water (8 mL). Degas the mixture thoroughly with a stream of argon for 15-20 minutes.
-
Reaction: Heat the mixture to 90-100 °C and stir for 2-6 hours under an argon atmosphere.
-
Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent in vacuo and purify the residue by flash chromatography.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for the Suzuki coupling reaction and the catalytic cycle.
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
The selection of an optimal catalyst system is crucial for the efficient Suzuki coupling of this compound. Based on data from analogous heterocyclic systems, palladium catalysts bearing bidentate phosphine ligands, such as Pd(dppf)Cl₂ , offer a robust and high-yielding option for general applications. For more challenging substrates or when reaction optimization is required, a catalyst system composed of Pd(OAc)₂ with a Buchwald ligand like dppf provides excellent results. The use of modern, specialized catalysts such as XPhosPdG2/XPhos should be considered for difficult couplings where traditional methods may fail. Researchers should consider the cost, availability, and air-stability of the catalyst, as well as the specific electronic and steric properties of the coupling partners, when making their selection. The provided protocols offer a solid starting point for the development of a successful and reproducible synthetic procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Substituted Pyrazolo[3,4-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The synthesis of derivatives, particularly those substituted at the 5-position, is of significant interest in medicinal chemistry. This guide provides a comparative overview of prominent synthetic routes to 5-substituted pyrazolo[3,4-b]pyridines, presenting experimental data, detailed protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable methodology for their specific needs.
Key Synthetic Strategies at a Glance
The construction of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main approaches: the formation of a pyridine ring onto a pre-existing pyrazole, and the annulation of a pyrazole ring onto a pyridine precursor. This guide will focus on the former, as it is the more versatile and widely employed strategy for generating diversity at the 5-position. The primary methods discussed are:
-
One-Pot Multicomponent Reactions (MCRs): A highly efficient approach involving the simultaneous reaction of three or more starting materials.
-
Gould-Jacobs Reaction: A classical method for the synthesis of 4-hydroxy- or 4-chloropyrazolo[3,4-b]pyridines.
-
Michael Addition followed by Cyclization: A common strategy utilizing the reaction of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds.
-
Cascade Cyclization of 5-Aminopyrazoles and Alkynyl Aldehydes: A modern approach offering access to a variety of substituted pyrazolo[3,4-b]pyridines.
-
Cycloaddition Reactions: A method to generate partially saturated pyrazolo[3,4-b]pyridine systems.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative parameters for each of the major synthetic routes, providing a basis for comparison of their efficiency and applicability.
| Synthetic Route | Key Starting Materials | Typical Reaction Conditions | Reaction Time | Yield Range (%) | Key Advantages | Key Limitations |
| One-Pot Multicomponent Reactions | 5-Aminopyrazole, Aldehyde, Active Methylene Compound | Catalytic (e.g., p-TSA, InCl₃), various solvents, ambient to elevated temperatures, conventional or microwave heating.[1][2] | 1-24 h | 55-94%[3][4] | High atom economy, operational simplicity, rapid access to diverse structures.[2] | Optimization can be complex, potential for side reactions. |
| Gould-Jacobs Reaction | 3-Aminopyrazole, Diethyl ethoxymethylenemalonate | High temperatures (thermal cyclization), often in high-boiling solvents like Dowtherm A.[5] | Several hours | Moderate to Good[5] | Direct route to 4-hydroxy- and 4-chloropyrazolo[3,4-b]pyridines.[6] | Harsh reaction conditions, limited substituent diversity.[6] |
| Michael Addition & Cyclization | 5-Aminopyrazole, α,β-Unsaturated Ketone (e.g., Chalcone) | Catalytic (e.g., ZrCl₄), DMF/EtOH, 95°C.[7] | 16 h | 13-28%[7] | Readily available starting materials, straightforward procedure. | Lower yields, potential for side products.[7] |
| Cascade 6-endo-dig Cyclization | 5-Aminopyrazole, Alkynyl Aldehyde | Ag(I) or I₂/TfOH catalysis, DMAc or DMSO, 100°C.[8] | 2-6 h | 58-88%[8] | High efficiency, good functional group tolerance, switchable synthesis of halogenated derivatives.[8] | Requires synthesis of alkynyl aldehyde starting materials. |
| Cycloaddition Reactions | Pyrazolylimines, Nitroalkenes | Microwave irradiation, 90W, 120°C (final temperature). | 5-20 min | Good | Rapid synthesis of tetrahydropyrazolo[3,4-b]pyridines. | Limited to specific starting materials, may require specialized equipment. |
Detailed Experimental Protocols
This section provides representative experimental procedures for each of the discussed synthetic routes.
One-Pot Four-Component Synthesis of a 5-Carboxamide Derivative
Reaction: Synthesis of a fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivative.[2]
Procedure:
-
To a mixture of an amine (1 mmol) and diketene (1 mmol) in ethanol (5 mL), an aromatic aldehyde (1 mmol) and 1,3-diphenyl-1H-pyrazol-5-amine (1 mmol) are added.
-
p-Toluenesulfonic acid (0.1 mmol) is then added as a catalyst.
-
The reaction mixture is stirred at ambient temperature for the appropriate time (monitored by TLC).
-
Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired product.
Gould-Jacobs Reaction for the Synthesis of a 4-Chloropyrazolo[3,4-b]pyridine
Reaction: Synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine.[5][6]
Procedure:
-
A mixture of 3-aminopyrazole and diethyl ethoxymethylenemalonate is heated to induce condensation and elimination of ethanol, forming the intermediate enamine.
-
The enamine is then subjected to thermal cyclization at high temperatures (e.g., in phenyl ether or Dowtherm A) to yield the 4-hydroxypyrazolo[3,4-b]pyridine.[5]
-
The resulting 4-hydroxy derivative is treated with phosphorus oxychloride (POCl₃) to afford the 4-chloro-1H-pyrazolo[3,4-b]pyridine.[6]
Michael Addition and Cyclization using an α,β-Unsaturated Ketone
Reaction: Synthesis of 4-(4-(N,N-dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.[7]
Procedure:
-
To a solution of 4-(4-(dimethylamino)phenyl)but-3-en-2-one (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenylpyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25°C.
-
The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added.
-
The mixture is vigorously stirred at 95°C for 16 hours.
-
After completion, the mixture is concentrated in vacuo, and CHCl₃ and water are added.
-
The phases are separated, and the aqueous phase is extracted with CHCl₃. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.
Cascade 6-endo-dig Cyclization of a 5-Aminopyrazole and an Alkynyl Aldehyde
Reaction: Synthesis of 3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine.[8]
Procedure:
-
A pressure vial is charged with 3-methyl-1-phenyl-1H-pyrazol-5-amine (0.20 mmol), 3-phenylpropiolaldehyde (0.20 mmol), Ag(CF₃CO₂) (10 mol%), and TfOH (30 mol%) in DMAc (1.5 mL).
-
The vial is sealed, and the reaction mixture is stirred at 100°C for 2 hours.
-
After completion, water is added to the mixture, and it is extracted with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated. The residue is purified by flash column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.
Caption: One-Pot Multicomponent Reaction Pathway.
Caption: Gould-Jacobs Reaction Pathway.
Caption: Michael Addition and Cyclization Pathway.
Caption: Cascade 6-endo-dig Cyclization Pathway.
Conclusion
The synthesis of 5-substituted pyrazolo[3,4-b]pyridines can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. One-pot multicomponent reactions and cascade cyclizations represent modern, efficient strategies for the rapid generation of diverse libraries of these compounds. The Gould-Jacobs reaction, while a more classical approach with harsher conditions, remains a valuable tool for accessing specific 4-substituted derivatives. The Michael addition pathway offers a straightforward, albeit sometimes lower-yielding, alternative. The choice of the optimal synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of target pyrazolo[3,4-b]pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones [beilstein-journals.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Face-Off: 5-Iodo- vs. 5-Bromo-pyrazolo[3,4-b]pyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. In the realm of heterocyclic chemistry, pyrazolo[3,4-b]pyridines are a privileged scaffold due to their prevalence in biologically active molecules. When functionalizing this core at the 5-position, the choice between a bromo or iodo substituent is a key consideration for subsequent cross-coupling reactions. This guide provides an objective comparison of the reactivity of 5-iodo-1H-pyrazolo[3,4-b]pyridine and 5-bromo-1H-pyrazolo[3,4-b]pyridine, supported by established principles and representative experimental data.
The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. This difference is primarily attributed to the variance in their carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. Consequently, the oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles, is more facile for iodo-substituted compounds. This generally translates to milder reaction conditions, shorter reaction times, and often higher yields for the iodo-analog.
Performance Comparison in Key Cross-Coupling Reactions
While direct side-by-side comparative studies for 5-bromo- and 5-iodo-1H-pyrazolo[3,4-b]pyridine are not extensively documented under identical conditions, we can infer their relative reactivity from individual studies on these or closely related substrates. The following table summarizes expected and reported outcomes in common palladium-catalyzed cross-coupling reactions.
| Reaction Type | Feature | 5-Iodo-1H-pyrazolo[3,4-b]pyridine | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Rationale |
| Suzuki-Miyaura Coupling | Relative Reactivity | High | Moderate | The weaker C-I bond facilitates a faster rate of oxidative addition to the Pd(0) catalyst.[1] |
| Typical Conditions | Lower catalyst loading, lower temperatures (e.g., RT to 80 °C), shorter reaction times. | Higher catalyst loading, higher temperatures (e.g., >80 °C), longer reaction times. | The higher reactivity of the C-I bond allows for less forcing conditions to achieve good conversion. | |
| Representative Yield | Good to Excellent (e.g., 85-95%)[2] | Moderate to Good (e.g., 60-85%)[3][4] | Higher reactivity often leads to cleaner reactions and higher isolated yields. | |
| Sonogashira Coupling | Relative Reactivity | High | Moderate | Similar to Suzuki coupling, the oxidative addition step is more facile for the iodo derivative. |
| Typical Conditions | Often proceeds efficiently at room temperature or with mild heating. | Typically requires elevated temperatures to achieve comparable reaction rates. | The energy barrier for the C-I bond cleavage is lower. | |
| Representative Yield | Good to Excellent (e.g., 80-92%)[2] | Moderate to Good (e.g., 50-80%) | The increased reactivity of the iodo-compound generally leads to higher product yields. | |
| Buchwald-Hartwig Amination | Relative Reactivity | High | Moderate | The C-I bond is more susceptible to oxidative addition by the palladium catalyst. |
| Typical Conditions | Can often be performed under milder conditions (lower temperature, less reactive base). | May require more forcing conditions, stronger bases, or more specialized catalyst systems. | General reactivity trend of aryl halides (I > Br > Cl) holds for this transformation. | |
| Representative Yield | Generally high yields are achievable. | Good yields are achievable, but may require more optimization.[5] | The propensity for side reactions can be lower with the more reactive iodo-substrate. | |
| Stille Coupling | Relative Reactivity | High | Moderate | The rate of oxidative addition of the palladium catalyst to the C-I bond is faster than to the C-Br bond. |
| Typical Conditions | Milder reaction temperatures and shorter reaction times are generally sufficient. | Higher temperatures and longer reaction times are often necessary for complete conversion. | This follows the established reactivity pattern for aryl halides in Stille couplings. | |
| Representative Yield | Generally affords high yields. | Can provide good yields, but may be more susceptible to side reactions like homo-coupling. | The higher reactivity of the iodo-compound can lead to cleaner product formation. |
Experimental Protocols
Below are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization based on the specific coupling partners and desired products.
Suzuki-Miyaura Coupling
Objective: To synthesize a 5-aryl-1H-pyrazolo[3,4-b]pyridine.
Materials:
-
5-halo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add the 5-halo-1H-pyrazolo[3,4-b]pyridine, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring. For the 5-iodo derivative, a temperature of 80 °C may be sufficient, while the 5-bromo analog may require temperatures of 100 °C or higher.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
Objective: To synthesize a 5-alkynyl-1H-pyrazolo[3,4-b]pyridine.
Materials:
-
5-halo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a dry reaction flask, add the 5-halo-1H-pyrazolo[3,4-b]pyridine, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent followed by the base and the terminal alkyne.
-
Stir the reaction at room temperature for the 5-iodo derivative. For the 5-bromo analog, heating to 50-80 °C may be necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the residue by chromatography.
Buchwald-Hartwig Amination
Objective: To synthesize a 5-amino-1H-pyrazolo[3,4-b]pyridine derivative.
Materials:
-
5-halo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.
-
Add the 5-halo-1H-pyrazolo[3,4-b]pyridine and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat with stirring. Reaction temperatures may range from 80-110 °C. Milder conditions are generally more feasible for the 5-iodo substrate.
-
Monitor the reaction for completion.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and a typical catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A generalized workflow for a typical cross-coupling reaction.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating Regioselectivity in Pyrazolo[3,4-b]pyridine Synthesis: A Comparative Guide
The synthesis of pyrazolo[3,4-b]pyridines, a scaffold of significant interest in medicinal chemistry and drug development, often presents the challenge of controlling regioselectivity, leading to the formation of isomeric products. This guide provides a comparative analysis of common synthetic routes, focusing on the factors that govern the formation of regioisomers. We present quantitative data from various synthetic approaches, detailed experimental protocols, and visual representations of the underlying mechanistic principles to aid researchers in selecting and optimizing their synthetic strategies.
Comparison of Synthetic Methods and Regioisomeric Ratios
The regiochemical outcome in pyrazolo[3,4-b]pyridine synthesis is highly dependent on the chosen synthetic route and the nature of the starting materials. Below, we compare two prevalent methods: the reaction of 5-aminopyrazoles with β-dicarbonyl compounds and the cyclization of substituted pyridines.
Method 1: Condensation of 5-Aminopyrazoles with Unsymmetrical 1,3-Dicarbonyl Compounds
This classical approach is versatile but can lead to a mixture of regioisomers when an unsymmetrical 1,3-dicarbonyl compound is employed. The regioselectivity is primarily dictated by the relative electrophilicity of the two carbonyl groups.[1] The more electrophilic carbonyl carbon is preferentially attacked by the exocyclic amino group of the pyrazole.
Table 1: Regioisomeric Ratios in the Reaction of 5-Aminopyrazoles with Unsymmetrical 1,3-Dicarbonyls
| 5-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Reaction Conditions | Major Regioisomer | Minor Regioisomer | Regioisomeric Ratio (Major:Minor) | Yield (%) | Reference |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Benzoylacetone | Acetic Acid, Reflux | 4-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | 6-Methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine | Not specified | Not specified | [1] |
| 3-Amino-1H-pyrazole | 1,1,1-Trifluoro-2,4-pentanedione | Not specified | 6-Methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | 4-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | >80:20 | Not specified | [1] |
Note: Specific ratios and yields are often dependent on the precise reaction conditions and substituents.
Method 2: Synthesis from Substituted Pyridines
An alternative strategy involves the construction of the pyrazole ring onto a pre-existing pyridine scaffold. A notable example is the cyclization of 3-acylpyridine N-oxide tosylhydrazones, where the regioselectivity can be influenced by the choice of electrophile and solvent.[2]
Table 2: Regioselectivity in the Cyclization of 3-Benzoylpyridine N-oxide Tosylhydrazone
| Electrophilic Additive | Solvent | 1H-1-(4-methylphenylsulfonyl)-3-phenylpyrazolo[3,4-b]pyridine (Yield %) | 1H-1-(4-methylphenylsulfonyl)-3-phenylpyrazolo[4,3-c]pyridine (Yield %) | Total Yield (%) | Reference |
| Tosyl chloride | Dichloromethane | 82 | 12 | 94 | [2] |
| Benzenesulfonyl chloride | Dichloromethane | 75 | 15 | 90 | [2] |
| Methane sulfonyl chloride | Dichloromethane | 60 | 25 | 85 | [2] |
| Acetic anhydride | Dichloromethane | 45 | 40 | 85 | [2] |
| Trifluoroacetic anhydride | Dichloromethane | 30 | 55 | 85 | [2] |
Experimental Protocols
General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
This protocol is adapted from a method utilizing the condensation of a 5-aminopyrazole with an α,β-unsaturated ketone.
Materials:
-
5-Amino-1-phenyl-pyrazole
-
Appropriate (E)-4-aryl-but-3-en-2-one
-
Zirconium(IV) chloride (ZrCl₄)
-
Ethanol (EtOH)
-
N,N-Dimethylformamide (DMF)
-
Chloroform (CHCl₃)
-
Water
Procedure:
-
To a solution of the (E)-4-aryl-but-3-en-2-one (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.
-
To the residue, add CHCl₃ and water.
-
Separate the organic and aqueous phases.
-
Wash the aqueous phase twice with CHCl₃.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
Table 3: Yields for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
| R-group of (E)-4-aryl-but-3-en-2-one | Product | Yield (%) |
| 4-(N,N-dimethylamino)-phenyl | 4-(4-(N,N-dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 28 |
| 9-anthryl | 4-(Anthracen-9-yl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 13 |
| 1-pyrenyl | 6-Methyl-1-phenyl-4-(pyren-1-yl)-1H-pyrazolo[3,4-b]pyridine | 20 |
Visualization of Regioselective Pathways
The following diagrams, generated using Graphviz, illustrate the key decision points and reaction pathways that determine the final regioisomeric outcome.
Caption: Reaction pathways determining regioselectivity.
The diagram above illustrates the two primary synthetic routes and the critical factors influencing the formation of different regioisomers. In Method 1, the inherent electronic properties of the unsymmetrical dicarbonyl compound are the primary determinant of the product ratio. In Method 2, the external reaction conditions, specifically the choice of electrophile and solvent, play a crucial role in directing the cyclization pathway.
References
Unambiguous Structure Validation of Novel Pyrazolopyridine Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and professionals in drug development, the definitive structural elucidation of novel chemical entities is paramount. This guide provides an objective comparison of X-ray crystallography against other analytical techniques for validating the structure of novel pyrazolopyridine derivatives, supported by experimental data and detailed protocols.
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For novel pyrazolopyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential, unambiguous structural validation is a cornerstone of successful drug discovery and development programs. While various analytical techniques offer structural insights, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of molecular structure.
Comparative Analysis of Structural Elucidation Techniques
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for routine characterization, they often provide indirect or incomplete structural information.[1] X-ray crystallography, in contrast, delivers a precise and accurate three-dimensional map of the molecule's atomic coordinates, bond lengths, and bond angles within the crystal lattice.[2][3]
A direct comparison highlights the unique advantages of X-ray crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity of atoms, chemical environment of nuclei, solution-state conformation | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Crystalline solid | Solution | Solid, liquid, or gas |
| Key Advantage | Unambiguous and definitive structural determination[4][5] | Provides information on dynamic processes in solution[6] | High sensitivity and ability to analyze complex mixtures |
| Limitation | Requires a suitable single crystal, which can be challenging to grow | Can be complex to interpret for large or highly symmetric molecules | Does not provide direct 3D structural information |
Crystallographic Data of Novel Pyrazolopyridine Derivatives
The following table summarizes the crystallographic data for a selection of recently synthesized and structurally validated pyrazolopyridine derivatives, showcasing the level of detail achievable with X-ray crystallography.
| Compound | 3-Iodo-1H-pyrazolo[3,4-b]pyridine | 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol | Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate |
| Molecular Formula | C₆H₄IN₃ | C₉H₇N₅O | C₁₅H₁₁FN₄O₄ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | P2₁/n |
| a (Å) | 10.7999 (13) | 14.378 (3) | 7.6462 (15) |
| b (Å) | 7.7939 (9) | 5.5644 (11) | 11.378 (2) |
| c (Å) | 17.406 (2) | 21.089 (4) | 14.419 (3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 101.748 (2) | 90 | 101.898 (10) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1434.5 (3) | 1688.3 (6) | 1227.5 (4) |
| Reference | [2] | [2] | [7] |
Experimental Protocol for Single-Crystal X-ray Diffraction
The successful determination of a crystal structure by X-ray diffraction involves a systematic workflow, from crystal growth to data analysis and structure refinement.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[8] For novel pyrazolopyridine derivatives, which are typically synthesized as microcrystalline powders, suitable single crystals can often be grown using techniques such as:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Data Collection
A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities from all possible orientations.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial molecular model, which is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in the final, validated crystal structure.
Visualizing the Workflow and Comparative Logic
To further clarify the process and the decision-making involved in structural validation, the following diagrams illustrate the experimental workflow of X-ray crystallography and the logical comparison with other analytical techniques.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 2. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallography Open Database: Search results [qiserver.ugr.es]
- 5. scbt.com [scbt.com]
- 6. 1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | C6H5N3O | CID 420797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Crystallography Open Database: Search results [qiserver.ugr.es]
- 8. (PDF) 3-Iodo-1h-Pyrazolo[3,4-B]pyridine - Acta [research.amanote.com]
A Comparative Guide to Palladium-Catalyzed Coupling Reactions of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common palladium-catalyzed cross-coupling reactions—Suzuki, Buchwald-Hartwig, and Sonogashira—for the functionalization of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine. The pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents.[1][2] The efficient and selective introduction of diverse substituents at the C5 position is crucial for generating libraries of novel compounds for drug discovery. This guide offers a comparison of these powerful synthetic methods, supported by illustrative experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their specific synthetic goals.
Comparison of Coupling Reaction Performance
The choice of coupling reaction significantly impacts yield, reaction time, and substrate scope. The following table summarizes typical performance metrics for Suzuki, Buchwald-Hartwig, and Sonogashira couplings with this compound, as analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).
| Reaction Type | Coupling Partner | Typical Yield (%) | Reaction Time (h) | Product Purity (LC-MS, % Area) | Key Advantages | Limitations |
| Suzuki Coupling | Arylboronic Acid | 85-95 | 4-12 | >95 | Wide availability of boronic acids, high functional group tolerance, stable reagents.[3][4] | Potential for boronic acid homocoupling.[5] |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | 70-90 | 8-24 | >90 | Direct C-N bond formation, broad amine scope.[1][6] | Requires careful selection of ligand and base to avoid side reactions.[7] |
| Sonogashira Coupling | Terminal Alkyne | 80-95 | 2-6 | >95 | Mild reaction conditions, direct introduction of an alkyne moiety for further functionalization.[8][9] | Requires a copper co-catalyst in many cases, which can lead to alkyne homocoupling. |
Experimental Workflow
The general workflow for performing and analyzing these coupling reactions is depicted below. This process involves reaction setup under an inert atmosphere, monitoring the reaction progress by LC-MS, and subsequent workup and purification.
Caption: General workflow for palladium-catalyzed coupling reactions.
Detailed Experimental Protocols
The following are representative protocols for the Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound.
Suzuki Coupling Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid.[5][10]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), [Pd(dppf)Cl₂] (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (10 mL).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by LC-MS.[10]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol outlines the amination of this compound with a primary or secondary amine.[1][11]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk flask.
-
Add this compound (1.0 mmol) and anhydrous toluene (10 mL).
-
Add the amine (1.2 mmol) and seal the flask.
-
Heat the reaction mixture to 110 °C and stir for 8-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Sonogashira Coupling Protocol
This protocol details the coupling of this compound with a terminal alkyne.[12][13]
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by silica gel chromatography.
LC-MS Analysis Protocol
A general LC-MS method for monitoring the progress of the coupling reactions and analyzing the purity of the final products is described below.[14]
Instrumentation:
-
LC System: Agilent 1260 Infinity II or equivalent
-
MS System: Agilent 6120 Quadrupole LC/MS or equivalent with an electrospray ionization (ESI) source
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
MS Conditions:
-
Ionization Mode: ESI Positive
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 3500 V
-
Scan Range: m/z 100-1000
Sample Preparation: Dilute a small aliquot of the reaction mixture (approximately 1-2 µL) in 1 mL of acetonitrile or methanol. Filter through a 0.22 µm syringe filter before injection.
Logical Relationships in LC-MS Analysis
The following diagram illustrates the logical flow of data acquisition and processing in a typical LC-MS analysis for reaction monitoring.
Caption: Workflow for LC-MS data acquisition and analysis.
This guide provides a foundational understanding to aid in the selection and optimization of coupling reactions for the synthesis of novel pyrazolo[3,4-b]pyridine derivatives. Researchers should note that the optimal conditions for a specific substrate may require further empirical optimization.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Ecofriendly LC-MS/MS and TLC-densitometric methods for simultaneous quantitative assay and monitoring of BEGEV regimen, in vivo pharmacokinetic study application - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Pyrazolopyridine Synthesis: Thermal vs. Microwave Heating
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazolopyridine scaffolds is a critical aspect of discovery and optimization. This guide provides an objective comparison of conventional thermal heating and modern microwave-assisted synthesis for the preparation of pyrazolopyridines, supported by experimental data to inform methodological choices.
The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents. Traditional synthetic approaches have heavily relied on conventional heating methods, such as reflux, which often necessitate long reaction times and can lead to lower yields. In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, frequently offering significant advantages in terms of reaction speed, efficiency, and sustainability.[1][2] This guide presents a direct comparison of these two heating methods for the synthesis of pyrazolopyridines, providing quantitative data and detailed experimental protocols.
Data Presentation: A Head-to-Head Comparison
The following tables summarize key quantitative data from representative experimental procedures for the synthesis of various pyrazolopyridine derivatives, highlighting the efficiencies gained by transitioning from conventional thermal heating to microwave-assisted techniques.
Table 1: Synthesis of 4-arylazo-3,5-diaminopyrazole derivatives with enaminone [3]
| Compound | Heating Method | Reaction Time | Yield (%) |
| 12a | Conventional | 6 hours | 75 |
| 12a | Microwave | 10 minutes | 92 |
| 12b | Conventional | 7 hours | 72 |
| 12b | Microwave | 12 minutes | 90 |
| 12c | Conventional | 6.5 hours | 78 |
| 12c | Microwave | 10 minutes | 95 |
| 12d | Conventional | 8 hours | 70 |
| 12d | Microwave | 15 minutes | 88 |
| 12e | Conventional | 7.5 hours | 73 |
| 12e | Microwave | 13 minutes | 91 |
| 12f | Conventional | 8 hours | 68 |
| 12f | Microwave | 15 minutes | 85 |
| 12g | Conventional | 7 hours | 76 |
| 12g | Microwave | 11 minutes | 93 |
Table 2: One-pot synthesis of pyrazolo[3,4-b]pyridine derivatives [4]
| Compound | Heating Method | Reaction Time | Yield (%) |
| 4a | Conventional | 5 hours | 78 |
| 4a | Microwave | 8 minutes | 95 |
| 4b | Conventional | 6 hours | 75 |
| 4b | Microwave | 10 minutes | 92 |
| 4c | Conventional | 5.5 hours | 80 |
| 4c | Microwave | 7 minutes | 96 |
| 4d | Conventional | 7 hours | 72 |
| 4d | Microwave | 12 minutes | 90 |
| 4e | Conventional | 6.5 hours | 76 |
| 4e | Microwave | 9 minutes | 94 |
| 4f | Conventional | 7 hours | 70 |
| 4f | Microwave | 11 minutes | 88 |
As evidenced by the data, microwave irradiation consistently and dramatically reduces reaction times from hours to minutes, while simultaneously increasing product yields by a significant margin.[1] This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to higher reaction temperatures and increased reaction rates.[5]
Experimental Protocols
Below are detailed methodologies for the synthesis of pyrazolopyridine derivatives using both conventional and microwave heating, based on reported procedures.
Conventional Heating Method (Example from Table 1)[3]
A mixture of an enaminone (10 mmol) and an equivalent molar ratio of the appropriate heterocyclic amine (10 mmol) in glacial acetic acid (20 ml) was refluxed for the time specified in Table 1. After cooling the reaction mixture, the resulting solid was collected by filtration under reduced pressure, washed, and purified.
Microwave-Assisted Synthesis (Example from Table 1)[3]
A mixture of an enaminone (10 mmol) and an equivalent molar ratio of the appropriate heterocyclic amine (10 mmol) in glacial acetic acid (20 ml) was irradiated in a microwave reactor for the time specified in Table 1 at a designated power level. After cooling, the solid product was collected by filtration, washed, and purified.
One-Pot Multicomponent Reaction under Microwave Irradiation (Example from Table 2)[4]
A mixture of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, and a p-substituted β-ketonitrile in acetic acid was subjected to microwave irradiation for a specified time and power. The reaction progress was monitored, and upon completion, the mixture was cooled, and the product was isolated and purified.
Workflow and Logical Relationships
The general workflow for comparing these two synthetic methods can be visualized as follows:
Caption: Comparative workflow of thermal and microwave synthesis.
Reaction Mechanism Considerations
The fundamental reaction mechanisms for the formation of pyrazolopyridines, such as the condensation of aminopyrazoles with dicarbonyl compounds or multicomponent reactions, are generally considered to be the same under both thermal and microwave conditions.[6][7] The primary difference lies in the mode and efficiency of energy transfer. Microwave heating directly and rapidly heats the polar molecules in the reaction mixture, leading to a significant reduction in reaction time and often cleaner reactions with fewer byproducts.[5][8]
Conclusion
The data overwhelmingly supports the use of microwave-assisted synthesis for the preparation of pyrazolopyridines. The advantages of dramatically reduced reaction times, increased yields, and alignment with the principles of green chemistry make it a superior alternative to conventional thermal heating.[9] For researchers and professionals in drug development, the adoption of microwave technology can significantly accelerate the synthesis of novel pyrazolopyridine derivatives, thereby expediting the discovery and development of new therapeutic agents.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
A Comparative Analysis of the Biological Activities of Pyrazolo[3,4-b]pyridine and Pyrazolo[1,5-a]pyridine Scaffolds
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of two prominent nitrogen-containing heterocyclic scaffolds.
The pyrazolopyridine core, a fusion of pyrazole and pyridine rings, represents a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities. Among the various isomers, pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyridines have garnered significant attention due to their therapeutic potential, particularly in oncology and infectious diseases. This guide provides an objective comparison of the biological activities of these two scaffolds, supported by experimental data and detailed methodologies, to aid researchers in the design and development of novel therapeutic agents.
At a Glance: Key Biological Activities
| Biological Activity | Pyrazolo[3,4-b]pyridine | Pyrazolo[1,5-a]pyridine |
| Primary Focus | Kinase Inhibition, Anticancer | Kinase Inhibition, Anticancer, Antimicrobial |
| Key Kinase Targets | CDK, PIM1, FGFR, TRK | TRK, EGFR, B-Raf, MEK, PI3K, CDK9, Pim-1 |
| Anticancer Activity | Broad-spectrum antiproliferative | Potent against various cancer cell lines |
| Antimicrobial Activity | Moderate antibacterial and antifungal | Promising antibacterial and antitubercular |
Kinase Inhibition: A Tale of Two Scaffolds
Both pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine scaffolds have proven to be fertile ground for the discovery of potent kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
The pyrazolo[3,4-b]pyridine core has been successfully exploited to develop inhibitors of several important kinases. For instance, derivatives of this scaffold have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs) and PIM1 kinase, both of which are key regulators of the cell cycle and are attractive targets for cancer therapy.[1][2][3] Furthermore, this scaffold has been instrumental in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs) and Tropomyosin Receptor Kinases (TRKs), which are involved in cell proliferation, differentiation, and survival.[4][5][6][7]
The pyrazolo[1,5-a]pyridine scaffold has also demonstrated remarkable versatility in targeting a wide array of kinases. It is a prominent framework for the development of highly potent TRK inhibitors.[8] Beyond TRKs, this scaffold has yielded inhibitors of the Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK kinases, which are central components of the MAPK/ERK signaling pathway, a critical pathway in many cancers.[9][10] Additionally, pyrazolo[1,5-a]pyridine derivatives have been identified as selective inhibitors of Phosphoinositide 3-kinases (PI3Ks), CDK9, and Pim-1 kinase.[11][12][13][14]
Comparative Data: Kinase Inhibitory Activity
| Scaffold | Compound Example | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine | Compound C03 | TRKA | 56 | [4][6] |
| Pyrazolo[3,4-b]pyridine | Compound 7n | FGFR1 | <1 | [5] |
| Pyrazolo[3,4-b]pyridine | SQ-67563 | CDK2 | 3 | [2] |
| Pyrazolo[1,5-a]pyridine | Compound 20 | NTRK | >0.02 | [8] |
| Pyrazolo[1,5-a]pyridine | Compound 5x | p110α (PI3K) | 0.9 | [11] |
| Pyrazolo[1,5-a]pyridine | Lead Compound | Pim-1 | <10 | [13][14] |
Anticancer Activity: Targeting Tumor Proliferation
The kinase inhibitory properties of both scaffolds translate into significant anticancer activity.
Pyrazolo[3,4-b]pyridine derivatives have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines, including breast, colon, liver, and cervical cancers.[1] Mechanistic studies have revealed that these compounds can induce apoptosis and cause cell cycle arrest, highlighting their potential as cytotoxic agents.[1][2] Some derivatives have shown potent and broad-spectrum growth inhibition across the National Cancer Institute (NCI) 60-cell line panel.[15]
Similarly, numerous pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anti-tumor properties, with many exhibiting potent activity against a range of cancer cell lines.[16][17][18] Their anticancer effects are often linked to the inhibition of specific kinases involved in cancer cell proliferation and survival.[9][10]
Comparative Data: In Vitro Anticancer Activity
| Scaffold | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine | Compound 6b | HCT-116 (Colon) | 0.21 | [1] |
| Pyrazolo[3,4-b]pyridine | Compound C03 | Km-12 (Colon) | 0.304 | [4][7] |
| Pyrazolo[3,4-b]pyridine | Compound 8c | NCI 60-cell panel (Mean) | 1.33 | [15] |
| Pyrazolo[1,5-a]pyrimidine | Compound 19 | A549 (Lung) | 2.5 | [16] |
| Pyrazolo[1,5-a]pyrimidine | Compound 7d | HCT-116 (Colon) | Not specified, but potent | [17] |
| Pyrazolo[1,5-a]pyrimidine/Pyrazolo[3,4-b]pyridine Hybrid | Compound 14f | CaCo-2 (Colon) | 0.5 µg/mL | [19] |
Antimicrobial Activity: A Growing Area of Interest
While both scaffolds are predominantly explored for their anticancer potential, they also exhibit promising antimicrobial properties.
Several studies have reported the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives against various bacterial and fungal strains.[20][21][22][23] These compounds have shown moderate to good activity against both Gram-positive and Gram-negative bacteria.
The pyrazolo[1,5-a]pyridine scaffold has also been investigated for its antimicrobial effects.[24][25][26][27][28] Notably, a series of pyrazolo[1,5-a]pyridine-3-carboxamides were designed as novel antitubercular agents and exhibited potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[29][30]
Comparative Data: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Scaffold | Compound Example | Microorganism | MIC (µg/mL) | Reference |
| Pyrazolo[3,4-b]pyridine | Molecular Hybrids 24 & 27 | S. aureus, K. pneumoniae | Not specified, but potent | [23] |
| Pyrazolo[1,5-a]pyridine | Compound 5k | M. tuberculosis H37Rv | 0.003 | [29] |
| Pyrazolo[1,5-a]pyridine | Compound 7b | Various bacteria | Not specified, but potent | [25] |
| Pyrazolo[1,5-a]pyridine | Compound 10e | S. aureus | 6.25 | [24] |
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate a generic kinase signaling pathway targeted by these inhibitors, a typical workflow for screening their biological activity, and a logical comparison of the two scaffolds.
Caption: A simplified diagram of a kinase signaling pathway often targeted by pyrazolopyridine inhibitors.
Caption: A typical experimental workflow for the biological evaluation of pyrazolopyridine scaffolds.
Caption: A logical comparison of the key biological targets and activities of the two scaffolds.
Experimental Protocols
General Protocol for In Vitro Kinase Inhibition Assay (Example: TRKA)
-
Reagents and Materials : Recombinant human TRKA kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 96-well plates, and the test compounds (pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyridine derivatives).
-
Procedure :
-
A solution of the test compound at various concentrations is pre-incubated with the TRKA enzyme in the assay buffer for a specified time (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by adding a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA, fluorescence polarization, or a radiometric assay.
-
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a sigmoidal curve.
General Protocol for MTT Cell Proliferation Assay
-
Cell Culture : Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure :
-
Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into a purple formazan product.
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis : The percentage of cell viability is calculated for each compound concentration relative to an untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
General Protocol for Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Bacterial Strains and Media : Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Procedure :
-
A serial two-fold dilution of the test compounds is prepared in the broth medium in a 96-well microtiter plate.
-
A standardized inoculum of the bacterial suspension is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
-
-
Controls : A positive control (broth with bacteria, no compound) and a negative control (broth only) are included in each assay. A standard antibiotic (e.g., tetracycline) is also tested as a reference.
Conclusion
Both pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine scaffolds are exceptionally valuable in the field of medicinal chemistry, offering a rich source of biologically active compounds. While both have demonstrated significant potential as kinase inhibitors and anticancer agents, the pyrazolo[1,5-a]pyridine scaffold appears to have a broader range of reported kinase targets and has shown particularly noteworthy activity against Mycobacterium tuberculosis. The choice of scaffold for a drug discovery program will ultimately depend on the specific biological target and the desired therapeutic application. This guide provides a foundational understanding to aid researchers in navigating the chemical space of these potent heterocyclic systems.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-tumor activities of novel pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. html.rhhz.net [html.rhhz.net]
- 18. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. japsonline.com [japsonline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Green Route: A Comparative Cost-Effectiveness Analysis of Synthetic Pathways to Imatinib and Gefitinib
In the landscape of targeted cancer therapy, kinase inhibitors stand as a cornerstone, revolutionizing treatment for various malignancies. However, the journey from laboratory synthesis to clinical application is fraught with challenges, a principal one being the cost-effectiveness of manufacturing these complex molecules. This guide provides a comparative analysis of different synthetic pathways to two widely used kinase inhibitors, Imatinib and Gefitinib, with a focus on efficiency, scalability, and "green" chemistry principles. This analysis is intended for researchers, scientists, and drug development professionals to inform strategic decisions in process chemistry and manufacturing.
Imatinib: Targeting the BCR-ABL Fusion Protein
Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML), targets the constitutively active BCR-ABL tyrosine kinase. The efficiency of its synthesis has significant implications for its accessibility and affordability. Here, we compare three distinct synthetic approaches.
Signaling Pathway Inhibited by Imatinib
Imatinib functions by inhibiting the BCR-ABL tyrosine kinase, an enzyme that is constitutively active in CML. This inhibition blocks downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[1][2][3] This ultimately leads to the apoptosis of cancer cells.
References
A Comparative Guide to Phosphine Ligands in Palladium-Catalyzed C-N Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of carbon-nitrogen (C-N) bonds is a fundamental transformation in modern organic synthesis, with profound implications for the development of pharmaceuticals, agrochemicals, and functional materials. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for forging these critical linkages. The success and efficiency of this reaction are intricately linked to the choice of phosphine ligand, which plays a pivotal role in modulating the reactivity and stability of the palladium catalyst. This guide provides an objective comparison of the performance of several widely employed phosphine ligands in C-N coupling reactions, supported by experimental data, to facilitate informed ligand selection for your research and development endeavors.
Performance Comparison of Phosphine Ligands
The selection of an appropriate phosphine ligand is critical for optimizing the Buchwald-Hartwig amination. Factors such as the steric bulk, electron-donating ability, and the specific substrates involved all play a role in catalytic activity. The following tables summarize the performance of several common phosphine ligands in the amination of aryl halides.
Table 1: Comparison of Ligand Performance in the Amination of 4-Chlorotoluene with Morpholine
This table presents a direct comparison of various Buchwald ligands for the palladium-catalyzed coupling of 4-chlorotoluene with morpholine. The data highlights the significant impact of ligand architecture on reaction yield under similar conditions.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94[1] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88*[1] |
| SPhos | Not specified | Not specified | Not specified | Not specified | Not specified | Quantitative |
| BrettPhos | Not specified | Not specified | Not specified | Not specified | Not specified | Quantitative |
| DavePhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Not specified | 84[2] |
| tBuXPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Not specified | 77[2] |
| JohnPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Not specified | 31[2] |
*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.[1] **Quantitative yields have been reported for SPhos and BrettPhos in the amination of aryl halides, though direct side-by-side comparative data for 4-chlorotoluene and morpholine under identical conditions was not found in the reviewed literature.[2]
Table 2: Comparison of Ligand Performance in the Amination of Bromobenzene with Various Amines
The following table showcases the versatility of different phosphine ligands in the coupling of bromobenzene with a range of primary and secondary amines.
| Ligand | Amine | Yield (%) |
| RuPhos | Morpholine | 83 |
| SPhos | Morpholine | 76 |
| BINAP | Morpholine | 71 |
| BrettPhos | n-Hexylamine | >95 |
| XPhos | Aniline | >95 |
Data compiled from various sources. Reaction conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the Buchwald-Hartwig amination.
Protocol 1: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using XPhos
This procedure provides a detailed method for the C-N coupling of a challenging aryl chloride substrate.[1]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (degassed)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Heat the resulting mixture at reflux for 6 hours. Monitor the reaction progress by GC.
-
After completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Separate the organic layer and wash it sequentially with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford 4-(p-tolyl)morpholine as an orange solid. (Reported Yield: 700 mg, 94%).[1]
Protocol 2: General Procedure for High-Throughput Ligand Screening
This protocol describes a general workflow for the parallel screening of multiple ligands for the Buchwald-Hartwig amination in a 96-well plate format.[3][4]
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Library of phosphine ligands
-
Aryl halide (or triflate)
-
Amine
-
Base (e.g., K₃PO₄, NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Internal standard
-
96-well plate with sealing mats
-
Inert atmosphere glovebox
-
Automated liquid handler or multichannel pipette
-
Plate shaker/heater
-
GC-MS or LC-MS for analysis
Procedure:
-
Preparation of Stock Solutions: In an inert atmosphere glovebox, prepare stock solutions of the palladium precursor, each phosphine ligand, the aryl halide, the amine, and an internal standard at known concentrations in the chosen anhydrous solvent.
-
Dispensing Reagents:
-
To each well of the 96-well plate, add the desired amount of base (if solid).
-
Using a liquid handler or calibrated pipettes, dispense the stock solutions of the palladium precursor and a specific phosphine ligand into each designated well.
-
Add the aryl halide and amine stock solutions to all wells.
-
Add the internal standard stock solution to each well.
-
-
Reaction Execution:
-
Seal the 96-well plate with a sealing mat.
-
Place the plate on a shaker/heater and run the reactions at the desired temperature for a set amount of time.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the plate to room temperature.
-
Add a quenching solvent and dilute the samples.
-
A filter plate can be used for parallel work-up.
-
Analyze the organic extracts by GC-MS or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.
-
Visualizing the Process: Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical workflow for ligand screening.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Workflow for high-throughput phosphine ligand screening.
References
Safety Operating Guide
Safe Disposal of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine, a heterocyclic building block commonly used in pharmaceutical research. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is categorized as an irritant, and proper precautions must be taken to avoid contact.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Impervious gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and pants. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
In case of accidental exposure, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
After swallowing: Rinse mouth with water. Do not induce vomiting.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in general laboratory trash or flushed down the drain.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Disposal of the chemical waste must be conducted through an approved and licensed waste disposal contractor.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Provide them with the necessary information about the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a log of the accumulated waste, including the date and amount of chemical added to the container. This documentation is crucial for regulatory compliance.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate the immediate area and prevent unauthorized personnel from entering.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Disposal: The collected spill material must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
